molecular formula C8H14O4 B1313132 Methyl 3,3-dimethoxycyclobutane-1-carboxylate CAS No. 98231-07-3

Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Cat. No.: B1313132
CAS No.: 98231-07-3
M. Wt: 174.19 g/mol
InChI Key: CHNARWNKXNPXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3-dimethoxycyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,3-dimethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-10-7(9)6-4-8(5-6,11-2)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNARWNKXNPXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440664
Record name Methyl 3,3-dimethoxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98231-07-3
Record name Methyl 3,3-dimethoxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,3-dimethoxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 3,3-dimethoxycyclobutane-1-carboxylate. Due to the limited availability of experimentally determined data for this specific compound, this guide combines predicted values from computational models with generalized experimental protocols for the determination of key physical characteristics. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Chemical Identity

IdentifierValue
IUPAC Name This compound[1]
CAS Number 98231-07-3[1]
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Canonical SMILES COC(=O)C1CC(C1)(OC)OC[1]
InChI Key CHNARWNKXNPXOU-UHFFFAOYSA-N[1]

Predicted Physical Properties

The following table summarizes the computationally predicted physical properties for this compound. These values are derived from established chemical informatics platforms and provide a useful estimation in the absence of comprehensive experimental data.

PropertyPredicted Value
Boiling Point 191.2 ± 40.0 °C at 760 mmHg[2]
Density 1.09 ± 0.1 g/cm³[2]
Refractive Index Not available

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is a crucial physical constant for its identification and purity assessment. A common method for its determination on a microscale is the Thiele tube method.

Protocol:

  • Sample Preparation: A small sample of this compound (approximately 0.5 mL) is placed in a small test tube or a Durham tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the sample.

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Observation: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Density

The density of a liquid can be determined using various methods, including the use of a pycnometer or a digital density meter.

Protocol using a Pycnometer:

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.

  • Weighing: The filled pycnometer is weighed again.

  • Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index is another important physical property for the characterization of liquid compounds. It is typically measured using a refractometer.

Protocol:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Spectral Data

While specific spectra for this compound are not available in public databases, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy groups (CH₃O-), the methyl ester group (-COOCH₃), and the protons on the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons would provide valuable information about the stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the ketal, the carbons of the methoxy groups, the methyl carbon of the ester, and the methylene carbons of the cyclobutane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹). Absorptions for C-O stretching of the ester and ether linkages, as well as C-H stretching and bending vibrations for the alkyl groups, would also be present.

Representative Experimental Workflow

The synthesis of cyclobutane derivatives often involves a [2+2] cycloaddition reaction. The following diagram illustrates a generalized workflow for the synthesis and characterization of a cyclobutane ester, which could be adapted for this compound.

G Generalized Workflow for Synthesis and Characterization of a Cyclobutane Ester cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Alkene and Ketene Acetal) reaction [2+2] Cycloaddition Reaction start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product (Crude Cyclobutane Ester) purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms phys_props Physical Property Measurement (Boiling Point, Density, Refractive Index) product->phys_props final_product Characterized Product (Pure this compound)

Caption: Generalized workflow for the synthesis and characterization of a cyclobutane ester.

References

An In-depth Technical Guide to Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 98231-07-3

This technical guide provides a comprehensive overview of Methyl 3,3-dimethoxycyclobutane-1-carboxylate, a valuable building block for researchers, scientists, and professionals in drug development. This document details the compound's physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and its potential applications in medicinal chemistry.

Introduction

The cyclobutane motif is a key structural element in a variety of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates.[1] this compound serves as a versatile intermediate, providing a stable yet functionalized four-membered ring system for the synthesis of more complex molecules. The dimethoxy acetal group acts as a protected ketone, which can be deprotected under acidic conditions to reveal a reactive carbonyl functionality, making it a strategic component in multi-step syntheses.

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number98231-07-3ChemShuttle, PubChem
Molecular FormulaC₈H₁₄O₄ChemShuttle, PubChem
Molecular Weight174.19 g/mol PubChem
Purity≥95%ChemShuttle
AppearanceColorless liquid (Predicted)N/A
Storage2-8°C, Sealed in a dry placeChemShuttle
IUPAC NameThis compoundPubChem
SMILESCOC(=O)C1CC(C1)(OC)OCPubChem
InChIKeyCHNARWNKXNPXOU-UHFFFAOYSA-NPubChem

Table 2: Predicted Spectroscopic Data

While experimental spectra are not publicly available, the following table outlines the expected spectroscopic characteristics based on the compound's structure and data from analogous compounds.

TechniqueExpected Peaks
¹H NMR (CDCl₃, 400 MHz)δ 3.70 (s, 3H, -COOCH₃), 3.15 (s, 6H, -OCH₃), 2.50-2.60 (m, 1H, -CH-), 2.10-2.30 (m, 4H, -CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ 175.0 (C=O), 98.0 (C(OCH₃)₂), 51.5 (-COOCH₃), 49.0 (-OCH₃), 40.0 (-CH₂-), 35.0 (-CH-)
FT-IR (liquid film)~2950 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1100-1200 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI)m/z 174 (M⁺), 143 (M⁺ - OCH₃), 115 (M⁺ - COOCH₃)

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Esterification cluster_2 Step 3: Ketalization A Malonate Ester + Dihaloalkane B 3,3-Dimethoxycyclobutane-1,1-dicarboxylate A->B Cyclization C 3-Oxocyclobutane-1-carboxylic Acid B->C Hydrolysis & Decarboxylation D 3-Oxocyclobutane-1-carboxylic Acid E Methyl 3-oxocyclobutane-1-carboxylate D->E Methanol, Acid Catalyst F Methyl 3-oxocyclobutane-1-carboxylate G This compound F->G Trimethyl Orthoformate, Acid Catalyst

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid

This precursor is a known intermediate for the synthesis of active pharmaceutical ingredients such as Abrocitinib.[3] A common route involves the cyclization of a malonate ester with a suitable dihaloalkane, followed by hydrolysis and decarboxylation.[4][5][6]

Experimental Protocol:

  • Cyclization: To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at room temperature. The mixture is then heated to reflux, and 1,3-dibromo-2,2-dimethoxypropane is added slowly. The reaction mixture is refluxed for 24 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

  • Hydrolysis and Decarboxylation: The crude dicarboxylate is refluxed in a mixture of concentrated hydrochloric acid and water for 48-72 hours.[3][7]

  • Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-oxocyclobutane-1-carboxylic acid as a crude solid, which can be further purified by recrystallization.

Step 2: Esterification to Methyl 3-oxocyclobutane-1-carboxylate

Experimental Protocol:

  • Reaction Setup: 3-Oxocyclobutane-1-carboxylic acid is dissolved in an excess of anhydrous methanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Reaction Conditions: The mixture is heated to reflux and stirred for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield Methyl 3-oxocyclobutane-1-carboxylate. Further purification can be achieved by vacuum distillation.

Step 3: Ketalization to this compound

The final step involves the protection of the ketone functionality as a dimethyl acetal. Trimethyl orthoformate is a common and effective reagent for this transformation.[8][9]

Experimental Protocol:

  • Reaction Setup: Methyl 3-oxocyclobutane-1-carboxylate is dissolved in anhydrous methanol. Trimethyl orthoformate (1.5-2.0 equivalents) and a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15) are added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by GC-MS or NMR spectroscopy to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, a mild base (e.g., triethylamine) is added to quench the acid catalyst. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

General Experimental Workflow

G A Reactants & Solvents B Reaction Setup (Inert Atmosphere, Temperature Control) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (Distillation, Chromatography) D->E F Product Characterization (NMR, IR, MS) E->F G A This compound (CAS 98231-07-3) B Deprotection (Acidic Hydrolysis) A->B C Methyl 3-oxocyclobutane-1-carboxylate B->C D Further Functionalization (e.g., Grignard Reaction, Reductive Amination) C->D E Advanced Intermediate D->E F Multi-step Synthesis E->F G Active Pharmaceutical Ingredient (API) F->G

References

A Technical Guide to the Structure Elucidation of Substituted Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of molecular structure is a cornerstone of modern chemistry and drug development. For cyclic systems, particularly strained rings like cyclobutanes, this process presents unique challenges. The puckered, non-planar conformation of the cyclobutane ring creates complex stereochemical arrangements that demand robust and precise analytical methodologies for unambiguous characterization.[1] Substituted cyclobutane esters are an important class of compounds, appearing in natural products and serving as versatile building blocks in medicinal chemistry, making their accurate structural elucidation critical for understanding their biological activity and advancing synthetic strategies.[2][3][4][5]

This technical guide provides an in-depth overview of the primary analytical techniques used for the structure elucidation of substituted cyclobutane esters: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in navigating the complexities of their analysis.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is dictated by the specific information required, the nature of the sample, and instrumental availability. While NMR and MS provide crucial information about connectivity, molecular weight, and solution-state conformation, X-ray crystallography offers the "gold standard" for absolute, three-dimensional structure determination in the solid state.[1]

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Obtained Connectivity, relative stereochemistry, conformational dynamics in solution.[1][6]Molecular weight, elemental composition, and fragmentation patterns for substructure identification.[1]Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[1][7]
Sample Requirements Soluble sample in a suitable deuterated solvent.[1]Volatile or ionizable sample.[1]A single, high-quality crystal, typically >0.1 mm.[1][8]
Key Strengths Provides detailed information about the molecule's structure and behavior in solution; non-destructive.[1]High sensitivity, excellent for determining molecular formula and identifying isomers with distinct fragmentation.[1][2]Unambiguous determination of absolute configuration and precise geometric parameters.[1]
Limitations Can be difficult to interpret complex spectra; does not provide absolute stereochemistry directly.[9]Fragmentation can be complex; may not distinguish between certain stereoisomers.Requires a suitable single crystal, which can be challenging to grow.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the constitution and relative stereochemistry of organic molecules in solution. For cyclobutane systems, ¹H and ¹³C NMR spectra provide a wealth of information regarding proton and carbon environments, while 2D techniques like COSY and HSQC establish connectivity.[6] The coupling constants (J-values) between protons on the cyclobutane ring are particularly diagnostic for assigning relative stereochemistry, though their interpretation can be complex due to the ring's fluxional nature.[9]

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent (e.g., CDCl3) B Add Internal Standard (e.g., TMS) A->B C Transfer to NMR Tube B->C D Acquire 1D Spectra (¹H, ¹³C, DEPT) C->D E Acquire 2D Spectra (COSY, HSQC, HMBC) D->E F Fourier Transform & Phasing E->F G Integration & Peak Picking F->G H Analyze Chemical Shifts (δ) G->H I Analyze Coupling Constants (J) G->I J Assign Signals using 1D and 2D Data H->J I->J K Propose Structure J->K MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation A Dissolve Sample in Volatile Solvent B Dilute to Appropriate Concentration A->B C Introduce Sample to MS (e.g., GC-MS, LC-MS, Direct Infusion) B->C D Ionize Sample (e.g., EI, ESI) C->D E Analyze Ions in Mass Analyzer D->E F Detect Ions E->F G Identify Molecular Ion Peak (M⁺) F->G H Analyze Isotope Pattern G->H I Propose Elemental Composition (HRMS) G->I J Analyze Fragmentation Pattern G->J K Confirm Structure J->K XRay_Workflow cluster_prep Crystal Growth & Mounting cluster_acq Data Collection cluster_proc Structure Solution & Refinement A Grow Single Crystal (e.g., Slow Evaporation, Vapor Diffusion) B Select High-Quality Crystal (>20 µm) A->B C Mount Crystal on Diffractometer B->C D Center Crystal in X-ray Beam C->D E Collect Diffraction Data (Rotate Crystal) D->E F Integrate & Scale Data E->F G Solve Phase Problem (Determine Electron Density Map) F->G H Build Molecular Model G->H I Refine Atomic Positions & Thermal Parameters H->I J Finalize Structure (Generate CIF file) I->J

References

An In-depth Technical Guide to Diethyl Cyclobutane-1,2-dicarboxylate and its Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a key C8H14O4 cyclobutane derivative, diethyl cyclobutane-1,2-dicarboxylate, and its significant role as a structural motif in the development of potent enzyme inhibitors. This document covers its IUPAC nomenclature, stereoisomerism, detailed synthetic protocols, and its application in the design of Fatty Acid Binding Protein (FABP) inhibitors, exemplified by truxillic acid monoesters.

IUPAC Nomenclature and Stereoisomerism of Diethyl Cyclobutane-1,2-dicarboxylate

The molecular formula C8H14O4 for a cyclobutane derivative with two ethyl ester groups can correspond to several positional isomers and stereoisomers. This guide focuses on the 1,2-disubstituted isomer, which is a crucial precursor and structural analog for various biologically active molecules.

Diethyl cyclobutane-1,2-dicarboxylate can exist as two stereoisomers:

  • cis-diethyl cyclobutane-1,2-dicarboxylate: In this isomer, the two ethoxycarbonyl groups are on the same side of the cyclobutane ring. The IUPAC name is cis-diethyl cyclobutane-1,2-dicarboxylate.

  • trans-diethyl cyclobutane-1,2-dicarboxylate: Here, the two ethoxycarbonyl groups are on opposite sides of the cyclobutane ring. This can exist as a pair of enantiomers, (1R,2S)-diethyl cyclobutane-1,2-dicarboxylate and (1S,2R)-diethyl cyclobutane-1,2-dicarboxylate. A racemic mixture is referred to as (rac)-trans-diethyl cyclobutane-1,2-dicarboxylate.

The stereochemistry of these compounds is pivotal to their biological activity and their utility as synthetic intermediates.

Synthesis of Diethyl Cyclobutane-1,2-dicarboxylate

The synthesis of diethyl cyclobutane-1,2-dicarboxylate is often achieved through the [2+2] cycloaddition of ethyl acrylate with a ketene acetal, a reaction that can be stereoselective.

Experimental Protocol: Synthesis of trans-Diethyl Cyclobutane-1,2-dicarboxylate

This protocol describes a Lewis acid-catalyzed [2+2] cycloaddition to favor the trans isomer, which is a key intermediate for certain pharmacologically active compounds.

Materials:

  • Maleic or fumaric ester (for trans selectivity)

  • Ketene acetal

  • Lewis acid (e.g., Titanium tetrachloride, TiCl4)

  • Sterically hindered base (e.g., 2,6-lutidine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the maleic or fumaric ester (1.0 eq) and the sterically hindered base (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the Lewis acid (1.1 eq) in anhydrous DCM to the stirred solution via the dropping funnel over 30 minutes.

  • After the addition is complete, add the ketene acetal (1.2 eq) dropwise over 20 minutes.

  • Allow the reaction mixture to stir at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure trans-diethyl cyclobutane-1,2-dicarboxylate.

Characterization Data

The following table summarizes typical characterization data for trans-diethyl cyclobutane-1,2-dicarboxylate.

Parameter Value
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
Appearance Colorless oil
Boiling Point 110-112 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.15 (q, J = 7.1 Hz, 4H), 3.05-2.95 (m, 2H), 2.30-2.15 (m, 4H), 1.25 (t, J = 7.1 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 173.5, 60.5, 42.0, 25.0, 14.2

Application in Drug Development: Truxillic Acid Monoesters as Fatty Acid Binding Protein (FABP) Inhibitors

The cyclobutane scaffold of diethyl cyclobutane-1,2-dicarboxylate is a key structural feature in a class of potent therapeutic agents known as truxillic acid monoesters (TAMEs). These molecules are inhibitors of Fatty Acid Binding Proteins (FABPs), which are intracellular lipid chaperones involved in various signaling pathways related to pain, inflammation, and metabolic diseases.[1][2]

Fatty Acid Binding Proteins (FABPs) as Drug Targets

FABPs facilitate the transport of fatty acids and other lipophilic molecules, including the endocannabinoid anandamide, to their metabolic enzymes.[2] By inhibiting FABPs, particularly FABP5, the intracellular degradation of anandamide is reduced, leading to its accumulation and enhanced activation of cannabinoid receptors, which can produce analgesic and anti-inflammatory effects.[1][3]

Synthesis of α-Truxillic Acid Monoesters (α-TAMEs)

α-Truxillic acids are head-to-tail photodimers of cinnamic acids, forming a 1,3-disubstituted cyclobutane ring. Their monoesters have been identified as potent FABP inhibitors.

This protocol outlines the general synthesis of an α-TAME, starting from the corresponding α-truxillic acid.

Materials:

  • α-Truxillic acid derivative

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Desired alcohol (e.g., 1-naphthol)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Diacid Dichloride:

    • To a solution of the α-truxillic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

    • Add thionyl chloride (2.5 eq) dropwise at 0 °C.

    • Reflux the mixture for 2 hours under a nitrogen atmosphere.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude diacid dichloride.

  • Monoesterification:

    • Dissolve the crude diacid dichloride in anhydrous DCM.

    • In a separate flask, dissolve the alcohol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

    • Slowly add the diacid dichloride solution to the alcohol solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired α-truxillic acid monoester.

Quantitative Data on FABP Inhibition

The following table presents the binding affinities (Ki values) of a series of α-truxillic acid monoesters for FABP3, FABP5, and FABP7, demonstrating their potency and selectivity. Lower Ki values indicate higher binding affinity.

Compound Ester Moiety Ki (μM) for FABP3 Ki (μM) for FABP5 Ki (μM) for FABP7
SB-FI-26 1-Naphthyl3.9 ± 0.70.9 ± 0.10.4 ± 0.0
Analog 1 2-Naphthyl> 101.5 ± 0.20.8 ± 0.1
Analog 2 1,1'-Biphenyl-2-yl0.71 ± 0.10.35 ± 0.050.45 ± 0.08
Analog 3 1,1'-Biphenyl-3-yl9.75 ± 1.20.85 ± 0.10.74 ± 0.1

Data adapted from relevant literature on FABP inhibitors.

Visualizations

Synthetic Workflow for trans-Diethyl Cyclobutane-1,2-dicarboxylate

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Fumaric Ester reaction [2+2] Cycloaddition (-78 °C, DCM) start1->reaction start2 Ketene Acetal start2->reaction start3 Lewis Acid (TiCl4) start3->reaction start4 Hindered Base start4->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product trans-Diethyl Cyclobutane-1,2-dicarboxylate purification->product G cluster_membrane Cellular Environment AEA_ext Anandamide (AEA) (Extracellular) AEA_int AEA (Intracellular) AEA_ext->AEA_int Transport CB1R CB1 Receptor AEA_ext->CB1R Activation FABP5 FABP5 AEA_int->FABP5 Binding FAAH FAAH Enzyme FABP5->FAAH Trafficking FAAH->AEA_int Hydrolysis Analgesia Analgesic Effects CB1R->Analgesia Signal Transduction TAME Truxillic Acid Monoester (Inhibitor) TAME->FABP5 Inhibition

References

A Comprehensive Technical Guide to Methyl 3,3-dimethoxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, offering a detailed overview of Methyl 3,3-dimethoxycyclobutanecarboxylate. This document provides extensive information on its nomenclature, chemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Identification

Methyl 3,3-dimethoxycyclobutanecarboxylate is a cycloalkane derivative that serves as a versatile building block in organic synthesis. For clarity and comprehensive identification, its various synonyms and registry numbers are cataloged below.

Identifier Type Identifier Source
IUPAC Name methyl 3,3-dimethoxycyclobutane-1-carboxylatePubChem[1][2]
CAS Number 98231-07-3ChemShuttle, BLD Pharm, Advanced ChemBlocks, PubChem[1][][4][5]
Molecular Formula C8H14O4ChemShuttle, Advanced ChemBlocks, PubChem[1][][5]
Molecular Weight 174.19 g/mol PubChem[2]
InChI Key CHNARWNKXNPXOU-UHFFFAOYSA-NPubChem[1][2]
SMILES COC(=O)C1CC(C1)(OC)OCChemShuttle, PubChem[1][]
European Community (EC) Number 878-122-6PubChem[1]
DSSTox Substance ID DTXSID00440664PubChem[1]

A comprehensive list of depositor-supplied synonyms is also available through the PubChem database, which includes variations in nomenclature such as "3,3-Dimethoxycyclobutane-1-carboxylate methyl ester" and "3,3-dimethoxy-cyclobutanecarboxylic acid methyl ester".[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3,3-dimethoxycyclobutanecarboxylate is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property Value Source
Purity ≥95%ChemShuttle[]
Appearance Colorless liquidChemicalBook[6]
Boiling Point 191.2 ± 40.0 °C (Predicted)ChemicalBook[6]
Density 1.09 ± 0.1 g/cm³ (Predicted)ChemicalBook[6]
Storage Temperature 2-8 °CChemShuttle, ChemicalBook[][6]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of Methyl 3,3-dimethoxycyclobutanecarboxylate.

Objective: To synthesize Methyl 3,3-dimethoxycyclobutanecarboxylate.

Materials:

  • Starting materials for the synthesis of the cyclobutane ring (specific precursors will vary based on the chosen synthetic route)

  • Methanol[7]

  • Toluene-4-sulfonic acid[7]

  • Toluene[7]

  • Standard laboratory glassware and apparatus for heating and reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyclobutanecarboxylic acid precursor in toluene.[7]

  • Addition of Reagents: To this solution, add methanol and a catalytic amount of toluene-4-sulfonic acid.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it for 10 hours.[7] The progress of the reaction can be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, for example, diethyl ether.

  • Purification: Combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude Methyl 3,3-dimethoxycyclobutanecarboxylate can be further purified by vacuum distillation or column chromatography to yield the final product with high purity.

Expected Yield: A yield of approximately 72% can be expected under these conditions.[7]

Diagrams

The following diagrams illustrate the synthesis workflow and the role of Methyl 3,3-dimethoxycyclobutanecarboxylate as a building block in drug discovery.

Synthesis_Workflow reagents Starting Materials (Cyclobutane precursor, Methanol, Toluene) reaction Reaction at Reflux (10 hours) reagents->reaction catalyst Toluene-4-sulfonic acid catalyst->reaction workup Quenching and Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Methyl 3,3-dimethoxy- cyclobutanecarboxylate purification->product

Synthesis workflow for Methyl 3,3-dimethoxycyclobutanecarboxylate.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery Pipeline building_block Methyl 3,3-dimethoxy- cyclobutanecarboxylate scaffold Novel Molecular Scaffolds building_block->scaffold Key Intermediate library Compound Library Generation scaffold->library screening High-Throughput Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Drug Candidate hit_to_lead->candidate

Role as a building block in a generalized drug discovery workflow.

References

Molecular weight and formula of Methyl 3,3-dimethoxycyclobutane-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core information regarding the chemical properties of Methyl 3,3-dimethoxycyclobutane-1-carboxylate, a compound of interest in synthetic chemistry and potential pharmaceutical development.

Chemical Identity and Properties

This compound is a cyclobutane derivative characterized by the presence of a methyl ester and two methoxy groups. These functional groups contribute to its specific chemical reactivity and physical properties.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₄O₄[1][2][3][4]
Molecular Weight 174.19 g/mol [1][2][4]
CAS Number 98231-07-3[1][2][3][4][5]

Structural Information

The structural formula of this compound is fundamental to understanding its chemical behavior. The following diagram illustrates the connectivity of atoms within the molecule.

Caption: Chemical structure of this compound.

Elemental Composition

To further delineate the foundational makeup of the molecule, the following diagram illustrates its elemental composition, breaking down the molecular formula into its constituent elements and their respective counts. This visualization is crucial for mass spectrometry analysis and reaction stoichiometry.

G compound This compound (C₈H₁₄O₄) C Carbon (C) x 8 compound->C H Hydrogen (H) x 14 compound->H O Oxygen (O) x 4 compound->O

Caption: Elemental composition of this compound.

References

The Rising Potential of Dimethoxy-Substituted Cyclobutanes in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane moiety, a four-membered carbocyclic ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and three-dimensional architecture offer novel avenues for designing bioactive molecules with improved pharmacological profiles. Among the diverse array of cyclobutane-containing compounds, those bearing dimethoxy substitutions are gaining increasing attention for their significant biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of dimethoxy-substituted cyclobutanes, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present a compilation of quantitative biological data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity of Dimethoxy-Substituted Cyclobutane Alkaloids

A notable class of dimethoxy-substituted cyclobutanes with potent anticancer activity is the piperarborenine alkaloids, isolated from plants of the Piper genus. These compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for representative dimethoxy-substituted cyclobutane alkaloids.

Compound NameCancer Cell LineIC50 (µg/mL)
Piperarborenine CP-388 (Murine leukemia)< 4
HT-29 (Human colon adenocarcinoma)< 4
A549 (Human lung carcinoma)< 4
Piperarborenine DP-388 (Murine leukemia)< 4
HT-29 (Human colon adenocarcinoma)< 4
A549 (Human lung carcinoma)< 4
Piperarborenine EP-388 (Murine leukemia)< 4
HT-29 (Human colon adenocarcinoma)< 4
A549 (Human lung carcinoma)< 4
Cyclobutane-2-(1,3-benzodioxol-5-methoxy-6-yl)-4-(1,3-benzodioxol-4,5-dimethoxy-6-yl)-1,3-dicarboxa-pyrrolidideNot SpecifiedNot Specified

Data sourced from a review on cyclobutane-containing alkaloids, which indicates significant cytotoxic activity for these compounds[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Materials
  • Cancer cell line of interest (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

  • Test compound (dimethoxy-substituted cyclobutane) dissolved in a suitable solvent (e.g., DMSO)

Procedure
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Dimethoxy- Substituted Cyclobutane incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze end_node End analyze->end_node

Caption: Workflow for determining the cytotoxicity of dimethoxy-substituted cyclobutanes using the MTT assay.

Potential Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

While the precise molecular targets of many dimethoxy-substituted cyclobutanes are still under investigation, evidence from related natural product classes, such as lignans and alkaloids, suggests that a plausible mechanism of their anticancer activity involves the inhibition of key cell survival pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway that is frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy. Many natural products exert their anticancer effects by targeting components of this pathway[2][3][4][5][6].

The following diagram illustrates the PI3K/Akt/mTOR pathway and highlights potential points of inhibition by bioactive compounds.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Angiogenesis S6K->Proliferation fourEBP1->Proliferation Inhibition (when active) Inhibitor Dimethoxy-Substituted Cyclobutane (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibitory points for dimethoxy-substituted cyclobutanes.

Antimicrobial and Anti-inflammatory Activities

While the anticancer properties of dimethoxy-substituted cyclobutanes are the most prominently reported, there is emerging interest in their potential as antimicrobial and anti-inflammatory agents. The structural similarity of some of these compounds to known anti-inflammatory lignans suggests that they may modulate inflammatory pathways. For instance, certain dibenzylbutane lignans have been shown to exert anti-inflammatory effects[7][8][9][10].

Further research is warranted to systematically evaluate the antimicrobial and anti-inflammatory activities of a broader range of dimethoxy-substituted cyclobutanes and to determine their minimum inhibitory concentrations (MIC) and IC50 values in relevant assays.

Conclusion and Future Directions

Dimethoxy-substituted cyclobutanes represent a promising class of compounds with significant potential for therapeutic development, particularly in the field of oncology. The potent cytotoxic effects of naturally occurring alkaloids like the piperarborenines underscore the value of this chemical scaffold. The likely modulation of critical cell survival pathways, such as the PI3K/Akt/mTOR cascade, provides a strong rationale for their continued investigation as anticancer agents.

Future research should focus on:

  • Synthesis and Screening: The synthesis of novel libraries of dimethoxy-substituted cyclobutanes to explore structure-activity relationships and identify compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to better understand their biological effects.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • Exploration of Other Therapeutic Areas: Systematic investigation of the antimicrobial and anti-inflammatory potential of this compound class.

This technical guide provides a foundational overview of the current knowledge on dimethoxy-substituted cyclobutanes and aims to stimulate further research into this exciting area of drug discovery.

References

The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged from the realm of esoteric strained ring systems to become a valuable and increasingly utilized scaffold in modern medicinal chemistry. Its unique conformational properties, inherent three-dimensionality, and ability to impart favorable physicochemical and pharmacological characteristics to bioactive molecules have solidified its role as a critical tool in the design of novel therapeutics. This technical guide provides a comprehensive overview of the cyclobutane core, detailing its strategic applications, the quantitative impact on drug performance, and the experimental methodologies employed in its incorporation and evaluation.

The Strategic Value of the Cyclobutane Ring in Drug Design

The utility of the cyclobutane scaffold in medicinal chemistry is rooted in its distinct structural and physicochemical properties. The inherent ring strain of approximately 26 kcal/mol forces the ring into a puckered or "butterfly" conformation, deviating from planarity.[1][2][3] This non-planar geometry provides a three-dimensional framework that can be exploited to orient substituents in precise spatial arrangements, facilitating optimal interactions with biological targets.[1]

Key applications of the cyclobutane scaffold in drug design include:

  • Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock flexible molecules into a bioactive conformation, reducing the entropic penalty upon binding to a target and thereby enhancing potency.[1][3][4]

  • Bioisosteric Replacement: Cyclobutane rings can serve as non-classical bioisosteres for other functionalities. For instance, they can replace gem-dimethyl groups, alkenes to prevent cis-trans isomerization, or even aromatic rings to improve solubility and metabolic stability.[1][4][5]

  • Improved Physicochemical Properties: The introduction of a cyclobutane moiety can lead to improved metabolic stability, increased aqueous solubility, and a more favorable pharmacokinetic profile.[6][7][8] For example, replacing a metabolically labile group with a stable cyclobutane ring can prolong a drug's half-life.

  • Access to Novel Chemical Space: The unique three-dimensional shape of cyclobutane allows for the exploration of novel chemical space, leading to the discovery of compounds with improved potency and selectivity.[9]

Quantitative Impact of the Cyclobutane Scaffold on Drug Activity

The incorporation of a cyclobutane ring into a drug molecule can have a profound and quantifiable impact on its biological activity and pharmacokinetic profile. The following tables summarize key data for several FDA-approved drugs that feature a cyclobutane scaffold, illustrating the successful application of this motif.

Table 1: In Vitro Activity of Cyclobutane-Containing Drugs
Drug NameTargetAssay TypeKey ParameterValueReference(s)
Apalutamide Androgen Receptor (AR)Competitive BindingIC5016 nM[5]
Affinity vs. Bicalutamide7-10 fold higher[5][9]
Boceprevir HCV NS3/4A ProteaseEnzymatic InhibitionKi14 nM[10][11]
Replicon AssayEC50 (genotype 1)200-400 nM[9][12]
Ivosidenib Mutant IDH1Enzymatic InhibitionIC50Data not readily available in provided results
Carboplatin DNACytotoxicity (OVCAR3 cell line)IC50<40 µM[13]
Cytotoxicity (Kuramochi cell line)IC50>85 µM[13]
Table 2: Pharmacokinetic Parameters of Cyclobutane-Containing Drugs in Humans
Drug NameParameterValueUnitReference(s)
Apalutamide Apparent Clearance (CL/F) at steady state2.04L/h[1][14]
Apparent Volume of Distribution (Vd/F) at steady state276L[1][14]
Mean Effective Half-life (t1/2)~3days[3]
Boceprevir Plasma Half-life (t1/2)~3.4hours[12]
BioavailabilityNot formally determined[12]
Ivosidenib Terminal Half-life (t1/2) after single dose40-102hours[5][11]
Time to reach steady state~15days[5]

Key Signaling Pathways Targeted by Cyclobutane-Containing Drugs

The therapeutic efficacy of cyclobutane-containing drugs often stems from their ability to modulate key signaling pathways implicated in disease.

Androgen Receptor (AR) Signaling Pathway

Apalutamide is a potent antagonist of the androgen receptor, a critical driver of prostate cancer. It exerts its effect by binding to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and subsequent transcription of androgen-dependent genes.[4][6]

AR_Signaling_Pathway Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) (cytoplasm) Androgen->AR_cytoplasm binds AR_HSP_complex AR-HSP Complex AR_nucleus AR Dimer (nucleus) AR_cytoplasm->AR_nucleus dimerizes & translocates HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR_cytoplasm dissociates Apalutamide Apalutamide Apalutamide->AR_cytoplasm inhibits binding Apalutamide->AR_nucleus inhibits translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Androgen Receptor signaling pathway and inhibition by Apalutamide.
HCV NS3/4A Protease Signaling

Boceprevir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS3/4A serine protease. This enzyme is essential for cleaving the HCV polyprotein into mature viral proteins required for replication. Boceprevir acts as a reversible covalent inhibitor, blocking the protease's active site.[15][16][17]

HCV_Protease_Pathway HCV_RNA HCV RNA HCV_Polyprotein HCV Polyprotein HCV_RNA->HCV_Polyprotein Translation NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A autocatalytic cleavage Mature_Proteins Mature Viral Proteins (NS4B, NS5A, NS5B) HCV_Polyprotein->Mature_Proteins NS3_4A->HCV_Polyprotein cleaves Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex assembles New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA synthesizes Boceprevir Boceprevir Boceprevir->NS3_4A inhibits IDH1_Signaling_Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate (α-KG) WT_IDH1->alpha_KG Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 Dioxygenases α-KG-Dependent Dioxygenases alpha_KG->Dioxygenases activates Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH1->Two_HG Two_HG->Dioxygenases inhibits Epigenetic_Changes Epigenetic Alterations (DNA/Histone Hypermethylation) Dioxygenases->Epigenetic_Changes prevents Differentiation_Block Blocked Cellular Differentiation Epigenetic_Changes->Differentiation_Block Ivosidenib Ivosidenib Ivosidenib->Mutant_IDH1 inhibits Photocycloaddition_Workflow Start Start Dissolve Dissolve α,β-unsaturated ketone in solvent Start->Dissolve Deoxygenate Deoxygenate solution with N2 or Ar Dissolve->Deoxygenate Irradiate Irradiate in photoreactor Deoxygenate->Irradiate Monitor Monitor reaction progress (TLC) Irradiate->Monitor Monitor->Irradiate Incomplete Evaporate Evaporate solvent Monitor->Evaporate Complete Purify Purify by column chromatography Evaporate->Purify End End Purify->End

References

Chemical stability and reactivity of the cyclobutane ring.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Stability and Reactivity of the Cyclobutane Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and reactivity of the cyclobutane ring, a structural motif of increasing importance in medicinal chemistry and organic synthesis. The unique conformational properties and inherent ring strain of cyclobutane impart distinct reactivity patterns that can be harnessed for molecular design and the construction of complex architectures. This document details the structural parameters, thermodynamic properties, and a range of chemical transformations of the cyclobutane ring, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Structural Properties and Chemical Stability

The chemical stability of cyclobutane is intrinsically linked to its unique structural features, which deviate significantly from those of acyclic or larger cyclic alkanes. These deviations result in considerable ring strain, which is the primary driver of its reactivity.

Ring Strain

Cyclobutane possesses a significant ring strain of approximately 26.3 kcal/mol (110 kJ/mol), second only to cyclopropane among the simple cycloalkanes.[1][2][3] This strain arises from two main contributions:

  • Angle Strain: The deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°. In its puckered conformation, these angles are compressed to about 88°, leading to inefficient orbital overlap and weaker C-C bonds.[1][4][5]

  • Torsional Strain: The eclipsing interactions between adjacent hydrogen atoms. Although cyclobutane adopts a puckered conformation to alleviate some of this strain, significant eclipsing interactions remain.[3][4]

Conformational Analysis

To minimize torsional strain, cyclobutane is not planar but exists in a dynamic equilibrium between two equivalent puckered or "butterfly" conformations. In this conformation, one carbon atom is bent out of the plane of the other three by a puckering angle of approximately 25-30°.[4][6] This puckering slightly increases angle strain but significantly reduces the eclipsing interactions between hydrogens on adjacent carbons. The energy barrier for the interconversion between these two puckered forms is very low, on the order of 1.4 kcal/mol.[7]

G cluster_puckered1 Puckered Conformation (D2d) cluster_planar Planar Transition State (D4h) cluster_puckered2 Puckered Conformation (D2d) p1 C1 (out of plane) p2 C2 p1->p2 p3 C3 p2->p3 p4 C4 p3->p4 t2 C2 p3->t2 Ring Inversion (Barrier: ~1.4 kcal/mol) p4->p1 t1 C1 t1->t2 t3 C3 t2->t3 t4 C4 t3->t4 p6 C4 t3->p6 t4->t1 p5 C3 (out of plane) p5->p6 p7 C1 p6->p7 p8 C2 p7->p8 p8->p5

Cyclobutane Ring Puckering

Table 1: Structural and Thermodynamic Data for Cyclobutane

ParameterValueReference(s)
Structural Parameters (Puckered Conformation)
C-C Bond Length1.554 Å[6]
C-H Bond Length (axial)1.093 Å[6]
C-H Bond Length (equatorial)1.091 Å[6]
C-C-C Bond Angle88.1°[6]
H-C-H Bond Angle109.15°[6]
Puckering Angle (Dihedral)~25-30°[4][6]
Thermodynamic Data
Total Ring Strain Energy26.3 kcal/mol (110 kJ/mol)[1][2][3]
Barrier to Ring Inversion~1.4 kcal/mol[7]

Reactivity of the Cyclobutane Ring

The high ring strain of cyclobutane makes it more reactive than larger cycloalkanes, and it undergoes a variety of ring-opening and rearrangement reactions. However, it is generally less reactive than the more highly strained cyclopropane.

Thermal Reactions

At elevated temperatures (typically above 425 °C), cyclobutane undergoes thermal decomposition, or thermolysis, to yield two molecules of ethene. This reaction is a classic example of a unimolecular ring cleavage and proceeds through a diradical intermediate.[8][9] The relief of ring strain is the primary thermodynamic driving force for this transformation.

G Cyclobutane Cyclobutane TransitionState Transition State (C-C Bond Cleavage) Cyclobutane->TransitionState Heat (Δ) Diradical Tetramethylene Diradical Intermediate TransitionState->Diradical Ethene 2 x Ethene (Products) Diradical->Ethene Fragmentation

Mechanism of Cyclobutane Thermolysis
Photochemical Reactions

Photolysis of cyclobutane, typically using high-energy ultraviolet light (e.g., 147 nm), also leads to its decomposition. The primary products are two molecules of ethene, similar to thermolysis.[8] However, other products such as butenes can also be formed, particularly at different wavelengths and in the presence of sensitizers or additives.[10] The [2+2] photocycloaddition of two alkenes is a primary method for synthesizing cyclobutane rings. This reaction is often reversible under photochemical conditions.

Catalytic Hydrogenation

Like cyclopropane, cyclobutane can undergo catalytic hydrogenation to open the ring and form the corresponding alkane, n-butane. However, the reaction requires more forcing conditions (higher temperatures and pressures) than the hydrogenation of cyclopropane, reflecting cyclobutane's slightly lower ring strain and greater stability.[11] Common catalysts include nickel, platinum, and palladium.[4][11]

Acid- and Base-Catalyzed Reactions

Unsubstituted cyclobutane is relatively inert to acids and bases. However, the presence of activating functional groups can facilitate ring-opening or elimination reactions.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, substituted cyclobutanes, particularly those with electron-donating groups or adjacent functional groups that can be protonated (like esters or alcohols), can undergo ring opening. For example, the acid-catalyzed hydrolysis of a cyclobutane-fused lactone proceeds via an AAC2 mechanism.[12][13]

  • Base-Catalyzed Elimination: Substituted cyclobutanes with a suitable leaving group can undergo base-catalyzed elimination reactions. For instance, 1,3-dehydrohalogenation of halocyclobutanes can be induced by a strong base to form bicyclobutanes.

Metal-Catalyzed Reactions

Modern organic synthesis has seen a surge in the use of transition metal catalysis to activate and functionalize the C-C and C-H bonds of cyclobutane derivatives. These methods provide powerful tools for constructing complex molecules.

  • Palladium-Catalyzed Cross-Coupling: Cyclobutane derivatives, such as cyclobutyl boronic acids or cyclobutanone-derived N-sulfonylhydrazones, can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki and Negishi couplings, to form C(sp²)-C(sp³) bonds.[11][14][15]

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysts are also effective for cross-coupling reactions involving cyclobutyl halides and other derivatives.

  • Sonogashira Coupling: While less common, the coupling of cyclobutane-containing halides with terminal alkynes can be achieved under Sonogashira conditions.[12]

Table 2: Comparative Reactivity Data for Cyclobutane

Reaction TypeReactant(s)Product(s)Activation Energy (Ea)Yield (%)Reference(s)
Thermal Decomposition Cyclobutane2 Ethene62.5 kcal/mol (261 kJ/mol)-
Acid-Catalyzed Hydrolysis Cyclobutane-fused lactoneRing-opened diol acid24.2 kcal/mol-[12][13]
Base-Catalyzed Hydrolysis Cyclobutane-fused lactoneRing-opened diol carboxylate15.4 kcal/mol-[12][13]
Suzuki Coupling Cyclobutyltrifluoroborate + Aryl ChlorideArylcyclobutane-50 - 95[11]
Negishi Coupling Cyclobutylzinc Halide + Aryl BromideArylcyclobutane-65 - 88[14]
Pd-Catalyzed Carbene Coupling Cyclobutanone Hydrazone + Aryl BromideArylcyclobutene-61 - 95[12]

Role in Drug Discovery and Development

The cyclobutane motif is increasingly incorporated into drug candidates to modulate their physicochemical and pharmacological properties. Its rigid, puckered three-dimensional structure can serve as a conformational constraint, locking a molecule into a bioactive conformation and reducing the entropic penalty upon binding to a biological target. It is also used as a metabolically stable bioisostere for other groups, such as phenyl rings or gem-dimethyl groups.

A notable example is Boceprevir , an inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The cyclobutane moiety in Boceprevir plays a crucial role in positioning the ketoamide warhead for covalent interaction with the active site serine of the protease.

Another key example is Carboplatin , a platinum-based anticancer drug. The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, Cisplatin, leading to a different toxicity profile.

cluster_products Mature Non-Structural (NS) Proteins Polyprotein HCV Polyprotein NS4A NS4A Polyprotein->NS4A Cleavage NS4B NS4B Polyprotein->NS4B Cleavage NS5A NS5A Polyprotein->NS5A Cleavage NS5B NS5B Polyprotein->NS5B Cleavage NS3_4A NS3/4A Protease Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition

HCV NS3/4A Protease Inhibition by Boceprevir

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and reaction of cyclobutane rings.

Synthesis of a Cyclobutane Ring via [2+2] Photocycloaddition

This protocol describes the photosensitized [2+2] cycloaddition of N-phenylmaleimide with styrene to form a cyclobutane adduct.

Materials:

  • N-phenylmaleimide

  • Styrene

  • Thioxanthone (photosensitizer)

  • Dichloromethane (DCM), anhydrous

  • Kessil PR160L lamp (440 nm) or equivalent blue LED source

  • Schlenk tube or similar reaction vessel with a septum

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add N-phenylmaleimide (1.0 equiv), thioxanthone (0.1 equiv), and anhydrous DCM to achieve a 0.1 M concentration of the maleimide.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add styrene (1.5 equiv) to the reaction mixture via syringe.

  • Seal the vessel and place it approximately 5-10 cm from the 440 nm LED lamp.

  • Irradiate the mixture at room temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the cyclobutane product.

Synthesis of an Anticancer Drug: Carboplatin

This protocol outlines the synthesis of Carboplatin from potassium tetrachloroplatinate(II).

Workflow:

G K2PtCl4 K2[PtCl4] PtI4_complex [PtI4]2- Intermediate K2PtCl4->PtI4_complex KI Potassium Iodide (KI) KI->PtI4_complex cis_Pt_I2_NH3_2 cis-[Pt(NH3)2I2] (Yellow Precipitate) PtI4_complex->cis_Pt_I2_NH3_2 NH3 Aqueous Ammonia (NH3) NH3->cis_Pt_I2_NH3_2 Aqua_complex cis-[Pt(NH3)2(H2O)2]2+ (Aqua Complex) cis_Pt_I2_NH3_2->Aqua_complex Reaction with AgNO3 (removes I-) AgNO3 Silver Nitrate (AgNO3) AgNO3->Aqua_complex Carboplatin Carboplatin Aqua_complex->Carboplatin CBDCA Cyclobutane-1,1- dicarboxylic acid (CBDCA) CBDCA->Carboplatin

Synthetic Pathway for Carboplatin

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium iodide (KI)

  • Aqueous ammonia (25%)

  • Silver nitrate (AgNO₃)

  • Cyclobutane-1,1-dicarboxylic acid (H₂CBDCA)

  • Distilled water

  • Acetone

  • Standard laboratory glassware, filtration apparatus

Procedure:

  • Preparation of cis-diamminediiodoplatinum(II):

    • Dissolve K₂[PtCl₄] (1.0 equiv) in distilled water.

    • Separately, dissolve an excess of KI (approx. 4.0 equiv) in distilled water.

    • Slowly add the K₂[PtCl₄] solution to the KI solution with stirring. Stir the resulting dark solution for approximately 1 hour at room temperature.

    • Add aqueous ammonia (25%) to the mixture and continue stirring for 3-4 hours. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.

    • Collect the precipitate by filtration, wash it with distilled water, then with acetone, and air-dry.

  • Preparation of the Platinum Aqua Complex:

    • Suspend the dried cis-[Pt(NH₃)₂I₂] (1.0 equiv) in distilled water.

    • Add a solution of AgNO₃ (2.0 equiv) in water. Stir the mixture in the dark at room temperature for 24 hours to precipitate silver iodide (AgI).

    • Remove the AgI precipitate by filtration. The filtrate contains the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺.

  • Formation of Carboplatin:

    • To the filtrate containing the aqua complex, add an equimolar amount of cyclobutane-1,1-dicarboxylic acid (H₂CBDCA).

    • Adjust the pH of the solution to between 6.5 and 7.0 using a dilute base (e.g., aqueous ammonia).

    • Heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours.

    • Concentrate the solution under reduced pressure to induce crystallization.

    • Collect the white solid product (Carboplatin) by filtration, wash with cold water and then ethanol, and dry.

Catalytic Hydrogenation of a Cyclobutane Derivative (General Procedure)

This protocol describes a general method for the ring-opening hydrogenation of a cyclobutane using Raney Nickel as the catalyst.

Materials:

  • Cyclobutane substrate (e.g., cyclobutane carboxylic acid)

  • Raney Nickel (prepared as per standard procedures or purchased commercially)

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration aid (e.g., Celite)

Procedure:

  • Catalyst Preparation: If starting from a Ni-Al alloy, prepare W-6 Raney Nickel by digesting the alloy with a concentrated NaOH solution at 50 °C, followed by extensive washing with distilled water until the washings are neutral. Store the active catalyst under water or ethanol.

  • Reaction Setup: In the reaction vessel of a high-pressure hydrogenator, place the cyclobutane substrate (1.0 equiv) and the solvent (e.g., ethanol).

  • Carefully add the Raney Nickel catalyst (typically 5-10% by weight relative to the substrate) to the vessel. The catalyst is often pyrophoric and should be handled under a layer of solvent.

  • Seal the apparatus, and then purge the system several times with nitrogen followed by hydrogen gas to remove all air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500-1000 psi).

  • Begin stirring and heat the reaction mixture to the required temperature (e.g., 80-120 °C). The conditions will be more forcing than for a simple alkene hydrogenation.

  • Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the system with nitrogen.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the nickel catalyst. Caution: The filter cake may be pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product (the corresponding open-chain alkane). Purify further by distillation or chromatography if necessary.

Conclusion

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable and versatile building block in modern chemistry. Its well-defined three-dimensional structure, combined with the inherent reactivity imparted by ring strain, offers unique opportunities for the design of novel therapeutics and the development of efficient synthetic strategies. A thorough understanding of its stability, conformational preferences, and diverse reaction pathways is essential for researchers aiming to exploit the full potential of this fascinating carbocycle. The data and protocols presented in this guide serve as a foundational resource for professionals in the field, enabling the informed application of cyclobutane chemistry in their research and development endeavors.

References

A Technical Guide to the Spectroscopic Characteristics of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the key spectroscopic characteristics of cyclobutane derivatives, tailored for researchers, scientists, and professionals in drug development. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural elucidation of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of cyclobutane derivatives. Both ¹H and ¹³C NMR provide critical information about the connectivity, stereochemistry, and electronic environment of atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectra of cyclobutane derivatives are influenced by the ring's puckered conformation and the electronic effects of substituents. The parent cyclobutane exhibits a single peak, indicating that all eight protons are chemically equivalent in the averaged conformation.[1]

Key Characteristics:

  • Chemical Shifts (δ): Protons on the cyclobutane ring typically resonate in the range of 1.5 to 2.5 ppm. The exact chemical shift is sensitive to the nature and orientation of substituents. For instance, the protons of the parent cyclobutane appear at approximately 1.96 ppm.[1][2] Electronegative substituents will generally shift the signals of adjacent protons downfield.

  • Coupling Constants (J): The coupling constants in cyclobutanes are conformation-dependent and provide valuable stereochemical information. Typical values for vicinal (³J) and long-range (⁴J) proton-proton couplings can help distinguish between cis and trans isomers. For example, ⁴J(eq-eq) is around 5 Hz, while ⁴J(ax-ax) is close to 0 Hz.[3]

¹³C NMR Spectroscopy

Carbon NMR provides direct insight into the carbon framework of cyclobutane derivatives.

Key Characteristics:

  • Chemical Shifts (δ): The carbon atoms of the cyclobutane ring typically appear in the aliphatic region of the spectrum. The parent cyclobutane shows a single resonance at approximately 22.4 ppm.[4] Substituent effects can be significant, with carbons bearing electronegative groups being shifted downfield.[5] In some cases, such as in certain metallacyclobutanes active in olefin metathesis, the α- and β-carbons can show highly characteristic shifts around 100 ppm and 0 ppm, respectively.[6]

Data Presentation: NMR Spectroscopy
Compound/DerivativeSpectroscopic ParameterTypical Value (ppm)Notes
Cyclobutane¹H Chemical Shift (δ)~1.96[1][2]All protons are equivalent.
Cyclobutane¹³C Chemical Shift (δ)~22.4[4]All carbons are equivalent.
Monosubstituted Cyclobutanes¹H Chemical Shift (δ)1.5 - 4.5Highly dependent on the substituent and its stereochemistry.
Monosubstituted Cyclobutanes¹³C Chemical Shift (δ)20 - 80The substituted carbon (C1) is shifted significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups present in cyclobutane derivatives and providing information about the ring strain.

Key Characteristics:

  • C-H Stretching: The C-H stretching vibrations of the methylene groups in the cyclobutane ring typically appear in the region of 2880-3000 cm⁻¹.[7][8] For the parent cyclobutane, prominent peaks are observed around 2987 and 2887 cm⁻¹.[7]

  • CH₂ Scissoring: The scissoring (bending) vibration of the CH₂ groups is also characteristic and is often observed around 1450 cm⁻¹.[8]

  • Ring Vibrations: The cyclobutane ring itself exhibits characteristic deformation vibrations. A notable absorption for the C₄ ring deformation in cyclobutane is found at approximately 898 cm⁻¹.[7] The presence of substituents will influence the position and intensity of these bands.

  • Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the specific cyclobutane derivative, arising from various bending and stretching modes of the entire molecule.[7]

Data Presentation: IR Spectroscopy
Vibrational ModeTypical Wavenumber (cm⁻¹)Notes
C-H Stretch2880 - 3000[7][8]Characteristic of the methylene groups in the ring.
CH₂ Scissoring~1450[8]A common bending vibration.
Ring Deformation~900[7]A key indicator of the cyclobutane ring structure.
Substituent Functional GroupsVariableDependent on the specific functional group (e.g., C=O, O-H, C-N).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of cyclobutane derivatives, aiding in their identification and structural elucidation. Electron Ionization (EI) is a common technique used for these molecules.

Key Fragmentation Pathways:

  • Molecular Ion Peak (M⁺): The molecular ion peak, corresponding to the mass of the intact molecule, is often observed. For cyclobutane, the M⁺ peak is at m/z 56.[9]

  • Ring Opening and Fragmentation: A characteristic fragmentation pathway for cyclobutane derivatives involves the cleavage of the ring. This often occurs with the rupture of two opposite C-C bonds, leading to the formation of two ethylene fragments (or substituted ethylene fragments).[10] For the parent cyclobutane, a major fragment is observed at m/z 28, corresponding to the ethylene radical cation ([C₂H₄]⁺).

  • Loss of Substituents: Substituents on the cyclobutane ring are readily cleaved.[10] For example, a common fragmentation is the loss of a hydrogen atom (M-1), a methyl group (M-15), or other alkyl fragments.[9]

  • Symmetric Scission: In some cases, such as with cyclobutanediols, a symmetric ring scission can occur, resulting in a primary fragment with half the mass of the molecular ion.[10]

Data Presentation: Mass Spectrometry (Electron Ionization)
m/z ValueIonFragmentation Pathway
56[C₄H₈]⁺Molecular ion of cyclobutane[9]
55[C₄H₇]⁺Loss of a hydrogen atom from the molecular ion[9]
41[C₃H₅]⁺Loss of a methyl radical from the molecular ion[9]
28[C₂H₄]⁺Cleavage of the ring into two ethylene fragments

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is most informative for cyclobutane derivatives that contain chromophores, such as double bonds, aromatic rings, or other functional groups with π-electrons. Saturated cyclobutanes do not exhibit significant absorption in the standard UV-Vis range (200-800 nm).

Key Characteristics:

  • Chromophore-Dependent Absorption: The absorption characteristics are entirely dependent on the substituents. For example, cyclobutane derivatives containing conjugated systems will display characteristic λₘₐₓ values.

  • Applications: This technique is particularly useful for quantitative analysis of cyclobutane derivatives containing UV-active groups, based on the Beer-Lambert Law.[11] It can also be used to monitor reactions involving these compounds.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the cyclobutane derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[12] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[1][4]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[13]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard.

ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the liquid or solid cyclobutane derivative directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory.[14] For solid samples, apply pressure using the built-in clamp to ensure good contact with the crystal.[14]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups and the cyclobutane ring.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the volatile cyclobutane derivative into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe. The sample is vaporized in the ion source.[15]

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[15][16] This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

UV-Vis Spectroscopy
  • Sample Preparation: Dissolve the cyclobutane derivative in a suitable UV-transparent solvent (e.g., ethanol, hexane, water) to a known concentration. Prepare a blank solution containing only the solvent.[17][18]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Place the blank solution in both the sample and reference cuvette holders and run a baseline scan to zero the instrument across the desired wavelength range.[17]

  • Sample Measurement: Replace the blank in the sample holder with the cuvette containing the sample solution.

  • Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm). The instrument will record the absorbance as a function of wavelength. The resulting spectrum can be used to identify the λₘₐₓ and for quantitative analysis.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel cyclobutane derivative.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Sample Cyclobutane Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy (if chromophore is present) Sample->UV_Vis NMR_Data Connectivity & Stereochemistry NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data UV_Vis_Data Chromophore Info & Quantification UV_Vis->UV_Vis_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure UV_Vis_Data->Structure

Caption: General workflow for the spectroscopic characterization of cyclobutane derivatives.

References

Methodological & Application

Synthetic Routes for Methyl 3,3-dimethoxycyclobutane-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategy involves a two-step process: the synthesis of the precursor, Methyl 3-oxocyclobutane-1-carboxylate, followed by its ketalization to yield the target compound.

I. Overview of Synthetic Strategy

The synthesis of this compound is most commonly achieved through the protection of the ketone functionality of its precursor, Methyl 3-oxocyclobutane-1-carboxylate. This precursor can be synthesized via several methods, with a prominent route involving the cyclization of a malonic ester derivative. The subsequent ketalization is typically performed using methanol in the presence of an acid catalyst and a dehydrating agent.

II. Experimental Protocols

Route 1: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate

A potential precursor to the target molecule is 3-oxocyclobutane-1-carboxylic acid, which can be prepared through various methods, including the hydrolysis of 3,3-dicyanocyclobutanone. The carboxylic acid is then esterified to yield Methyl 3-oxocyclobutane-1-carboxylate.

Experimental Protocol: Esterification of 3-oxocyclobutane-1-carboxylic acid

This protocol is adapted from a similar procedure for the synthesis of methyl 3-oxocyclopentanecarboxylate.

  • To a solution of 3-oxocyclobutane-1-carboxylic acid (1 equivalent) in methanol (approximately 10 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude Methyl 3-oxocyclobutane-1-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

ParameterValue
Reactants3-oxocyclobutane-1-carboxylic acid, Methanol
CatalystConcentrated Sulfuric Acid
Reaction TemperatureReflux (approx. 65 °C)
SolventMethanol
Work-upNeutralization, Extraction, Drying
PurificationVacuum Distillation or Column Chromatography
Route 2: Ketalization of Methyl 3-oxocyclobutane-1-carboxylate

The final step in the synthesis is the protection of the ketone group as a dimethyl ketal. This is a standard acid-catalyzed reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the formation of dimethyl ketals.[1][2][3]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-oxocyclobutane-1-carboxylate (1 equivalent) in methanol (approximately 10-20 mL per gram of ketone).

  • Add trimethyl orthoformate (1.2-1.5 equivalents) to the solution. Trimethyl orthoformate acts as a dehydrating agent, driving the equilibrium towards the formation of the ketal.[4]

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 mol %) or p-toluenesulfonic acid.[1][2]

  • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-65 °C) while monitoring the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench the catalyst by adding a weak base, such as sodium bicarbonate or triethylamine, until the solution is neutral.

  • Remove the methanol and other volatile components under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

ParameterValue
ReactantsMethyl 3-oxocyclobutane-1-carboxylate, Methanol, Trimethyl orthoformate
CatalystHydrochloric Acid or p-Toluenesulfonic Acid
Reaction TemperatureRoom Temperature to Reflux
SolventMethanol
Work-upNeutralization, Extraction, Drying
PurificationVacuum Distillation

III. Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations.

Synthetic_Route_1 3-Oxocyclobutane-1-carboxylic_acid 3-Oxocyclobutane-1-carboxylic acid Methyl_3-oxocyclobutane-1-carboxylate Methyl 3-oxocyclobutane-1-carboxylate 3-Oxocyclobutane-1-carboxylic_acid->Methyl_3-oxocyclobutane-1-carboxylate CH3OH, H+

Caption: Esterification of the carboxylic acid precursor.

Synthetic_Route_2 Methyl_3-oxocyclobutane-1-carboxylate Methyl 3-oxocyclobutane-1-carboxylate Methyl_3,3-dimethoxycyclobutane-1-carboxylate This compound Methyl_3-oxocyclobutane-1-carboxylate->Methyl_3,3-dimethoxycyclobutane-1-carboxylate CH3OH, HC(OCH3)3, H+

Caption: Ketalization to the final product.

IV. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

V. Conclusion

The synthetic routes outlined provide a reliable and adaptable framework for the preparation of this compound. The presented protocols, derived from established chemical principles, offer a solid starting point for researchers in their synthetic endeavors. Optimization of reaction conditions may be necessary depending on the scale and purity requirements of the final product.

References

Application Notes and Protocols for Cycloaddition Reactions in Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary cycloaddition methodologies for the synthesis of cyclobutane rings, a structural motif of increasing importance in medicinal chemistry and drug development.[1][2][3] The unique puckered structure of the cyclobutane ring offers a valuable tool for medicinal chemists to improve properties such as metabolic stability, conformational restriction, and potency of drug candidates.[1][2] This document outlines photochemical, thermal, and metal-catalyzed [2+2] cycloaddition reactions, presenting detailed protocols for key experiments and summarizing quantitative data to facilitate comparison and application in a research setting.

I. Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutane rings, often proceeding with high stereoselectivity.[4][5] The reaction is typically initiated by the excitation of an alkene to its triplet state, which then reacts with a ground-state alkene in a stepwise manner through a 1,4-diradical intermediate.[6] This method is particularly effective for the reaction of α,β-unsaturated ketones (enones) with alkenes.[5]

Application Notes:

Photochemical [2+2] cycloadditions are valuable for creating complex, strained ring systems that are difficult to access through other synthetic routes.[5] In drug discovery, this method has been employed to synthesize core scaffolds of various biologically active molecules. The stereochemical outcome of the reaction can often be controlled by the reaction conditions, including the choice of solvent and the use of photosensitizers.[6] A notable application is in the synthesis of natural products containing the cyclobutane moiety. Recent advances have also demonstrated the use of visible light photocatalysis, offering a milder and more selective alternative to traditional UV irradiation.[6][7]

Quantitative Data Summary:

The following table summarizes the yields and diastereoselectivities for selected photochemical [2+2] cycloaddition reactions.

EntryAlkene 1Alkene 2ConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
1CyclopentenoneCyclopenteneAcetone, hv (254 nm)>90-[5]
2Carvone- (intramolecular)Sunlight--[5]
3ChalconeStyreneRu(bpy)₃Cl₂, visible light, i-Pr₂NEt, LiBF₄, MeCN84>20:1[7]
4N-Alkyl MaleimideStyreneCH₂Cl₂, UVA LED (370 nm), 16-70 hHigh-[8]
5N-Aryl MaleimideStyreneThioxanthone, CH₂Cl₂, blue LED (440 nm), 16 hHigh-[8]

Experimental Protocols:

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides[8]
  • In a glass vial, add the alkene (2.0 equiv., 0.40 mmol) and the N-alkyl maleimide (1.0 equiv., 0.20 mmol).

  • Add dichloromethane (CH₂Cl₂, 2.0 mL).

  • Seal the vial with a rubber septum and purge with argon.

  • Stir the reaction mixture under UVA LED (370 nm) irradiation at room temperature for 16–70 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/EtOAc: 8:2 or 7:3) to afford the desired cyclobutane product.

Protocol 2: Visible Light-Promoted [2+2] Cycloaddition of Acyclic Enones[7]
  • To an oven-dried vial, add Ru(bpy)₃Cl₂ (0.05 equiv.), the first enone (1.0 equiv.), the second enone (1.5 equiv.), and a magnetic stir bar.

  • Seal the vial with a rubber septum and purge with argon.

  • Add anhydrous acetonitrile via syringe.

  • Irradiate the stirred solution with a visible light source (e.g., ambient sunlight or a floodlamp) at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography to yield the cyclobutane adduct.

II. Thermal [2+2] Cycloaddition

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted reactions of simple alkenes. However, these reactions can proceed efficiently with activated substrates such as ketenes or under specific conditions that favor a stepwise mechanism.[9]

Application Notes:

The thermal [2+2] cycloaddition of ketenes with alkenes is a particularly useful method for the synthesis of cyclobutanones.[3][9] Ketenes, due to their sp-hybridized central carbon, can undergo a concerted [π2s + π2a] cycloaddition, which is thermally allowed. This reaction provides a direct route to functionalized four-membered rings. Lewis acid promotion can significantly enhance the reactivity and selectivity of these cycloadditions, even allowing for the use of unactivated alkenes.[3]

Quantitative Data Summary:

The following table summarizes the yields and diastereoselectivities for selected thermal [2+2] cycloaddition reactions.

EntryKetene (precursor)AlkeneConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
1Diphenylacetyl chlorideCyclohexeneEtAlCl₂, CH₂Cl₂, -78 °C to rt8413:1[3]
2Phenylacetyl chloride(Z)-CycloocteneEtAlCl₂, CH₂Cl₂, -78 °C to rt597:1[3]
3Dichloroketene (from trichloroacetyl chloride)CyclopentadieneZn-Cu couple, ether85-90--
4Keteniminium saltVinyl boronateThermal--[10]

Experimental Protocols:

Protocol 3: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene[3]
  • To a flame-dried round-bottom flask under an argon atmosphere, add the alkene (1.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of the acid chloride (ketene precursor, 1.05 equiv.) and triethylamine (1.1 equiv.) in anhydrous CH₂Cl₂.

  • Slowly add the acid chloride/triethylamine solution to the cooled alkene solution over 30 minutes.

  • To this mixture, add a solution of ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 2.5 equiv.) dropwise over 50 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the cyclobutanone product.

III. Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysis provides a powerful alternative for constructing cyclobutane rings, often with high efficiency and selectivity.[11][12] These reactions can proceed through various mechanisms, commonly involving the formation of a metallacyclopentane intermediate followed by reductive elimination.[12] Catalysts based on iron, nickel, rhodium, and copper have been successfully employed.[11][12][13]

Application Notes:

Metal-catalyzed [2+2] cycloadditions are particularly advantageous for reactions involving unactivated alkenes and for controlling the chemo- and regioselectivity of the cycloaddition.[11] This methodology has been applied to the synthesis of complex molecules and natural products. For instance, iron-catalyzed [2+2] cycloadditions of alkenes and dienes have been developed to form vinylcyclobutanes.[13]

Quantitative Data Summary:

The following table summarizes the yields for selected metal-catalyzed [2+2] cycloaddition reactions.

EntrySubstrate 1Substrate 2CatalystConditionsYield (%)Reference
1NorbornenePhenylacetylene[Rh(cod)Cl]₂, AgOTf1,2-Dichloroethane, 80 °C95[11]
21,3-ButadieneEthylene(PDI)FeNeat butadiene, elevated temp.High[13]
3Allenamideα,β-Unsaturated hydrazoneGold(I) catalyst--[12]
4Conjugated enyneNorborneneNickel catalyst--[12]

Experimental Protocols:

Protocol 4: Iron-Catalyzed Intermolecular [2+2] Cycloaddition of a Diene and an Alkene[13]
  • In a nitrogen-filled glovebox, charge a reaction vessel with the pyridine(diimine) iron complex catalyst.

  • Add the diene substrate and the alkene substrate.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for the designated time.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the product is volatile, it may be isolated by vacuum transfer. Otherwise, the crude reaction mixture can be purified by column chromatography on silica gel.

IV. Visualizations

Photochemical_Cycloaddition cluster_ground Ground State cluster_excited Excited State cluster_reaction Reaction Pathway A Alkene 1 (S₀) A_S1 Alkene 1 (S₁) A->A_S1 hν (Absorption) B Alkene 2 (S₀) A_T1 Alkene 1 (T₁) A_S1->A_T1 Intersystem Crossing (ISC) Diradical 1,4-Diradical Intermediate A_T1->Diradical + Alkene 2 (S₀) Product Cyclobutane Product Diradical->Product Ring Closure

Caption: Mechanism of Photochemical [2+2] Cycloaddition.

Thermal_Ketene_Cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Ketene Ketene TS [π2s + π2a] Transition State Ketene->TS Alkene Alkene Alkene->TS Cyclobutanone Cyclobutanone TS->Cyclobutanone Δ (Heat)

Caption: Concerted Thermal [2+2] Cycloaddition of a Ketene.

Metal_Catalyzed_Cycloaddition Reactants Alkene 1 + Alkene 2 + Metal Catalyst (M) Oxidative_Coupling Oxidative Coupling Reactants->Oxidative_Coupling Metallacyclopentane Metallacyclopentane Intermediate Oxidative_Coupling->Metallacyclopentane Reductive_Elimination Reductive Elimination Metallacyclopentane->Reductive_Elimination Product Cyclobutane Product + Metal Catalyst (M) Reductive_Elimination->Product

Caption: General Mechanism for Metal-Catalyzed [2+2] Cycloaddition.

Experimental_Workflow Start Start: Reactant Preparation Reaction Cycloaddition Reaction (Photochemical, Thermal, or Metal-Catalyzed) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, NMR) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End End: Pure Cyclobutane Product Characterization->End

Caption: General Experimental Workflow for Cycloaddition Reactions.

References

Application Notes and Protocols for the Esterification of Cyclobutanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of common esterification methods for cyclobutanecarboxylic acids, a crucial step in the synthesis of various pharmaceutical and chemical entities. This document includes detailed experimental protocols, a comparative data summary, and workflow diagrams to aid in method selection and execution.

Introduction to Esterification of Cyclobutanecarboxylic Acids

Cyclobutanecarboxylic acids are important building blocks in medicinal chemistry and materials science. Their ester derivatives are frequently used as intermediates in the synthesis of more complex molecules. The choice of esterification method is critical and depends on factors such as the steric hindrance of the substrates, the presence of other functional groups, and the desired scale of the reaction. This document outlines three widely used methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Comparative Data of Esterification Methods

The following table summarizes quantitative data for different esterification methods applied to cyclobutanecarboxylic acid and its analogs. Direct comparative data for cyclobutanecarboxylic acid is limited in the literature; therefore, data for structurally similar cycloalkanecarboxylic acids are included for a broader comparison.

Esterification MethodCarboxylic Acid SubstrateAlcoholReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Fischer Esterification cis-3-Formylcyclobutane-1-carboxylic acidBenzyl alcoholp-TsOH·H₂OTolueneRefluxN/A85[1]
Steglich Esterification cis-3-Formylcyclobutane-1-carboxylic acidBenzyl alcoholEDCI, DMAPCH₂Cl₂N/AN/A93[1]
Fischer-type Cyclopentanecarboxylic acidMethanolNot specifiedNot specifiedN/AN/A72-78[2]
Steglich Esterification 2,5-Cyclohexadiene-1-carboxylic acidMethanolDCC, DMAPCH₂Cl₂20395[3]
Steglich Esterification 2,5-Cyclohexadiene-1-carboxylic acidEthanolDCC, DMAPCH₂Cl₂20384[3]
Steglich Esterification 2,5-Cyclohexadiene-1-carboxylic acidIsopropanolDCC, DMAPCH₂Cl₂20375[3]
Steglich Esterification 2,5-Cyclohexadiene-1-carboxylic acidtert-ButanolDCC, DMAPCH₂Cl₂20365[3]

Experimental Protocols

Fischer Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] It is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing water as it is formed.[5][6]

Protocol: Synthesis of Benzyl cis-3-Formylcyclobutane-1-carboxylate [1]

  • Materials:

    • cis-3-Formylcyclobutane-1-carboxylic acid

    • Benzyl alcohol

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Toluene

    • Standard laboratory glassware for reflux

  • Procedure:

    • To a solution of cis-3-formylcyclobutane-1-carboxylic acid in toluene, add benzyl alcohol and a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired benzyl ester.

Steglich Esterification

The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using a carbodiimide (such as DCC or EDCI) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][7] This method is particularly suitable for sterically hindered substrates and acid-sensitive compounds.[7]

Protocol: Synthesis of Benzyl cis-3-Formylcyclobutane-1-carboxylate [1]

  • Materials:

    • cis-3-Formylcyclobutane-1-carboxylic acid

    • Benzyl alcohol

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (CH₂Cl₂)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve cis-3-formylcyclobutane-1-carboxylic acid, benzyl alcohol, and a catalytic amount of DMAP in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDCI portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[8] The reaction utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD).[5]

General Protocol: Esterification of a Cyclobutanol with Cyclobutanecarboxylic Acid

  • Materials:

    • A secondary cyclobutanol

    • Cyclobutanecarboxylic acid

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous tetrahydrofuran (THF)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the cyclobutanol, cyclobutanecarboxylic acid, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Cool the solution to 0 °C in an ice bath.[5]

    • Slowly add a solution of DEAD or DIAD in THF to the stirred mixture.[5]

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).[5]

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the desired ester from byproducts such as triphenylphosphine oxide and the hydrazine derivative.

Method Selection and Workflow

The choice of esterification method depends on the specific requirements of the synthesis. The following decision-making workflow can guide the selection process.

Esterification_Workflow Esterification Method Selection for Cyclobutanecarboxylic Acids Start Start with Cyclobutanecarboxylic Acid Acid_Sensitive Are acid-sensitive functional groups present? Start->Acid_Sensitive Steric_Hindrance Is the alcohol sterically hindered? Acid_Sensitive->Steric_Hindrance No Steglich Steglich Esterification Acid_Sensitive->Steglich Yes Inversion Is inversion of stereochemistry required? Steric_Hindrance->Inversion No Steric_Hindrance->Steglich Yes Fischer Fischer Esterification Inversion->Fischer No Mitsunobu Mitsunobu Reaction Inversion->Mitsunobu Yes End End Fischer->End Steglich->End Mitsunobu->End

Caption: Decision workflow for selecting an esterification method.

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the general mechanisms for each esterification method.

Fischer Esterification Mechanism

Fischer_Esterification Fischer Esterification Mechanism cluster_reactants Reactants RCOOH R-COOH Protonation Protonation of Carbonyl Oxygen RCOOH->Protonation ROH R'-OH Nucleophilic_Attack Nucleophilic Attack by Alcohol ROH->Nucleophilic_Attack H_plus H+ H_plus->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water H₂O Water_Elimination->Water Deprotonation->H_plus regenerated Ester Ester (R-COOR') Deprotonation->Ester

Caption: Mechanism of Fischer Esterification.

Steglich Esterification Mechanism

Steglich_Esterification Steglich Esterification Mechanism cluster_reactants Reactants RCOOH R-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea ROH R'-OH Nucleophilic_Attack Nucleophilic Attack by Alcohol ROH->Nucleophilic_Attack DCC DCC DCC->Acylisourea DMAP DMAP (cat.) Acyl_Transfer Acyl Transfer to DMAP DMAP->Acyl_Transfer Acylisourea->Acyl_Transfer DCU Dicyclohexylurea (DCU) Acylisourea->DCU byproduct formation Acylpyridinium N-Acylpyridinium Intermediate Acyl_Transfer->Acylpyridinium Acylpyridinium->Nucleophilic_Attack Nucleophilic_Attack->DMAP regenerated Ester Ester (R-COOR') Nucleophilic_Attack->Ester

Caption: Mechanism of Steglich Esterification.

Mitsunobu Reaction Mechanism

Mitsunobu_Reaction Mitsunobu Reaction Mechanism cluster_reactants Reactants RCOOH R-COOH Protonation Protonation by Carboxylic Acid RCOOH->Protonation ROH R'-OH Alkoxyphosphonium Alkoxyphosphonium Salt ROH->Alkoxyphosphonium PPh3 PPh₃ Betaine Phosphorane Betaine PPh3->Betaine DEAD DEAD DEAD->Betaine Betaine->Protonation Protonation->Alkoxyphosphonium SN2_Attack SN2 Attack by Carboxylate Protonation->SN2_Attack R-COO⁻ Alkoxyphosphonium->SN2_Attack Ester Ester (R-COOR') (Inverted Stereochemistry) SN2_Attack->Ester Byproducts PPh₃=O + DEAD-H SN2_Attack->Byproducts

Caption: Mechanism of the Mitsunobu Reaction.

References

Application Notes and Protocols for Utilizing Methyl 3,3-dimethoxycyclobutane-1-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," which typically exhibit weak but high-quality interactions with their biological targets. These initial hits then serve as starting points for optimization into more potent and drug-like molecules.

Three-dimensional (3D) fragments are of increasing interest in FBDD as they offer access to a broader chemical space and can lead to improved physicochemical properties and better target selectivity compared to their flatter, aromatic counterparts. The cyclobutane scaffold, in particular, is an underrepresented yet attractive motif for designing 3D fragments. Its rigid, puckered nature can present well-defined vectors for chemical elaboration, potentially leading to compounds with improved metabolic stability and novel intellectual property.

This document provides detailed application notes and protocols for the use of Methyl 3,3-dimethoxycyclobutane-1-carboxylate , a representative 3D cyclobutane fragment, in FBDD campaigns. While direct experimental data for this specific fragment in a screening context is not publicly available, the following sections are based on established FBDD principles and data from analogous cyclobutane-containing fragments to provide a practical and instructive guide.

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is crucial for its application in FBDD. These properties influence its solubility, binding characteristics, and potential for optimization. The key properties of this compound are summarized below, adhering to the "Rule of Three," a common guideline for fragment design.

PropertyValue"Rule of Three" Guideline
Molecular Weight 174.19 g/mol [1]≤ 300 Da
cLogP 0.3[1]≤ 3
Hydrogen Bond Donors 0≤ 3
Hydrogen Bond Acceptors 4≤ 3
Topological Polar Surface Area (TPSA) 44.8 Ų[1]≤ 60 Ų
Rotatable Bonds 3≤ 3

Note: While the number of hydrogen bond acceptors is slightly above the Rule of Three, its other properties make it an attractive candidate for fragment screening.

Experimental Protocols

A typical FBDD workflow involves a cascade of biophysical and biochemical assays to identify and validate fragment hits, followed by structural studies to guide optimization. The following protocols are tailored for the screening and characterization of this compound and similar 3D fragments.

Primary Screening: Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

Protocol:

  • Protein Preparation: Prepare the target protein at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a stock solution of this compound at 100 mM in DMSO. Create a working solution by diluting the stock to 10 mM in the assay buffer.

  • Assay Plate Setup: In a 96-well PCR plate, add 20 µL of the protein solution to each well.

  • Compound Addition: Add 2 µL of the 10 mM fragment working solution to the sample wells. For control wells, add 2 µL of assay buffer with 10% DMSO.

  • Dye Addition: Add 2 µL of a fluorescent dye (e.g., SYPRO Orange, diluted 1:1000) to all wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tm is the temperature at which the fluorescence is at its maximum. A significant positive shift in Tm (ΔTm ≥ 2°C) in the presence of the fragment indicates a potential hit.

Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits and providing information about their binding site on the target protein. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly useful for detecting weak interactions.

Protocol (STD-NMR):

  • Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., 50 mM Tris-d11 pH 7.5, 150 mM NaCl, 99.9% D₂O).

    • Sample A (Reference): 1 mM this compound.

    • Sample B (Protein-Ligand): 1 mM this compound and 10 µM of the target protein.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum for both samples.

    • Acquire STD-NMR spectra for Sample B. This involves irradiating the protein resonances and observing the transfer of saturation to the bound ligand.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. The presence of signals in the STD spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Affinity Determination: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantify the binding affinity and kinetics of fragment-protein interactions.

Protocol:

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 5% DMSO) with concentrations ranging from 1 µM to 1 mM.

  • Binding Measurement: Inject the fragment solutions over the sensor chip surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time. Include buffer-only injections for baseline subtraction.

  • Data Analysis: Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).

Structural Characterization: X-ray Crystallography

Determining the co-crystal structure of a fragment bound to its target protein provides invaluable information for structure-based drug design and hit-to-lead optimization.

Protocol:

  • Crystallization: Obtain crystals of the apo-protein using a suitable crystallization method (e.g., vapor diffusion).

  • Soaking: Transfer the apo-crystals to a solution containing a high concentration of this compound (typically 10-50 mM) in the cryoprotectant solution. Allow the fragment to soak into the crystal for a defined period (e-g., 1-24 hours).

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

  • Refinement and Analysis: Build the fragment into the observed electron density map and refine the structure. Analyze the binding mode and key interactions between the fragment and the protein.

Data Presentation

The following tables present hypothetical but realistic data for a successful FBDD campaign involving a cyclobutane-containing fragment analogous to this compound.

Table 1: Biophysical Screening and Affinity Data
Fragment IDMethodResult/MetricValue
Cyclobutane-ATSAΔTm (°C)+3.5
Cyclobutane-ASTD-NMRBindingConfirmed
Cyclobutane-ASPRKd (µM)850
Table 2: Ligand Efficiency Metrics

Ligand efficiency (LE) is a key metric in FBDD used to assess the binding quality of a fragment relative to its size.

Formula for Ligand Efficiency (LE): LE = (1.37 * pKd) / N

where:

  • pKd = -log10(Kd)

  • N = Number of heavy atoms

Fragment IDKd (µM)pKdHeavy Atoms (N)Ligand Efficiency (LE)
Cyclobutane-A8503.07120.35

An LE value ≥ 0.3 is generally considered a good starting point for fragment optimization.

Hit-to-Lead Optimization

Once a fragment hit like this compound is identified and its binding mode is elucidated, the next step is to optimize it into a more potent lead compound. The 3D nature of the cyclobutane scaffold provides distinct vectors for chemical modification.

Logical Relationship for Hit-to-Lead Optimization

G A Fragment Hit (e.g., this compound) Kd ~ 850 µM B Structure Determination (X-ray Crystallography / NMR) A->B C Identify Growth Vectors (e.g., Ester, Methoxy groups) B->C D Structure-Based Design (Computational Chemistry) C->D E Chemical Synthesis (Analogs with improved interactions) D->E F Potency & Selectivity Assays E->F F->D G Lead Compound Kd < 1 µM F->G Iterative Cycles G A Fragment Library (including this compound) B Primary Screen (Thermal Shift Assay) A->B C Initial Hits (ΔTm ≥ 2°C) B->C D Hit Validation (NMR Spectroscopy) C->D E Confirmed Hits D->E F Affinity Determination (Surface Plasmon Resonance) E->F G Prioritized Hits (with Kd values) F->G H Structural Studies (X-ray Crystallography) G->H I Hit-to-Lead Optimization H->I

References

Application Notes: Methyl 3,3-dimethoxycyclobutane-1-carboxylate in the Synthesis of a Key Intermediate for Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3,3-dimethoxycyclobutane-1-carboxylate is a valuable cyclobutane-based building block in medicinal chemistry. Its strained four-membered ring and versatile functional groups, a protected ketone and an ester, make it a strategic precursor for the synthesis of complex molecular architectures, particularly carbocyclic nucleoside analogues and other compounds with potential antiviral activity. This application note details the use of this compound in the synthesis of a key intermediate for antiviral drugs, specifically focusing on the pathway towards the P2 moiety of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.

Key Application: Synthesis of Methyl 3-oxocyclobutanecarboxylate

A primary and crucial application of this compound is its conversion to methyl 3-oxocyclobutanecarboxylate. The dimethoxy ketal serves as a protecting group for the ketone functionality. Deprotection via acid-catalyzed hydrolysis reveals the reactive ketone, which is a key handle for subsequent chemical transformations. This ketone is a precursor to the 3-azabicyclo[3.1.0]hexane core of the Boceprevir P2 side chain.

Reaction Scheme:

G start This compound intermediate Methyl 3-oxocyclobutanecarboxylate start->intermediate Acidic Hydrolysis (e.g., HCl, H2SO4) end Boceprevir P2 Intermediate ((1R,2S,5S)-6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylic acid derivative) intermediate->end Multi-step synthesis

Figure 1: Synthetic pathway from this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate

This protocol describes the hydrolysis of the dimethyl ketal to the corresponding ketone.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 10 drops).

  • Heat the reaction mixture to 80°C and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add a small amount of water and adjust the pH to 8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain methyl 3-oxocyclobutanecarboxylate.

Quantitative Data:

ParameterValue
Yield 81%
Purity >95% (by GC-MS)
Appearance Colorless oil

Logical Workflow for Synthesis and Purification:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Methanol + H2SO4 (cat.) ReactionConditions Heat to 80°C, 1h Reactants->ReactionConditions Quench Cool to RT Remove Solvent ReactionConditions->Quench Neutralize Add H2O Adjust pH to 8 with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry organic phase (Na2SO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product Methyl 3-oxocyclobutanecarboxylate Concentrate->Product

Figure 2: Workflow for the synthesis of Methyl 3-oxocyclobutanecarboxylate.

Protocol 2: Conceptual Pathway to Boceprevir P2 Intermediate

The synthesized methyl 3-oxocyclobutanecarboxylate is a key precursor for the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, the P2 fragment of Boceprevir. The synthesis of this complex bicyclic proline analog is a multi-step process.[1] While a detailed, step-by-step protocol starting from methyl 3-oxocyclobutanecarboxylate is proprietary and not fully disclosed in a single public source, the general synthetic strategy involves the following key transformations:

  • Formation of a cyclobutane amino acid derivative: This can be achieved through various methods, such as a Strecker reaction on the ketone.

  • Introduction of the gem-dimethylcyclopropane ring: This is a critical step and can be accomplished through intramolecular cyclopropanation of a suitable precursor.

  • Ring closure to form the bicyclic system: The final bicyclic structure is formed through intramolecular reactions.

  • Chiral resolution or asymmetric synthesis: To obtain the desired enantiomerically pure (1R,2S,5S) isomer, either a resolution of a racemic mixture or an asymmetric synthesis approach is necessary.

Signaling Pathway (Conceptual Synthetic Logic):

G A Methyl 3-oxocyclobutanecarboxylate B Cyclobutane Amino Nitrile (via Strecker Reaction) A->B 1. KCN, NH4Cl C Functionalized Cyclobutane Amino Acid Derivative B->C 2. Hydrolysis D Precursor for Cyclopropanation C->D 3. Functional group manipulation E Racemic 6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylate D->E 4. Intramolecular Cyclopropanation F (1R,2S,5S)-Enantiomer (Boceprevir P2 Intermediate) E->F 5. Chiral Resolution

Figure 3: Conceptual synthetic logic for the Boceprevir P2 intermediate.

Conclusion

This compound is a strategic starting material for accessing key intermediates in pharmaceutical synthesis. Its straightforward conversion to methyl 3-oxocyclobutanecarboxylate opens up synthetic routes to complex molecules like the P2 side chain of the antiviral drug Boceprevir. The protocols and conceptual pathways outlined here provide a framework for researchers and scientists in drug development to utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols: Common Chemical Reactions of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-dimethoxycyclobutane-1-carboxylate is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. Its strained cyclobutane core, combined with the presence of a versatile ester functional group and a protected ketone (ketal), offers a unique platform for a variety of chemical transformations. These reactions enable the introduction of diverse functionalities and the stereocontrolled synthesis of novel carbocyclic and heterocyclic scaffolds.

This document provides detailed application notes and experimental protocols for several common and synthetically useful reactions of this compound. The information herein is intended to guide researchers in the effective utilization of this compound in their synthetic endeavors.

Key Chemical Transformations

The reactivity of this compound can be broadly categorized into reactions involving the ester group, the ketal functionality, and the cyclobutane ring itself. The primary transformations covered in these notes include:

  • Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.

  • Ester Reduction: Reduction of the ester to a primary alcohol.

  • Amide Formation: Coupling of the corresponding carboxylic acid with amines to form amides.

  • Deketalization: Removal of the dimethoxy group to reveal the ketone.

Data Presentation: A Comparative Overview of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the key transformations of this compound and its derivatives. It is important to note that yields can be highly dependent on the specific substrate, reagents, and reaction conditions.

Reaction TypeReagents and ConditionsProductTypical Yield (%)Reference/Analogy
Ester Hydrolysis 1. NaOH or KOH (aq), MeOH/H₂O, Reflux2. HCl (aq) workup3,3-Dimethoxycyclobutane-1-carboxylic acid90-99%Analogous to methyl ester hydrolysis.[1]
Ester Reduction 1. LiAlH₄, Anhydrous THF, 0 °C to rt2. H₂O, NaOH (aq) workup(3,3-Dimethoxycyclobutyl)methanol85-95%General procedure for ester reduction.[2]
Amide Formation 1. Hydrolysis to carboxylic acid2. Amine, HBTU or EDC·HCl, DIPEA, DCM, rtN-substituted-3,3-dimethoxycyclobutane-1-carboxamide48-90%Based on similar cyclobutane systems.[3]
Deketalization Concentrated HCl (aq), RefluxMethyl 3-oxocyclobutane-1-carboxylate72-84%Based on a related 3-oxocyclobutane synthesis.[4][5]

Experimental Protocols

Ester Hydrolysis to 3,3-Dimethoxycyclobutane-1-carboxylic acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide or potassium hydroxide (1.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3,3-dimethoxycyclobutane-1-carboxylic acid as a solid or oil.

Expected Yield: 90-99%.[1]

Reduction to (3,3-Dimethoxycyclobutyl)methanol

This protocol details the reduction of the methyl ester to the corresponding primary alcohol using lithium aluminum hydride.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, filter funnel, rotary evaporator.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄ until gas evolution ceases and a white precipitate forms.

  • Stir the resulting suspension vigorously for 15-30 minutes.

  • Filter the suspension through a pad of Celite®, washing the filter cake with THF.

  • Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to afford (3,3-dimethoxycyclobutyl)methanol.

Expected Yield: 85-95%.[2]

Amide Formation via the Carboxylic Acid

This two-step protocol involves the initial hydrolysis of the ester followed by amide coupling.

Step 1: Hydrolysis (as per Protocol 1)

Step 2: Amide Coupling

Materials:

  • 3,3-Dimethoxycyclobutane-1-carboxylic acid (from Protocol 1)

  • Amine of choice (primary or secondary)

  • HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 3,3-dimethoxycyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • To the stirred solution, add the coupling agent (HBTU or EDC·HCl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: 48-90%, depending on the amine and coupling agent used.[3]

Deketalization to Methyl 3-oxocyclobutane-1-carboxylate

This protocol describes the removal of the ketal protecting group to yield the corresponding ketone.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq) to a solution of concentrated hydrochloric acid in water (e.g., 20% v/v).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude Methyl 3-oxocyclobutane-1-carboxylate.

  • The product can be further purified by distillation or column chromatography.

Expected Yield: 72-84%.[4][5]

Visualizations: Reaction Pathways and Workflows

Reaction_Pathways Start This compound Acid 3,3-Dimethoxycyclobutane-1-carboxylic acid Start->Acid Hydrolysis (NaOH, H₂O/MeOH) Alcohol (3,3-Dimethoxycyclobutyl)methanol Start->Alcohol Reduction (LiAlH₄) Ketone Methyl 3-oxocyclobutane-1-carboxylate Start->Ketone Deketalization (HCl, H₂O) Amide N-R-3,3-Dimethoxy- cyclobutane-1-carboxamide Acid->Amide Amide Coupling (Amine, HBTU/EDC)

Caption: Key chemical transformations of this compound.

Experimental_Workflow_Hydrolysis Start Dissolve Ester in MeOH/H₂O AddBase Add NaOH or KOH Start->AddBase Reflux Reflux for 2-4h AddBase->Reflux Evaporate Remove MeOH (Rotovap) Reflux->Evaporate Wash Wash with Et₂O Evaporate->Wash Acidify Acidify with HCl Wash->Acidify Extract Extract with EtOAc Acidify->Extract Dry Dry over MgSO₄/Na₂SO₄ Extract->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Product 3,3-Dimethoxycyclobutane-1-carboxylic acid Concentrate->Product

Caption: Experimental workflow for the hydrolysis of this compound.

Experimental_Workflow_Reduction Start Suspend LiAlH₄ in Anhydrous THF Cool Cool to 0 °C Start->Cool AddEster Add Ester Solution Dropwise Cool->AddEster Warm Warm to rt, Stir for 1-3h AddEster->Warm Cool2 Cool to 0 °C Warm->Cool2 Quench Quench with sat. Na₂SO₄ (aq) Cool2->Quench Filter Filter through Celite® Quench->Filter Dry Dry over MgSO₄/Na₂SO₄ Filter->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Product (3,3-Dimethoxycyclobutyl)methanol Concentrate->Product

Caption: Experimental workflow for the reduction of this compound.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on the Cyclobutane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane moiety is a key structural motif in a variety of natural products and pharmaceutically active compounds. Its inherent ring strain, a result of significant angle and torsional strain, not only imparts unique conformational properties but also influences its chemical reactivity.[1] Nucleophilic substitution reactions on the cyclobutane ring are fundamental transformations for the introduction of diverse functional groups, enabling the synthesis of complex molecular architectures. However, these reactions are often nuanced, with outcomes dependent on the nature of the substrate, nucleophile, leaving group, and reaction conditions. This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on cyclobutane derivatives, with a focus on stereochemical control and practical applications in medicinal chemistry and drug development.

Core Concepts

Nucleophilic substitution reactions on the cyclobutane ring primarily proceed via an Sₙ2 mechanism, especially with good leaving groups and strong nucleophiles. The strained nature of the four-membered ring can influence the transition state energy and, consequently, the reaction rate. Key considerations for these reactions include the choice of leaving group, the nucleophilicity of the attacking species, and the solvent.

Leaving Groups

The hydroxyl group (-OH) is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a more effective leaving group. Tosylates (-OTs), mesylates (-OMs), and halides (-Br, -I) are excellent leaving groups for substitution reactions on the cyclobutane ring. The tosylate group is particularly advantageous due to the resonance stabilization of the resulting tosylate anion.[2]

Nucleophiles

A wide range of nucleophiles can be employed to displace leaving groups on a cyclobutane ring. Common nucleophiles include:

  • Azide (N₃⁻): A strong and relatively small nucleophile, useful for introducing an amine functionality after reduction.

  • Cyanide (CN⁻): A versatile nucleophile that allows for the introduction of a one-carbon unit, which can be further elaborated.

  • Alkoxides (RO⁻): Used in the Williamson ether synthesis to form cyclobutyl ethers.

  • Amines (RNH₂): Can act as nucleophiles to form substituted aminocyclobutanes.

Stereochemistry

Consistent with the Sₙ2 mechanism, nucleophilic substitution on a chiral cyclobutane center typically proceeds with inversion of stereochemistry.[2][3] This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled formation of stereochemically defined products.

Experimental Protocols

The following protocols provide detailed methodologies for common nucleophilic substitution reactions on cyclobutane derivatives.

Protocol 1: Synthesis of Cyclobutyl Tosylate from Cyclobutanol

This protocol details the conversion of a cyclobutanol to a cyclobutyl tosylate, which is a versatile intermediate for subsequent nucleophilic substitution reactions. The reaction proceeds with retention of stereochemistry at the carbon bearing the hydroxyl group.

Reaction Scheme:

Materials:

  • Cyclobutanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq)

  • Anhydrous pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanol (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Addition of TsCl: To the cooled and stirred solution, add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutyl tosylate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

experimental_workflow_tosylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Cyclobutanol in Pyridine cool Cool to 0 °C start->cool add_tscl Add TsCl cool->add_tscl Maintain Temp < 5 °C stir Stir at 0 °C add_tscl->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash Wash Sequentially dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

Protocol 2: Synthesis of Cyclobutyl Azide from Cyclobutyl Tosylate

This protocol describes the Sₙ2 displacement of a tosylate group with an azide nucleophile, a key step in the synthesis of aminocyclobutanes. The reaction proceeds with inversion of stereochemistry.

Reaction Scheme:

Materials:

  • Cyclobutyl tosylate (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve cyclobutyl tosylate (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: To the stirred solution, add sodium azide (1.5 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate under reduced pressure to obtain the crude cyclobutyl azide. Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides are potentially explosive and should be handled with care.

// Nodes reactants [label="Cyclobutyl-OTs + N₃⁻"]; transition_state [label="[N₃---Cyclobutyl---OTs]⁻", shape=box, style="dashed,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; products [label="Cyclobutyl-N₃ + OTs⁻"];

// Edges reactants -> transition_state [label="Backside Attack", color="#EA4335"]; transition_state -> products [label="Inversion of Stereochemistry", color="#34A853"]; } caption: Sₙ2 mechanism for azide substitution.

Protocol 3: Synthesis of Cyclobutylnitrile from Bromocyclobutane

This protocol illustrates the substitution of a bromide with a cyanide nucleophile. The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion.

Reaction Scheme:

Materials:

  • Bromocyclobutane (1.0 eq)

  • Sodium cyanide (NaCN, 1.2 eq)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve bromocyclobutane (1.0 eq) in anhydrous DMSO.

  • Addition of Nucleophile: Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at a temperature between 25-50 °C for 8-16 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing a large volume of water. Extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash thoroughly with water and then with brine to remove residual DMSO.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate carefully by distillation to remove the solvent.

  • Purification: The crude cyclobutylnitrile can be purified by vacuum distillation.

Protocol 4: Williamson Ether Synthesis of Cyclobutyl Ethyl Ether

This protocol describes the formation of an ether from a cyclobutanol via its alkoxide.

Reaction Scheme:

Materials:

  • Cyclobutanol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl iodide (1.2 eq)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Slowly add a solution of cyclobutanol (1.0 eq) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical yields for the nucleophilic substitution reactions described above. Note that yields can vary depending on the specific substrate and reaction conditions.

SubstrateNucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Cyclobutyl TosylateNaN₃Cyclobutyl AzideDMF60-8012-2485-95
BromocyclobutaneNaCNCyclobutylnitrileDMSO25-508-1670-85
CyclobutanolEtO⁻ (from NaH/EtOH)Cyclobutyl Ethyl EtherTHF2512-2460-75

Mechanistic Considerations and Logical Relationships

The stereochemical outcome and feasibility of nucleophilic substitution on a cyclobutane ring are governed by the principles of Sₙ2 and Sₙ1 reaction mechanisms. The following diagram illustrates the factors influencing the preferred pathway.

// Nodes substrate [label="Cyclobutyl Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sn2_path [label="Sₙ2 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; sn1_path [label="Sₙ1 Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inversion [label="Inversion of Stereochemistry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; racemization [label="Racemization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges substrate -> sn2_path [label="Strong Nucleophile\nGood Leaving Group\nPrimary/Secondary Carbon", color="#5F6368"]; substrate -> sn1_path [label="Weak Nucleophile\nExcellent Leaving Group\nCarbocation Stability", color="#5F6368"]; sn2_path -> inversion [color="#34A853"]; sn1_path -> racemization [color="#EA4335"]; } caption: Factors influencing the reaction pathway.

Conclusion

Nucleophilic substitution reactions on the cyclobutane ring are a valuable tool for the synthesis of functionalized four-membered carbocycles. By carefully selecting the leaving group, nucleophile, and reaction conditions, researchers can achieve high yields and control the stereochemical outcome of these transformations. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of these reactions in a research and development setting. Further optimization may be necessary for specific substrates and desired products.

References

Application Notes and Protocols for Cross-Coupling Reactions of Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key considerations for the functionalization of cyclobutane esters utilizing three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Cyclobutane moieties are valuable structural motifs in medicinal chemistry, and the ability to introduce diverse substituents via cross-coupling enables the rapid exploration of chemical space for drug discovery and development. The ester functionality, while potentially sensitive, is generally well-tolerated under a variety of cross-coupling conditions with appropriate selection of reagents and catalysts.

General Workflow for Cross-Coupling of Cyclobutane Esters

The overall process for the cross-coupling of a halo- or triflyloxy-substituted cyclobutane ester involves the reaction of the cyclobutane substrate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

G cluster_start Starting Materials cluster_reagents Reaction Components cluster_process Process CyclobutaneEster Cyclobutane Ester (with -Br, -I, or -OTf) ReactionSetup Reaction Setup (Inert Atmosphere) CyclobutaneEster->ReactionSetup CouplingPartner Coupling Partner (Boronic Acid, Amine, or Alkyne) CouplingPartner->ReactionSetup Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->ReactionSetup Ligand Ligand (e.g., Phosphine) Ligand->ReactionSetup Base Base (e.g., K2CO3, NaOtBu) Base->ReactionSetup Solvent Solvent (e.g., Toluene, Dioxane) Solvent->ReactionSetup Heating Heating (if required) ReactionSetup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Functionalized Cyclobutane Ester Purification->Product

Caption: General experimental workflow for the cross-coupling of cyclobutane esters.

Suzuki-Miyaura Coupling of 3-Bromocyclobutane-1-carboxylate Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This protocol describes a typical procedure for the coupling of an arylboronic acid with a 3-bromocyclobutane-1-carboxylate. The ester group is generally stable under these conditions, especially when using carbonate bases.[1]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(R¹)(X) pd0->pd2_complex oxidative_addition Oxidative Addition pd2_r1r2 L-Pd(II)(R¹)(R²) pd2_complex->pd2_r1r2 transmetalation Transmetalation pd2_r1r2->pd0 reductive_elimination Reductive Elimination product R¹-R² r1x R¹-X (Cyclobutane-Br) r2b R²-B(OR)₂ (Boronic Acid/Ester) base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 3-bromocyclobutane-1-carboxylate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube is added methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • The tube is sealed, evacuated, and backfilled with argon (this cycle is repeated three times).

  • In a separate vial, Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) are dissolved in toluene (degassed, sufficient to make a stock solution).

  • The catalyst solution is added to the Schlenk tube, followed by additional degassed toluene and degassed water to achieve a final toluene/water ratio of approximately 10:1.

  • The reaction mixture is stirred vigorously and heated to 80-100 °C.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Dioxane/H₂O9091
33-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O8078

Buchwald-Hartwig Amination of 3-Halocyclobutane-1-carboxylate Derivatives

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an organic halide or triflate. The use of bulky, electron-rich phosphine ligands is crucial for high yields, especially with less reactive chlorides or sterically hindered substrates. Strong bases like sodium tert-butoxide are often required, which can potentially lead to ester hydrolysis, so careful temperature control and reaction monitoring are important.[2][3]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Ethyl 3-iodocyclobutane-1-carboxylate

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube is added NaOtBu (1.4 equiv).

  • The tube is sealed, evacuated, and backfilled with argon.

  • Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%) are added under argon.

  • Anhydrous toluene is added, and the mixture is stirred for 5 minutes.

  • Ethyl 3-iodocyclobutane-1-carboxylate (1.0 equiv) and the amine (1.2 equiv) are added sequentially via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is heated to 80-110 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene10088
2AnilinePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane9082
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2)Toluene11075

Sonogashira Coupling of 3-Halocyclobutane-1-carboxylate Derivatives

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The ester group is generally stable under these conditions.[4][5]

Experimental Protocol: Sonogashira Coupling

Materials:

  • Methyl 3-bromocyclobutane-1-carboxylate

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk tube is added methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • The tube is sealed, evacuated, and backfilled with argon.

  • Anhydrous THF and triethylamine (2.0 equiv) are added via syringe.

  • The terminal alkyne (1.2 equiv) is then added dropwise.

  • The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60 °C) if necessary.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEA (2)THF2592
21-OctynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)DIPEA (2)DMF5085
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)TEA (2)Toluene6089

References

NMR (1H and 13C) analysis protocol for Methyl 3,3-dimethoxycyclobutane-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: NMR Analysis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. It includes procedures for sample preparation, data acquisition parameters, and a template for data presentation.

Introduction

This compound is a small organic molecule of interest in synthetic chemistry and drug discovery. Its structural elucidation is critical for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note outlines the standardized procedure for acquiring and presenting high-quality ¹H and ¹³C NMR data for this compound.

Predicted NMR Data

Note: Experimental NMR data for this compound is not currently available in public spectral databases. The following data is based on computational predictions and should be used as a guide for spectral analysis. Actual experimental values may vary.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are summarized in Table 1. These values were predicted for a solution in Chloroform-d (CDCl₃).

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
12.90 - 3.10Quintet~ 8.5
2, 4 (cis)2.35 - 2.50Multiplet-
2, 4 (trans)2.15 - 2.30Multiplet-
5 (OCH₃)3.68Singlet-
6 (OCH₃)3.15Singlet-

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2.

Atom Number(s)Predicted Chemical Shift (δ, ppm)
C=O173.5
C395.0
OCH₃ (ester)51.5
OCH₃ (acetal)49.0
C138.0
C2, C435.5

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.

Experimental Protocols

This section details the methodology for sample preparation and NMR data acquisition.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for small organic molecules.[1][2] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2][3]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1][3][4]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.[1]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValuePurpose
Spectrometer Frequency400 MHz-
Pulse Programzg30 or similarStandard 1D proton experiment with a 30° pulse angle.[5]
Acquisition Time (AQ)3-4 sEnsures good digital resolution.[5][6]
Relaxation Delay (D1)1-2 sAllows for relaxation of protons between scans.
Number of Scans (NS)8-16Sufficient for good signal-to-noise for a moderately concentrated sample.
Spectral Width (SW)12-16 ppmCovers the typical chemical shift range for organic molecules.
Receiver Gain (RG)Auto-adjustOptimizes signal detection without causing receiver overload.

Table 3: Recommended ¹H NMR Acquisition Parameters.

ParameterRecommended ValuePurpose
Spectrometer Frequency100 MHz-
Pulse Programzgpg30 or similarStandard 1D carbon experiment with proton decoupling and a 30° pulse.
Acquisition Time (AQ)1.0-2.0 sA good compromise for resolution and signal-to-noise.[7]
Relaxation Delay (D1)2.0 sAllows for the typically longer relaxation of carbon nuclei.[7]
Number of Scans (NS)128 or higherRequired due to the low natural abundance of ¹³C.[7]
Spectral Width (SW)200-240 ppmCovers the full range of carbon chemical shifts.[8]
Receiver Gain (RG)Auto-adjustOptimizes signal detection.

Table 4: Recommended ¹³C NMR Acquisition Parameters.

Experimental Workflow

The overall workflow for the NMR analysis is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Structural Assignment integrate->assign

Caption: Experimental workflow for NMR analysis.

Data Presentation

For clear and concise reporting, the experimental NMR data should be tabulated as shown below.

¹H NMR Data
Atom AssignmentChemical Shift (δ, ppm)Multiplicity (s, d, t, q, m)Coupling Constant (J, Hz)Integration

Table 5: User-Completed ¹H NMR Data.

¹³C NMR Data
Atom AssignmentChemical Shift (δ, ppm)

Table 6: User-Completed ¹³C NMR Data.

References

Application Note: GC-MS Methodology for the Purity Analysis of Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This application note provides a detailed methodology for the analysis of cyclobutane compound purity, a critical aspect in pharmaceutical development and quality control.[2] Cyclobutane moieties are present in a variety of biologically active natural products and synthetic molecules. Ensuring their purity is essential for safety and efficacy.[3]

This document outlines the complete workflow, from sample preparation to data analysis, and provides protocols for ensuring method robustness, accuracy, and precision in accordance with industry standards.[2][4]

Experimental Protocols

A robust GC-MS method is crucial for the accurate determination of purity and the identification of any potential impurities.[2][4]

Sample Preparation

The choice of sample preparation technique is critical and depends on the physical state and properties of the cyclobutane compound and its matrix.

Protocol 1: Direct Liquid Injection

This method is suitable for liquid samples or solid samples that are readily soluble in a volatile organic solvent.

  • Dissolution: Accurately weigh approximately 10 mg of the cyclobutane compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane, hexane, methanol, or ethyl acetate) to create a stock solution of about 1 mg/mL.[5] Avoid using water or non-volatile solvents.[6]

  • Dilution: Prepare a working solution with a concentration of approximately 10 µg/mL by diluting the stock solution.[7] This concentration aims for an on-column loading of about 10 ng with a 1 µL injection.[7]

  • Filtration/Centrifugation: To prevent blockage of the syringe and contamination of the injector and column, ensure the sample is free of particulate matter.[5][7] Centrifuge the sample or filter it through a 0.22 µm filter.[5]

  • Vial Transfer: Transfer the final solution into a 1.5 mL glass autosampler vial.[7] A minimum volume of 50 µL is recommended.[7]

Protocol 2: Headspace Analysis

This technique is ideal for analyzing volatile impurities in solid or liquid cyclobutane compounds without injecting the non-volatile matrix.[6][8]

  • Sample Weighing: Accurately weigh a specific amount of the cyclobutane compound (e.g., 100 mg) directly into a headspace vial.

  • Vial Sealing: Securely seal the vial with a septum and cap.

  • Incubation: Place the vial in the headspace autosampler and incubate at a constant temperature (e.g., 80°C) to allow volatile compounds to partition into the headspace.[5][6]

  • Injection: Once equilibrium is reached, a sample of the headspace gas is automatically injected into the GC-MS system.[5]

Protocol 3: Derivatization

For cyclobutane compounds containing polar functional groups (e.g., -OH, -NH2) that may exhibit poor chromatographic behavior, derivatization can improve volatility and peak shape.[6][7][9]

  • Sample Preparation: Transfer a known amount of the dried sample extract or standard into a glass reaction vial.[9]

  • Reagent Addition: Add an anhydrous solvent and a suitable derivatizing agent (e.g., a silylating agent like BSTFA).

  • Reaction: Incubate the mixture to allow the derivatization reaction to complete.

  • Work-up: After the reaction, the sample is appropriately diluted for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical starting parameters for the GC-MS analysis of cyclobutane compounds and should be optimized for specific analytes.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Injection PortSplit/Splitless Injector
Injector Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 50:1)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
ColumnDB-5 or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[4]
Oven ProgramInitial: 60°C, hold for 2 min
Ramp: 10°C/min to 280°C
Final Hold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Rangem/z 40-500
Scan ModeFull Scan

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 2: Purity Analysis of Cyclobutane Batch XYZ-123

Peak No.Retention Time (min)Compound NameArea (%)
18.54Impurity A0.15
29.21Cyclobutane Compound99.75
310.33Impurity B0.10

Table 3: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.995[10]
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%[10]
Precision (RSD%)
- Repeatability0.8%≤ 2%[10]
- Intermediate Precision1.2%≤ 3%[10]
Limit of Detection (LOD) 0.01 µg/mLReportable
Limit of Quantitation (LOQ) 0.03 µg/mLReportable

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Cyclobutane Sample dissolution Dissolution in Volatile Solvent start->dissolution filtration Filtration/ Centrifugation dissolution->filtration vial Transfer to Autosampler Vial filtration->vial injection GC Injection vial->injection separation Chromatographic Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration library_search Library Search/ Impurity ID integration->library_search quantification Quantification & Purity Calculation integration->quantification end Purity Report quantification->end Final Report

Caption: GC-MS workflow for cyclobutane purity analysis.

Data Analysis Logical Flow

data_analysis_flow cluster_identification Identification cluster_quantification Quantification raw_data Raw GC-MS Data peak_detection Peak Detection & Deconvolution raw_data->peak_detection peak_integration Peak Integration (Area Calculation) peak_detection->peak_integration ms_spectra Extract Mass Spectra peak_integration->ms_spectra area_percent Area Percent Calculation peak_integration->area_percent library_search NIST Library Search ms_spectra->library_search standard_comp Comparison with Reference Standard ms_spectra->standard_comp final_report Final Purity Report library_search->final_report standard_comp->final_report purity_calc Purity = (Main Peak Area / Total Area) * 100 area_percent->purity_calc purity_calc->final_report

Caption: Logical flow for data analysis in purity assessment.

References

Application Notes and Protocols for Safe Handling and Storage of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and storage of Methyl 3,3-dimethoxycyclobutane-1-carboxylate (CAS No. 98231-07-3). Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Compound Information and Hazard Summary

This compound is a cyclobutane derivative utilized in organic synthesis and drug discovery.[1][2][3] While cyclobutanes can be stable at room temperature, their ring strain makes them susceptible to cleavage under various conditions.[4]

Quantitative Data Summary:

PropertyValueSource
CAS Number 98231-07-3[1][5][6][7]
Molecular Formula C8H14O4[5][6][7]
Molecular Weight 174.19 g/mol [5][6]
Purity ≥95-97% (typical)[1][7]
Storage Temperature 2-8°C, sealed in a dry environment[1][6]

GHS Hazard Identification: [5][6]

PictogramSignal WordHazard Statements
Warning H302: Harmful if swallowed[5][6]H315: Causes skin irritation[5][6]H319: Causes serious eye irritation[5][6]H335: May cause respiratory irritation[5][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure.[8] The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield where splashing is possible.[8][9][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended.[8] Gloves should be inspected before each use and replaced regularly or immediately if contaminated.[8][11]

  • Body Protection: A standard laboratory coat must be worn.[8] For larger quantities, a chemical-resistant apron is advisable. Clothing should be made of cotton rather than synthetic fibers.[11]

  • Footwear: Closed-toe shoes that cover the entire foot are required in any area where this chemical is handled or stored.[10][11]

  • Respiratory Protection: If working in an area with poor ventilation or where aerosols may be generated, a respirator may be necessary.[9][10] All respirator use must adhere to a formal respiratory protection program.[10]

Experimental Protocols

3.1. General Handling Procedures:

  • Work Area Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.

    • Have appropriate spill containment materials readily available.

  • Compound Handling:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Avoid direct contact with skin, eyes, and clothing.[8]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[12]

    • Use only in a well-ventilated area, such as a chemical fume hood.

    • Wash hands thoroughly after handling.

3.2. Storage Procedures:

  • Store the compound in its original, tightly sealed container.[6]

  • Keep in a dry, well-ventilated place at the recommended temperature of 2-8°C.[1][6]

  • Store away from incompatible materials. Although specific incompatibilities for this compound are not widely documented, as a general precaution for esters, avoid strong oxidizing agents, strong acids, and strong bases.

3.3. Accidental Release Measures:

  • Small Spills:

    • Contain the spill using an inert absorbent material such as sand or vermiculite.

    • Collect the absorbed material into a sealed container for chemical waste disposal.[12]

    • Clean the affected area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response personnel.

    • Prevent the spill from entering drains or waterways.[12]

3.4. First-Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[8][12] Remove contaminated clothing and wash it before reuse.[12] If skin irritation occurs, seek medical advice.[12]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[5]

3.5. Disposal:

  • Dispose of unused this compound and its container as hazardous chemical waste in accordance with local, regional, and national regulations.[8][12]

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area handle_compound Handle Compound in Ventilated Area prep_area->handle_compound prep_sds Review Safety Information prep_sds->prep_ppe handle_weigh Weigh/Measure Compound handle_compound->handle_weigh spill Spill Occurs? handle_compound->spill exposure Exposure Occurs? handle_compound->exposure storage Store Properly (2-8°C, Dry) handle_weigh->storage disposal Dispose of Waste handle_weigh->disposal spill->handle_weigh No spill_response Follow Spill Protocol spill->spill_response Yes exposure->handle_weigh No first_aid Administer First Aid exposure->first_aid Yes spill_response->disposal first_aid->disposal

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3,3-dimethoxycyclobutane-1-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a two-step process. First, the esterification of 3-oxocyclobutanecarboxylic acid with methanol to yield Methyl 3-oxocyclobutane-1-carboxylate. Second, the ketalization of the resulting keto-ester using trimethyl orthoformate in the presence of an acid catalyst to protect the ketone functionality as a dimethyl ketal.

Q2: What are the critical parameters for the initial esterification step?

A2: The esterification of 3-oxocyclobutanecarboxylic acid is typically an acid-catalyzed equilibrium reaction. To achieve a high yield, it is crucial to use an excess of methanol, which serves as both a reactant and the solvent, to drive the equilibrium towards the product. The choice and concentration of the acid catalyst (e.g., sulfuric acid) and the reaction temperature are also important factors to control.

Q3: What is the role of trimethyl orthoformate in the ketalization step?

A3: Trimethyl orthoformate serves as both the source of the methoxy groups for the ketal and as a water scavenger. The removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the formation of the ketal and achieve a high yield.

Q4: Can other ketalization agents be used?

A4: While trimethyl orthoformate is commonly used for the formation of dimethyl ketals, other orthoesters or a combination of methanol and a dehydrating agent could potentially be employed. However, trimethyl orthoformate is often preferred for its efficiency as a water scavenger.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the esterification of 3-oxocyclobutanecarboxylic acid Incomplete reaction due to equilibrium.- Use a larger excess of methanol. - Increase the amount of acid catalyst (e.g., concentrated H₂SO₄). - Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor reaction progress by TLC.
Loss of product during workup.- After quenching with a saturated sodium bicarbonate solution, ensure thorough extraction with a suitable organic solvent like ethyl acetate. - Dry the combined organic layers completely with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before concentrating.
Low yield in the ketalization of Methyl 3-oxocyclobutane-1-carboxylate Insufficient removal of water.- Use a sufficient excess of trimethyl orthoformate. - Ensure the reaction is carried out under anhydrous conditions. Use dry glassware and solvents.
Ineffective acid catalyst.- Use a suitable acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. - Ensure the catalyst is not deactivated.
Side reactions.- The strained cyclobutane ring can be sensitive to harsh acidic conditions. Use a mild acid catalyst and moderate reaction temperatures. - Monitor the reaction closely to avoid prolonged reaction times which might lead to side product formation.
Presence of starting material (Methyl 3-oxocyclobutane-1-carboxylate) in the final product Incomplete ketalization.- Increase the reaction time. - Increase the amount of trimethyl orthoformate and/or acid catalyst. - Ensure efficient removal of methanol byproduct if not using orthoformate in excess.
Formation of unidentified byproducts Decomposition of starting material or product.- As cyclobutanone derivatives can be prone to rearrangement under acidic conditions, consider using milder catalysts or shorter reaction times. - Analyze byproducts by GC-MS or NMR to identify their structures and understand the decomposition pathway.
Difficulty in purifying the final product Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation. - Consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable.

Experimental Protocols

Key Experiment 1: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate

This protocol is based on a general acid-catalyzed esterification procedure.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) in methanol, slowly add concentrated sulfuric acid (0.2 mL) dropwise.[1]

  • Heat the reaction mixture to reflux (approximately 75°C) and monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Remove the methanol by distillation under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-oxocyclobutane-1-carboxylate. A reported yield for a similar process is around 99%.[1]

Key Experiment 2: Synthesis of this compound (General Procedure)

Materials:

  • Methyl 3-oxocyclobutane-1-carboxylate

  • Trimethyl orthoformate

  • Anhydrous Methanol (as solvent, optional)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Dissolve Methyl 3-oxocyclobutane-1-carboxylate in anhydrous methanol (optional, as trimethyl orthoformate can also act as a solvent).

  • Add trimethyl orthoformate (typically 1.5 to 3 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Ketalization 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic Acid Reagents1 Methanol (excess) H₂SO₄ (cat.) Methyl_3_oxocyclobutane_1_carboxylate Methyl 3-oxocyclobutane- 1-carboxylate 3-Oxocyclobutanecarboxylic_Acid->Methyl_3_oxocyclobutane_1_carboxylate Reagents1->Methyl_3_oxocyclobutane_1_carboxylate Reagents2 Trimethyl orthoformate p-TsOH (cat.) Methyl_3_3_dimethoxycyclobutane_1_carboxylate Methyl 3,3-dimethoxycyclobutane- 1-carboxylate (Target) Reagents2->Methyl_3_3_dimethoxycyclobutane_1_carboxylate TroubleshootingTree Start Low Yield of Final Product Check_Step1 Analyze yield of Step 1 (Esterification) Start->Check_Step1 Low_Yield_Step1 Low Yield in Step 1 Check_Step1->Low_Yield_Step1 Low Good_Yield_Step1 High Yield in Step 1 Check_Step1->Good_Yield_Step1 Good Check_Step2 Analyze yield of Step 2 (Ketalization) Incomplete_Reaction2 Incomplete Reaction? (Check TLC/GC) Check_Step2->Incomplete_Reaction2 Side_Reactions Side Reactions? Check_Step2->Side_Reactions Incomplete_Reaction1 Incomplete Reaction? (Check TLC) Low_Yield_Step1->Incomplete_Reaction1 Workup_Loss1 Loss during workup? Low_Yield_Step1->Workup_Loss1 Good_Yield_Step1->Check_Step2 Solution1 Increase excess MeOH Increase catalyst Increase reaction time Incomplete_Reaction1->Solution1 Solution2 Thorough extraction Complete drying of organic layer Workup_Loss1->Solution2 Solution3 Increase orthoformate Increase catalyst Ensure anhydrous conditions Incomplete_Reaction2->Solution3 Solution4 Use milder catalyst Optimize temperature Reduce reaction time Side_Reactions->Solution4

References

Common side products in the synthesis of substituted cyclobutanes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products during the synthesis of substituted cyclobutanes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted cyclobutanes, focusing on the identification and mitigation of common side products.

Problem 1: Low Yield of Desired Cyclobutane in Photochemical [2+2] Cycloaddition due to Dimerization of Starting Alkene.

Symptoms:

  • The desired heterodimer cyclobutane is obtained in low yield.

  • A significant amount of a homodimer of one of the starting alkenes is isolated.

  • Complex mixture of products is observed, making purification difficult.

Possible Causes:

  • One of the alkene partners is more prone to self-dimerization upon photoexcitation.

  • The concentration of the reactants is too high, favoring dimerization.

  • Inefficient energy transfer from the photosensitizer to the desired alkene pair.

Solutions:

  • Control of Reactant Concentration: Use one of the alkene partners in excess to increase the probability of the desired intermolecular reaction over the self-dimerization of the limiting alkene.[1]

  • Choice of Photosensitizer: Employ a photosensitizer with a triplet energy that is selectively transferred to one of the alkenes, promoting the desired cross-cycloaddition. Common sensitizers include acetone and benzophenone.[2]

  • Flow Chemistry: Performing the reaction in a continuous flow setup can allow for better control of irradiation time and reactant concentrations, potentially minimizing side reactions.

Problem 2: Formation of Regioisomers (Head-to-Head vs. Head-to-Tail) in [2+2] Cycloadditions.

Symptoms:

  • Isolation of a mixture of 1,2-disubstituted (head-to-head, HH) and 1,3-disubstituted (head-to-tail, HT) cyclobutane isomers.[3]

  • Difficulty in separating the regioisomers by standard chromatographic techniques.

Possible Causes:

  • The electronic and steric properties of the substituents on the alkenes do not strongly favor one orientation of addition over the other.

  • The reaction proceeds through a diradical intermediate where bond rotation and cyclization can lead to different regioisomers.

Solutions:

  • Substrate Control: The regioselectivity is highly dependent on the stability of the intermediate diradical. Electron-donating and electron-withdrawing groups on the reacting alkenes can direct the cycloaddition.

  • Catalyst/Template Control: In some cases, the use of a Lewis acid or a template can pre-organize the reactants, favoring the formation of a specific regioisomer.

  • Solid-State Reactions: Performing the photocycloaddition in the solid state can enforce a specific orientation of the reactant molecules, leading to a single regioisomer.[3]

Problem 3: Formation of a Tetra-ester Side Product in Malonic Ester Synthesis of Cyclobutanes.

Symptoms:

  • A high-boiling point impurity is observed in the crude reaction mixture.

  • The yield of the desired cyclobutane-1,1-dicarboxylate is lower than expected.

Possible Cause:

  • One molecule of the dihaloalkane (e.g., 1,3-dibromopropane) reacts with two molecules of the malonic ester enolate.[4]

Solutions:

  • Control of Stoichiometry: While not always completely effective, using a slight excess of the dihaloalkane can help to minimize this side reaction.

  • Purification Method: The tetra-ester side product is typically much less volatile than the desired cyclobutane product. Separation can be effectively achieved by steam distillation, where the desired product distills with the steam, leaving the tetra-ester behind.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the photochemical [2+2] cycloaddition for synthesizing substituted cyclobutanes?

A1: The most common side products include:

  • Regioisomers: Head-to-head (HH) and head-to-tail (HT) isomers are frequently formed. The ratio of these isomers is influenced by the stability of the 1,4-diradical intermediate.[3]

  • Stereoisomers: Depending on the substitution pattern of the starting alkenes, various diastereomers (e.g., syn and anti) can be produced.[5]

  • Homodimers: Dimerization of one of the alkene starting materials is a very common side reaction, especially if it is prone to self-reaction upon photoexcitation.[1]

  • Polymers: In some cases, particularly with bifunctional monomers, polymerization can compete with the formation of small molecule cyclobutane adducts.[5]

Q2: How can I control the stereochemistry in a [2+2] cycloaddition reaction?

A2: Controlling stereochemistry is a significant challenge. Some strategies include:

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can induce facial selectivity in the cycloaddition.

  • Chiral Catalysts/Sensitizers: Enantioselective catalysis using chiral Lewis acids or photosensitizers can promote the formation of a specific enantiomer.

  • Intramolecular Reactions: When the two alkene moieties are tethered together, the conformational constraints of the tether can lead to high stereocontrol in the resulting fused ring system.

Q3: In the malonic ester synthesis of a cyclobutane, what is the major side product and how can it be removed?

A3: The major side product is typically the tetra-ester, formed from the reaction of one mole of the dihaloalkane with two moles of the malonic ester.[4] This side product, ethyl pentane-1,1,5,5-tetracarboxylate in the case of using diethyl malonate and 1,3-dibromopropane, has a much higher boiling point than the desired diethyl cyclobutane-1,1-dicarboxylate. It can be effectively removed by steam distillation, as the desired product is steam-volatile while the tetra-ester is not.[4]

Q4: What side products can be expected in the synthesis of cyclobutanones from ketenes?

A4: A primary side reaction in syntheses involving ketenes is the dimerization of the ketene itself. Disubstituted ketenes tend to form cyclobutadiones, while ketene itself can yield an ester-type dimer.[6] To minimize this, ketenes are often generated in situ in the presence of the alkene to ensure trapping.

Quantitative Data on Side Product Formation

The following tables summarize representative data on the distribution of products and side products in the synthesis of substituted cyclobutanes.

Table 1: Regioisomer Distribution in a Photochemical [2+2] Cycloaddition

Reactant 1Reactant 2ConditionsMajor ProductRegioisomer Ratio (HH:HT)Reference
4-Vinylbenzoic Acid Derivative4-Vinylbenzoic Acid DerivativeCdSe Quantum Dots (photocatalyst)syn-Head-to-Head>98:2[3]
4-Vinylbenzoic Acid DerivativeStyrene DerivativeCdSe Quantum Dots (photocatalyst)syn-Head-to-Tail2:>98[3]
ChalconeCyclic Enol EtherPhotosensitizerHead-to-HeadHigh regioselectivity[7]

Table 2: Side Product Formation in the Malonic Ester Synthesis of Cyclobutanecarboxylic Acid

ReactantsDesired ProductMajor Side ProductYield of Desired ProductYield of Side ProductReference
Diethyl Malonate + 1,3-DibromopropaneDiethyl 1,1-cyclobutanedicarboxylateEthyl pentane-1,1,5,5-tetracarboxylate18-21% (of final acid)30-40% (of theoretical based on base)[4]

Detailed Experimental Protocols

Protocol 1: Malonic Ester Synthesis of Cyclobutanecarboxylic Acid Illustrating Side Product Separation

This protocol is adapted from Organic Syntheses, a reliable source for chemical preparations.[4]

Objective: To synthesize cyclobutanecarboxylic acid via the malonic ester synthesis, with a specific step for the removal of the major tetra-ester side product.

Reaction Scheme:

  • Alkylation: Diethyl malonate is doubly alkylated with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate.

  • Side Reaction: A competing reaction forms ethyl pentane-1,1,5,5-tetracarboxylate.

  • Purification: The desired product is separated from the side product by steam distillation.

  • Hydrolysis and Decarboxylation: The purified ester is hydrolyzed to the diacid, which is then decarboxylated to yield cyclobutanecarboxylic acid.

Procedure:

  • Enolate Formation and Cyclization: In a flask equipped with a stirrer, condenser, and dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. Diethyl malonate and 1,3-dibromopropane are added, and the mixture is heated to maintain a gentle reflux.

  • Workup and Side Product Separation: After the reaction is complete, water is added to dissolve the sodium bromide, and the ethanol is removed by distillation. The flask is then set up for steam distillation. Water is introduced, and the mixture is distilled. The diethyl cyclobutane-1,1-dicarboxylate co-distills with the water, while the non-volatile ethyl pentane-1,1,5,5-tetracarboxylate remains in the flask.[4] The organic layer of the distillate is separated.

  • Hydrolysis: The collected ester is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.

  • Decarboxylation: The resulting dicarboxylic acid is heated to induce decarboxylation, yielding the final product, cyclobutanecarboxylic acid.

Protocol 2: Photochemical [2+2] Cycloaddition of Dibenzylideneacetone (DBA) - Dimerization as the Main Reaction

This protocol provides a general method for the photodimerization of an α,β-unsaturated ketone, which is a common side reaction when attempting cross-cycloadditions.

Objective: To demonstrate the photodimerization of dibenzylideneacetone as a model for a common side reaction in [2+2] photocycloadditions.

Reaction Scheme: Two molecules of dibenzylideneacetone undergo a [2+2] cycloaddition to form a cyclobutane dimer.

Procedure:

  • Solution Preparation: Dissolve dibenzylideneacetone in a suitable solvent (e.g., benzene or cyclohexane) in a quartz reaction vessel. The concentration should be optimized for the specific photochemical reactor setup.

  • Deoxygenation: Deoxygenate the solution by bubbling a stream of inert gas (e.g., nitrogen or argon) through it for at least 30 minutes. Oxygen can quench the excited triplet state and inhibit the reaction.

  • Irradiation: Place the reaction vessel in a photoreactor and irradiate with a UV lamp (e.g., a medium-pressure mercury lamp). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

  • Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, which is a mixture of dimeric isomers, can be purified by column chromatography on silica gel.

Visualizations

Side_Product_Formation_Malonic_Ester Malonic_Ester Diethyl Malonate Enolate Intermediate Mono-alkylated Intermediate Malonic_Ester->Intermediate 1st Alkylation Dibromopropane 1,3-Dibromopropane Side_Product Ethyl pentane-1,1,5,5-tetracarboxylate (Side Product) Dibromopropane->Side_Product Dibromopropane->Intermediate Desired_Product Diethyl Cyclobutane-1,1-dicarboxylate (Desired Product) Intermediate->Desired_Product Intramolecular Alkylation Intermediate->Side_Product Intermolecular Alkylation with another Malonic Ester

Caption: Formation of desired cyclobutane and tetra-ester side product in malonic ester synthesis.

Photochemical_Cycloaddition_Side_Products cluster_reactants Reactants cluster_products Products Alkene_A Alkene A Photoexcitation Photoexcitation (hν) Alkene_A->Photoexcitation Alkene_B Alkene B Alkene_B->Photoexcitation Desired_Product Heterodimer (A-B) Desired Product Photoexcitation->Desired_Product Dimer_A Homodimer (A-A) Side Product Photoexcitation->Dimer_A Dimer_B Homodimer (B-B) Side Product Photoexcitation->Dimer_B Regioisomers Regioisomers (HH/HT) Side Products Desired_Product->Regioisomers can form

Caption: Common side products in the photochemical [2+2] cycloaddition of two different alkenes.

References

Technical Support Center: Purification of Polar Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar cyclobutane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar cyclobutane derivatives?

A1: The primary challenges in purifying polar cyclobutane derivatives stem from their inherent polarity, which can lead to:

  • Difficult Extraction: High water solubility can make extraction from aqueous reaction mixtures with common organic solvents inefficient.[1]

  • Complex Chromatography: Strong interactions with polar stationary phases like silica gel can result in poor separation, peak broadening, or irreversible adsorption of the compound.[1]

  • Presence of Isomers: Synthetic routes often yield diastereomers (e.g., cis and trans isomers) with very similar polarities, making their separation challenging.[1][2]

  • Low Crystallinity: The presence of polar functional groups can hinder the formation of a well-ordered crystal lattice, making crystallization difficult.

Q2: Which chromatographic techniques are most effective for purifying polar cyclobutane derivatives?

A2: Several chromatographic techniques can be employed, with the choice depending on the specific properties of the cyclobutane derivative:

  • Normal-Phase Chromatography (NPC): While standard silica gel can be problematic, it can be effective with careful optimization of the mobile phase. Using a gradient elution from a non-polar solvent to a more polar solvent is common.[2][3] For highly polar compounds, deactivating the silica gel with a base like triethylamine may be necessary to prevent streaking and decomposition.[4]

  • Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. It is particularly useful for compounds that are too polar for effective separation by normal-phase chromatography.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for very polar compounds that are poorly retained in reversed-phase chromatography.[1][5][7] It utilizes a polar stationary phase with a mobile phase composed of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[1][7]

Q3: How can I improve the separation of cis and trans isomers of a polar cyclobutane derivative?

A3: Separating diastereomers requires careful optimization of the purification method:

  • Flash Column Chromatography: A shallow gradient of a polar solvent in a non-polar solvent on silica gel can often resolve cis and trans isomers.[1]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC is often the method of choice, providing superior resolution.[1]

  • Derivative Formation: In some cases, derivatizing the polar functional groups (e.g., hydroxyls as esters or ethers) can alter the polarity and steric properties of the isomers, potentially making them easier to separate. The protecting groups can be removed after separation.[1]

Q4: My polar cyclobutane derivative "oils out" instead of crystallizing. What can I do?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. To promote crystallization, you can:

  • Use a Lower-Boiling Solvent: This can help prevent the compound from melting before it crystallizes.[1]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath.[1]

  • Reduce Impurity Concentration: High levels of impurities can inhibit crystal formation. Consider a preliminary purification step, such as a quick filtration through a silica plug.[1]

  • Try Different Solvent Systems: Experiment with various solvents or solvent mixtures.[8][9] Techniques like vapor diffusion or solvent layering can also be effective.[10]

Troubleshooting Guides

Chromatographic Purification Issues
Problem Possible Cause Troubleshooting Steps
Product is stuck on the baseline of a silica gel column The compound is too polar for the chosen eluent system.Increase the polarity of the mobile phase. For very polar compounds, consider using a solvent system like methanol in dichloromethane.[3] If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve elution.
Streaking or tailing of the product band on the column The compound is interacting too strongly with the stationary phase; the column may be overloaded.Add a small amount of a polar modifier to the eluent. Use a smaller amount of crude material on the column.[11] Consider deactivating the silica gel with a base if your compound is base-sensitive.[4]
Poor separation of the product from impurities The mobile phase polarity is not optimized; the stationary phase is not providing enough selectivity.Optimize the solvent system using Thin-Layer Chromatography (TLC) first.[11] Try a different stationary phase with different selectivity, such as alumina or a bonded phase for HILIC.[7][11]
Product decomposes on the silica gel column The stationary phase is too acidic or reactive for the compound.Use a deactivated stationary phase like neutral alumina or silica gel treated with a base.[11] Perform flash chromatography to minimize the contact time between the compound and the stationary phase.[11]
Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound; the solution is cooling too quickly; high concentration of impurities.Use a lower-boiling point solvent.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Pre-purify the material by another method (e.g., a quick filtration through a silica plug) before recrystallization.[1]
Low yield of purified product after crystallization The compound is too soluble in the cold recrystallization solvent; incomplete cooling.Ensure the recrystallization solution is thoroughly cooled in an ice bath before filtration.[1] Try a different solvent in which the compound has lower solubility at cold temperatures.
Crystals are contaminated with impurities Impurities are co-crystallizing with the product; inefficient removal of the mother liquor.Recrystallize the product again, possibly from a different solvent system.[11] Wash the crystals with a small amount of cold, fresh solvent in which the impurities are soluble but the product is not.[11]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Cyclobutanol Derivative

This protocol describes a general procedure for purifying a polar cyclobutanol derivative from less polar impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.[2]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Polar Cyclobutane Carboxylic Acid

This protocol outlines a general procedure for the recrystallization of a polar cyclobutane derivative.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.[12] Polar solvents like ethanol, methanol, or water, or mixtures thereof, are often suitable for polar compounds.[8]

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.[1]

Data Presentation

Table 1: Comparison of Chromatographic Methods for Polar Cyclobutane Purification

Technique Stationary Phase Typical Mobile Phase Advantages Disadvantages
Normal-Phase Silica Gel, AluminaHexanes/Ethyl Acetate, Dichloromethane/MethanolWell-established, good for moderately polar compounds.Strong retention of very polar compounds, potential for decomposition on acidic silica.[7][11]
Reversed-Phase C18, C8Water/Acetonitrile, Water/MethanolGood for a wide range of polarities, less harsh than NPC.[5]Poor retention of very polar, non-ionizable compounds.[7]
HILIC Silica, Diol, AmineAcetonitrile/Water with bufferExcellent for very polar compounds, compatible with MS.[5][7]Can require longer equilibration times, may have lower loading capacity.

Visualizations

Troubleshooting_Chromatography start Problem with Chromatographic Purification stuck Product Stuck on Baseline? start->stuck streaking Streaking or Tailing? stuck->streaking No increase_polarity Increase Mobile Phase Polarity stuck->increase_polarity Yes poor_sep Poor Separation? streaking->poor_sep No add_modifier Add Modifier (Acid/Base) streaking->add_modifier Yes decomp Decomposition? poor_sep->decomp No optimize_tlc Optimize with TLC poor_sep->optimize_tlc Yes deactivate_silica Use Deactivated Silica/Alumina decomp->deactivate_silica Yes increase_polarity->streaking reduce_load Reduce Sample Load add_modifier->reduce_load reduce_load->poor_sep change_stationary Change Stationary Phase optimize_tlc->change_stationary change_stationary->decomp flash_chrom Use Flash Chromatography deactivate_silica->flash_chrom

Caption: Troubleshooting workflow for chromatographic purification.

Crystallization_Troubleshooting start Crystallization Problem oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No lower_bp_solvent Use Lower Boiling Point Solvent oiling_out->lower_bp_solvent Yes contaminated Contaminated Crystals? low_yield->contaminated No thorough_cooling Ensure Thorough Cooling low_yield->thorough_cooling Yes recrystallize Recrystallize Again contaminated->recrystallize Yes slow_cooling Ensure Slow Cooling lower_bp_solvent->slow_cooling pre_purify Pre-purify Crude Material slow_cooling->pre_purify pre_purify->low_yield change_solvent Try Different Solvent thorough_cooling->change_solvent change_solvent->contaminated wash_crystals Wash Crystals with Cold Solvent recrystallize->wash_crystals

Caption: Troubleshooting workflow for crystallization issues.

References

Stability of Methyl 3,3-dimethoxycyclobutane-1-carboxylate in acidic vs. basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3,3-dimethoxycyclobutane-1-carboxylate

This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and reactivity of this compound under various chemical conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the reactive functional groups in this compound?

A1: This molecule contains two primary functional groups that determine its reactivity:

  • An ester (methyl carboxylate).

  • A ketal (the 3,3-dimethoxy group). The cyclobutane ring itself possesses ring strain but is generally stable under conditions that hydrolyze the ester or ketal functionalities.[1][2][3]

Q2: What is the expected stability of this compound in acidic conditions?

A2: The compound is unstable in acidic conditions. Both the ketal and the ester functional groups are susceptible to acid-catalyzed hydrolysis.[4][5]

  • The ketal will hydrolyze to a ketone.

  • The ester will hydrolyze to a carboxylic acid. The final product upon complete hydrolysis would be 3-oxocyclobutane-1-carboxylic acid, with methanol as a byproduct from both reactions.

Q3: My acid-catalyzed ester hydrolysis is not going to completion. Why?

A3: Acid-catalyzed hydrolysis of esters is a reversible equilibrium reaction.[6][7] To drive the reaction to completion, a large excess of water is typically used to shift the equilibrium towards the products (carboxylic acid and alcohol).

Q4: What is the expected stability of this compound in basic conditions?

A4: Under basic conditions, the molecule shows selective reactivity.

  • The ester group will undergo irreversible hydrolysis in a reaction known as saponification.[8][9][10] This reaction is generally efficient and goes to completion because the final step, the deprotonation of the carboxylic acid to a carboxylate salt, is irreversible.[7][9]

  • The ketal group is stable and does not react under basic conditions.[4][5] This allows for the selective hydrolysis of the ester while preserving the ketal.

Q5: I want to hydrolyze only the ester group. What conditions should I use?

A5: To selectively hydrolyze the ester, you should use basic conditions (saponification), for example, by refluxing with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).[11] The ketal group will remain intact under these conditions.[4]

Q6: What are the products of basic hydrolysis?

A6: The initial products of basic hydrolysis (saponification) are the sodium or potassium salt of 3,3-dimethoxycyclobutane-1-carboxylic acid and methanol.[6] An acidic workup is then required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.

Data Presentation: Comparison of Hydrolysis Conditions

The following table summarizes the key differences between acidic and basic hydrolysis for this compound.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
Reactivity Both Ketal and Ester groups are hydrolyzed.Only the Ester group is hydrolyzed.[4][5]
Mechanism Reversible equilibrium.[6][7]Irreversible reaction.[7][9]
Primary Product(s) 3-oxocyclobutane-1-carboxylic acid & MethanolSodium or Potassium 3,3-dimethoxycyclobutane-1-carboxylate & Methanol
Final Product (Post-Workup) 3-oxocyclobutane-1-carboxylic acid3,3-dimethoxycyclobutane-1-carboxylic acid
Typical Conditions Heat (reflux) with excess water.Heat (reflux) with 1.1-1.5 equivalents of base.[11]

Reaction Pathways & Mechanisms

Acid-Catalyzed Hydrolysis

Under acidic conditions, both the ketal and the ester are hydrolyzed. The ketal is particularly sensitive to acid. The overall transformation is illustrated below.

G cluster_0 Start Methyl 3,3-dimethoxy- cyclobutane-1-carboxylate Ketal_Hydrolysis Ketal Hydrolysis (Fast) Start->Ketal_Hydrolysis + H₃O⁺ Ester_Hydrolysis Ester Hydrolysis (Reversible) Ketal_Hydrolysis->Ester_Hydrolysis Intermediate: Methyl 3-oxocyclobutane- 1-carboxylate Final_Product 3-oxocyclobutane- 1-carboxylic acid + 2x Methanol Ester_Hydrolysis->Final_Product + H₂O

Caption: Logical workflow for hydrolysis in acidic conditions.

The mechanism for ketal hydrolysis involves protonation of an ether oxygen, loss of methanol to form a resonance-stabilized oxonium ion, followed by nucleophilic attack by water. The ester hydrolysis mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[12]

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the ester carbonyl. The ketal group remains unaffected.

G cluster_main Saponification Pathway start This compound tetrahedral Tetrahedral Intermediate start->tetrahedral 1. Nucleophilic Attack by OH⁻ ketal_stable Ketal Group Unchanged start->ketal_stable products Carboxylic Acid + Methoxide tetrahedral->products 2. Elimination of Methoxide (⁻OCH₃) final_salt Carboxylate Salt + Methanol (Irreversible Step) products->final_salt 3. Acid-Base Reaction (Fast)

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Experimental Protocols

Protocol 1: Selective Ester Hydrolysis (Saponification)

This protocol describes the selective hydrolysis of the methyl ester group while preserving the ketal.

Materials:

  • This compound

  • Methanol (or Ethanol)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Diethyl ether (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (5-10 volumes).

  • Base Addition: Add 1 M aqueous NaOH solution (1.2 eq) to the flask.

  • Heating: Heat the mixture to reflux (approx. 65-70 °C) and stir.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the methanol using a rotary evaporator.

  • Workup - Extraction: Dilute the remaining aqueous residue with water. Wash the aqueous layer with diethyl ether to remove any non-polar impurities. Discard the organic layer.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is ~2-3. A precipitate may form.

  • Workup - Final Extraction: Extract the acidified aqueous layer three times with diethyl ether or ethyl acetate.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 3,3-dimethoxycyclobutane-1-carboxylic acid.

Protocol 2: Complete Hydrolysis of Ketal and Ester (Acidic Conditions)

This protocol describes the hydrolysis of both functional groups.

Materials:

  • This compound

  • 1 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ethyl Acetate (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and a large excess of 1 M H₂SO₄ (e.g., 10-20 volumes). A co-solvent like THF or dioxane may be used if solubility is an issue.

  • Heating: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC. Note that multiple intermediates may be observed. The reaction may require several hours to go to completion.

  • Workup - Extraction: Cool the reaction mixture to room temperature. Extract the aqueous solution several times with ethyl acetate.

  • Workup - Washing: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid, careful with CO₂ evolution), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 3-oxocyclobutane-1-carboxylic acid. Further purification may be required (e.g., recrystallization or chromatography).

References

Technical Support Center: Optimizing Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutane rings via [2+2] cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for forming a cyclobutane ring via [2+2] cycloaddition?

There are two main approaches for [2+2] cycloaddition: thermal and photochemical.

  • Thermal [2+2] Cycloadditions: These reactions are initiated by heat and do not require light.[1] They typically involve the reaction of two unsaturated molecules, like alkenes or alkynes, without a catalyst.[1] However, concerted thermal [2+2] cycloadditions between two standard alkenes are often considered symmetry-forbidden and difficult to achieve.[2][3] They are more feasible with activated substrates, such as highly electron-deficient alkenes or ketenes.[4][5]

  • Photochemical [2+2] Cycloadditions: These reactions use ultraviolet (UV) or visible light to excite one of the alkene partners, enabling the cycloaddition to proceed.[1][6] This is the most common and versatile method for synthesizing cyclobutane rings from simple olefins.[6][7]

Q2: How do temperature and time fundamentally affect these reactions?

  • Temperature: In thermal cycloadditions , higher temperatures provide the necessary activation energy for the reaction to occur.[1] In photochemical cycloadditions , temperature has a more complex role. While the initial photoexcitation is temperature-independent, subsequent steps can be affected. Lowering the temperature can enhance diastereoselectivity by favoring more stable reactant conformations.[8] However, very low temperatures can also decrease the overall reaction rate and quantum yield.[9]

  • Time: Reaction time is a critical factor for achieving optimal yield. Insufficient time will lead to low conversion of starting materials. Conversely, excessively long reaction times, particularly in photochemical reactions, can lead to the formation of side products or product degradation. It is crucial to monitor the reaction progress (e.g., by TLC or NMR) to determine the optimal endpoint.

Q3: When should I choose a thermal versus a photochemical approach?

The choice depends primarily on the electronic properties of your substrates.

  • Choose a thermal approach when one of the reacting partners is highly activated, such as a ketene, or a highly electron-deficient alkene (e.g., multi-fluorinated alkenes).[4][5] These reactions can often be performed without the specialized equipment required for photochemistry.

  • Choose a photochemical approach for the cycloaddition of standard, unactivated, or arene-conjugated alkenes.[2][6] This method is more general and widely applicable for forming the cyclobutane core.[7]

Q4: What is the role of a photosensitizer in photochemical reactions?

A photosensitizer is a molecule that absorbs light and then transfers the energy to one of the reactants, promoting it to an excited triplet state. This is often necessary when the reactants themselves do not absorb light efficiently at the wavelength of the light source. Common photosensitizers include benzophenone and thioxanthone.[7] For example, the reaction of N-aryl maleimides with olefins requires a photosensitizer like thioxanthone to proceed effectively.[7]

Troubleshooting Guide

Q1: I am observing very low or no product yield. What are the common causes and solutions?

  • Issue: Low conversion of starting material.

  • Potential Causes & Solutions:

    • Incorrect Wavelength/Light Source (Photochemical): Ensure your light source's emission spectrum overlaps with the absorption spectrum of your substrate or photosensitizer. Mercury lamps are common for direct irradiation, while LEDs offer specific wavelengths (e.g., 370 nm).[7]

    • Insufficient Energy (Thermal): The reaction temperature may be too low. Gradually increase the temperature while monitoring for decomposition.

    • Inappropriate Solvent: The solvent can influence the stability of reactive intermediates. For photochemical reactions involving polar intermediates, polar solvents may be beneficial, while non-polar solvents can favor less polar products.[10] Screen different solvents like CH₂Cl₂, acetone, or benzene.[7]

    • Reaction Time: The reaction may not have run long enough. Monitor the reaction over time to determine the point of maximum conversion.

    • Quenching of Excited State: Impurities (like oxygen) can quench the excited state in photochemical reactions. Ensure your solvent is properly degassed before starting the reaction.

Q2: My reaction is producing significant side products, such as polymers or ring-opened products. How can I minimize these?

  • Issue: Formation of undesired products.

  • Potential Causes & Solutions:

    • Polymerization: This is common with reactive alkenes like styrene.[7]

      • Solution: Lower the concentration of the reactants. High concentrations can favor intermolecular polymerization over the desired intramolecular or bimolecular cycloaddition.

      • Solution: Reduce the reaction temperature. While this may slow the desired reaction, it can often suppress polymerization more significantly.

    • Ring Opening: The strained cyclobutane ring can undergo subsequent reactions, especially under harsh conditions (e.g., high heat or in the presence of catalysts like Ni or Pt).[11][12]

      • Solution: Avoid excessive heating or unnecessarily long reaction times. Isolate the product as soon as the reaction is complete.

    • cis/trans Isomerization: A major competing side reaction for arene-conjugated alkenes in photochemical reactions is isomerization around the double bond.[6]

      • Solution: This is an inherent competing pathway. Optimization of temperature and the choice of photosensitizer can sometimes favor the cycloaddition pathway.

Q3: The diastereoselectivity of my reaction is poor. How can I improve it?

  • Issue: Formation of multiple stereoisomers.

  • Potential Causes & Solutions:

    • High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of stereoisomers.

      • Solution: Lowering the reaction temperature is a highly effective strategy for improving diastereoselectivity, particularly in photochemical reactions.[8] This favors the pathway proceeding through the most stable transition state.

    • Solvent Effects: The solvent can influence the conformational preferences of the reactants and transition states.

      • Solution: Screen a range of solvents with varying polarities.

    • Choice of Photosensitizer: In sensitized photochemical reactions, the sensitizer can influence the stereochemical outcome.

      • Solution: Experiment with different photosensitizers if applicable.

Data Summary Tables

Table 1: Effect of Temperature on Diastereoselectivity in a Photochemical [2+2] Cycloaddition (Data synthesized from findings in[8])

Temperature (°C)Diastereomeric Excess (d.e.) (%)Relative Conversion
060High
-2072Moderate
-5085Moderate
-7892Low

Caption: Lowering the reaction temperature generally leads to a significant increase in diastereoselectivity, though it may also decrease the overall reaction rate.[8]

Table 2: Optimization of Reaction Time in a Photochemical [2+2] Cycloaddition (Data modeled after optimization studies like those in[7])

EntryReaction Time (hours)Yield (%)Starting Material Remaining (%)
123560
267815
31291<5
42485<5 (decomposition noted)

Caption: Optimal reaction time is crucial for maximizing yield. Insufficient time leads to incomplete conversion, while excessive time can cause product degradation.

Experimental Protocols

Protocol 1: General Procedure for a Sensitized Photochemical [2+2] Cycloaddition

  • Preparation: In a quartz reaction vessel, dissolve the alkene substrate (1.0 equiv), the cycloaddition partner (1.2 equiv), and the photosensitizer (e.g., thioxanthone, 0.1 equiv) in a suitable, degassed solvent (e.g., CH₂Cl₂). The concentration should be kept low (e.g., 0.05 M) to minimize polymerization.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Irradiation: While stirring, irradiate the solution using a suitable light source (e.g., a 370 nm LED lamp or a medium-pressure mercury lamp with a filter). If temperature control is desired, place the reaction vessel in a cooling bath.[8]

  • Monitoring: Monitor the progress of the reaction by TLC or by taking aliquots for ¹H NMR analysis.[7]

  • Workup: Once the starting material is consumed or the optimal yield is reached, stop the irradiation. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography to isolate the desired cyclobutane adduct.

Protocol 2: General Procedure for a Thermal [2+2] Cycloaddition of an Activated Alkene

  • Preparation: To a thick-walled pressure tube, add the activated alkene (e.g., a tetrafluoroethylene derivative) (1.0 equiv) and the alkene partner (1.0-1.5 equiv) in a high-boiling, inert solvent (e.g., toluene or xylene).

  • Sealing: Securely seal the pressure tube.

  • Heating: Heat the reaction mixture to the required temperature (often >110 °C) with vigorous stirring.[13] Use an oil bath with a temperature controller and ensure proper safety precautions (blast shield) are in place.

  • Monitoring: Monitor the reaction by taking aliquots (after cooling) for GC-MS or NMR analysis.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Carefully unseal the tube.

  • Purification: Remove the solvent under reduced pressure and purify the residue by distillation or column chromatography.

Visual Guides

G start Start: Select Cycloaddition Strategy substrate Are substrates simple, unactivated alkenes? start->substrate activated Is one substrate a ketene or highly electron-deficient? substrate->activated No photochem Use Photochemical [2+2] Cycloaddition substrate->photochem Yes thermal Use Thermal [2+2] Cycloaddition activated->thermal Yes consider_alt Consider alternative synthetic routes activated->consider_alt No sensitizer Does substrate absorb light from source? photochem->sensitizer direct Proceed with direct irradiation sensitizer->direct Yes add_sens Add a photosensitizer (e.g., benzophenone) sensitizer->add_sens No

Caption: Decision workflow for selecting a [2+2] cycloaddition strategy.

G start Problem: Low Yield or Selectivity issue What is the primary issue? start->issue low_yield Low Product Yield issue->low_yield Low Conversion side_products Side Products Observed issue->side_products Polymerization, etc. poor_selectivity Poor Diastereoselectivity issue->poor_selectivity Mixture of Isomers sol_yield1 Check light source/wavelength (Photochemical) low_yield->sol_yield1 sol_yield2 Increase temperature (Thermal) Decrease time (Photochemical) low_yield->sol_yield2 sol_yield3 Degas solvent to remove O₂ low_yield->sol_yield3 sol_side1 Lower reactant concentration side_products->sol_side1 sol_side2 Reduce reaction time side_products->sol_side2 sol_side3 Screen different solvents side_products->sol_side3 sol_select1 Lower reaction temperature poor_selectivity->sol_select1 sol_select2 Screen different solvents poor_selectivity->sol_select2

Caption: Troubleshooting flowchart for common issues in [2+2] cycloadditions.

References

Overcoming steric hindrance in reactions with 3,3-disubstituted cyclobutanes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming steric hindrance in reactions involving 3,3-disubstituted cyclobutanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the unique challenges posed by these sterically demanding scaffolds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and functionalization of 3,3-disubstituted cyclobutanes.

Problem 1: Low or no yield in nucleophilic substitution reactions.

  • Question: I am attempting a nucleophilic substitution on a 3,3-disubstituted cyclobutyl substrate, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

  • Answer: Low reactivity in nucleophilic substitution at a sterically hindered cyclobutane center is a common challenge. The bulky 3,3-disubstituents impede the backside attack required for a typical S(_N)2 mechanism. Here are several strategies to overcome this issue:

    • Employing Alternative Precursors: Instead of direct substitution on a pre-functionalized cyclobutane, consider using highly strained precursors like bicyclo[1.1.0]butanes (BCBs). The strain-release-driven ring-opening of BCBs with nucleophiles can provide access to 1,3-disubstituted cyclobutanes with good yields.

    • Catalyst Selection: The choice of catalyst is critical. For certain transformations, such as hydrophosphination of acyl BCBs, a Cu(I) catalytic system can achieve α-selective nucleophilic addition to furnish 1,1,3-trisubstituted cyclobutanes in high yields.[1] In contrast, a Cu(II) system can lead to β'-selective pathways.

    • Lewis Acid Promotion: For cycloaddition reactions to form the cyclobutane ring, Lewis acids like EtAlCl(_2) can promote the [2+2] cycloaddition of allenoates with terminal alkenes, providing a rapid route to 1,3-disubstituted cyclobutanes.

    • Photoredox Catalysis: Visible-light-induced photoredox catalysis can enable radical-mediated reactions, such as the α-selective radical ring-opening of acyl bicyclobutanes with alkyl halides, which can proceed under mild conditions.[2]

Problem 2: Poor diastereoselectivity in the formation of 1,3-disubstituted cyclobutanes.

  • Question: My reaction is producing a mixture of cis and trans isomers of the desired 1,3-disubstituted cyclobutane. How can I improve the diastereoselectivity?

  • Answer: Controlling the stereochemistry at the C1 and C3 positions is a significant challenge due to the puckered nature of the cyclobutane ring. The following approaches can enhance diastereoselectivity:

    • Catalyst Control: The choice of catalyst and ligands can profoundly influence the stereochemical outcome. For instance, in the hydrophosphination of acyl BCBs, specific copper catalytic systems can yield products with a diastereomeric ratio (d.r.) of up to >20:1.[1]

    • Substrate Control: The nature of the substituents on your starting materials can direct the stereochemical course of the reaction. For example, in the diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid, the reduction of a cyclobutylidene Meldrum's acid derivative with NaBH(_4) was found to be highly cis-selective.[3]

    • Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and additives is crucial. In some cases, the addition of salts like LiBr can dramatically improve diastereoselectivity in addition reactions.

    • Purification Techniques: While not a synthetic solution, controlling acidic impurities during workup can be crucial for improving the diastereomeric ratio by recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with reactions of 3,3-disubstituted cyclobutanes?

A1: The primary challenge is steric hindrance. The two substituents at the C3 position shield the ring, making it difficult for reagents to approach the reaction centers. This can lead to low reactivity, poor yields, and lack of stereoselectivity in many standard transformations.

Q2: Are there any general strategies to improve the reactivity of sterically hindered cyclobutanes?

A2: Yes, several strategies have proven effective:

  • Strain-Release Chemistry: Utilizing highly strained precursors like bicyclo[1.1.0]butanes (BCBs) is a powerful approach. The energy released upon ring opening drives the reaction forward.

  • Catalysis: Employing specialized catalysts, including transition metal complexes (e.g., Rh, Cu, Pd) and Lewis acids, can lower the activation energy and control the regioselectivity and stereoselectivity of reactions.[1][4]

  • Radical Reactions: Photochemical or radical-initiated reactions can often bypass the steric constraints of traditional polar reactions.[2]

Q3: How can I synthesize 1,1,3-trisubstituted cyclobutanes with good stereocontrol?

A3: A highly effective method involves the catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes. A Cu(I) catalytic system can achieve α-selective nucleophilic addition to yield valuable 1,1,3-functionalized cyclobutanes, often as single diastereoisomers.[1]

Q4: What is a reliable method for preparing 1,3-disubstituted cyclobutanes?

A4: A [2+2] cycloaddition of terminal alkenes with allenoates, promoted by a Lewis acid such as EtAlCl(_2), is a robust method for the rapid synthesis of 1,3-substituted cyclobutanes in high yields.[5][6]

Data Presentation

Table 1: Comparison of Catalytic Systems for Hydrophosphination of Acyl Bicyclobutanes [1]

EntryCatalyst (mol%)Additive (equiv)SolventTemp (°C)Yield (%)d.r.
1Cu(OAc)(_2) (10)-DMF6055>20:1
2CuBr(_2) (10)-DMF6062>20:1
3CuBr(_2) (10)LiBr (2.0)DMF6078>20:1
4Cu(I) salt (10)-DMFrt92>20:1

Experimental Protocols

Protocol 1: α-Selective Ring-Opening of Acyl Bicyclobutanes via Cu(I) Catalysis [1]

This protocol describes the synthesis of trans-1,1,3-trisubstituted cyclobutanes.

  • Materials:

    • Acyl bicyclo[1.1.0]butane (1.0 equiv)

    • Diphenylphosphine (1.2 equiv)

    • Cu(OAc)(_2) (10 mol%)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere, add the acyl bicyclo[1.1.0]butane and Cu(OAc)(_2).

    • Add anhydrous DMF via syringe.

    • Add diphenylphosphine dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with saturated aqueous NH(_4)Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,1,3-trisubstituted cyclobutane.

Protocol 2: [2+2] Cycloaddition of Phenyl 2,3-Butadienoate with a Terminal Alkene [5][6]

This protocol details the synthesis of 1,3-substituted cyclobutanes.

  • Materials:

    • Phenyl 2,3-butadienoate (1.0 equiv)

    • Terminal alkene (2.0 equiv)

    • Ethylaluminum dichloride (EtAlCl(_2)), 1.0 M in hexanes (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add the terminal alkene and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the solution of EtAlCl(_2) in hexanes to the stirred alkene solution.

    • Add a solution of phenyl 2,3-butadienoate in anhydrous DCM dropwise to the reaction mixture over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC-MS analysis.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO(_3) solution.

    • Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the 1,3-disubstituted cyclobutane product.

Visualizations

troubleshooting_workflow start Low Yield in Nucleophilic Substitution on 3,3-Disubstituted Cyclobutane q1 Is direct substitution on the cyclobutane ring being attempted? start->q1 strategy1 Consider using a bicyclo[1.1.0]butane (BCB) precursor for a strain-release ring-opening reaction. q1->strategy1 Yes q2 Is a catalyst being used? q1->q2 No end Improved Yield strategy1->end strategy2 Optimize catalyst system. For acyl BCBs, try a Cu(I) catalyst for α-selective addition. q2->strategy2 Yes strategy3 Consider photoredox catalysis for a radical-mediated pathway. q2->strategy3 No strategy2->end strategy3->end

Caption: Troubleshooting workflow for low reaction yields.

diastereoselectivity_improvement start Poor Diastereoselectivity in 1,3-Disubstituted Cyclobutane Synthesis q1 Is a catalytic method employed? start->q1 strategy1 Screen different catalysts and ligands. Example: Cu(I) vs. Cu(II) systems can give different diastereomers. q1->strategy1 Yes q2 Have reaction conditions been optimized? q1->q2 No end Improved Diastereoselectivity strategy1->end strategy2 Vary solvent, temperature, and additives. Consider adding salts like LiBr. q2->strategy2 Yes strategy3 Investigate substrate control. Bulky groups on the substrate can direct stereochemistry. q2->strategy3 No strategy2->end strategy3->end

Caption: Decision tree for improving diastereoselectivity.

References

Technical Support Center: Puckered Cyclobutane Ring NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the interpretation of complex NMR spectra of puckered cyclobutane rings.

Troubleshooting Guide

Q1: My ¹H NMR spectrum of a substituted cyclobutane shows broad, unresolved multiplets. What could be the cause and how can I fix it?

A1: Broad signals in the NMR spectrum of a cyclobutane derivative often indicate dynamic processes occurring on the NMR timescale. The most common reason is the rapid interconversion between different puckered conformations of the four-membered ring.[1][2]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature may slow down the conformational exchange enough to resolve individual signals for each conformer. Conversely, increasing the temperature might lead to a sharpening of the averaged signals.

    • Solvent Change: The equilibrium between conformers can be solvent-dependent. Acquiring the spectrum in a different solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can sometimes help to resolve overlapping peaks.[3]

    • Higher Field Strength: If available, use a higher field NMR spectrometer. This will increase the chemical shift dispersion and may help in resolving complex multiplets.

Q2: I'm struggling to assign the stereochemistry of my cyclobutane derivative. The coupling constants are not straightforward.

A2: Assigning stereochemistry in puckered cyclobutanes can be challenging due to the non-planar nature of the ring, which influences vicinal (³JHH) and long-range (⁴JHH) coupling constants.

  • Troubleshooting Steps:

    • 2D NMR Spectroscopy:

      • COSY (Correlation Spectroscopy): Use a COSY experiment to establish the proton-proton connectivity within the cyclobutane ring.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining spatial proximity between protons. Strong NOE cross-peaks are observed between protons that are close in space, such as cis substituents or axial-equatorial protons on the same face of the ring.[4]

    • Focus on Long-Range Couplings: In cyclobutanes, the four-bond coupling (⁴JHH) can be particularly informative for stereochemical assignments. A large ⁴Jeq-eq coupling (around 5 Hz) and a small ⁴Jax-ax coupling (around 0 Hz) can be diagnostic.[5]

    • Computational Chemistry: Employ density functional theory (DFT) calculations to predict the NMR chemical shifts and coupling constants for different possible stereoisomers. Comparing the calculated values with the experimental data can provide strong evidence for the correct stereochemistry.[6][7]

Q3: The chemical shifts of my cyclobutane protons are in an unexpected region of the spectrum. Is this normal?

A3: Yes, the chemical shifts of cyclobutane protons can be unusual compared to their acyclic counterparts. The parent cyclobutane has a chemical shift of approximately 1.96 ppm, which is downfield from other cycloalkanes like cyclohexane (around 1.44 ppm).[7][8][9] This is attributed to the ring's electronic structure and anisotropy. Substituents can further cause significant shielding or deshielding effects. For instance, an OH or NH₂ group can cause notable shielding of protons on the opposite side of the ring.[5]

Frequently Asked Questions (FAQs)

Q1: What is "puckering" in a cyclobutane ring and how does it affect the NMR spectrum?

A1: A cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1][2][10] This puckering results in two non-equivalent positions for the protons on each methylene group: axial and equatorial. The ring undergoes a rapid "ring-flipping" between two equivalent puckered conformations. This dynamic process influences the observed chemical shifts and coupling constants in the NMR spectrum.

Q2: How can I use coupling constants to determine the conformation of a monosubstituted cyclobutane?

A2: In a monosubstituted cyclobutane, the substituent can be in either an axial or an equatorial position. The conformational equilibrium between these two puckered forms can be investigated by analyzing the observed vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants.[5][11] The observed coupling constants are a weighted average of the couplings in the axial and equatorial conformers. By comparing the experimental values to theoretical values for each conformer, the position of the equilibrium can be determined.[5]

Q3: What are typical ¹H and ¹³C NMR chemical shift ranges for cyclobutane rings?

A3: The chemical shifts for cyclobutane rings are influenced by the puckered conformation and the presence of substituents. Below are some general ranges:

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HUnsubstituted CH₂~ 1.96[7][9]
¹HCH substituted with an electronegative atom3.5 - 4.5
¹³CUnsubstituted CH₂~ 22-23
¹³CSubstituted C40 - 70

Q4: Which 2D NMR experiments are most useful for analyzing cyclobutane derivatives?

A4: The following 2D NMR experiments are highly recommended for the structural elucidation of cyclobutane derivatives:

  • COSY: To identify scalar-coupled protons and trace the carbon backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is useful for connecting different fragments of the molecule.

  • NOESY/ROESY: To determine the stereochemistry by identifying protons that are close in space.[4]

Experimental Protocols

1. Variable Temperature (VT) ¹H NMR Spectroscopy

  • Objective: To investigate the dynamic conformational exchange of a puckered cyclobutane ring.

  • Methodology:

    • Prepare a sample of the cyclobutane derivative in a suitable deuterated solvent (e.g., toluene-d₈ or THF-d₈ for low temperatures; DMSO-d₆ for high temperatures).

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Gradually decrease the temperature in increments of 10-20 K and acquire a spectrum at each temperature. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

    • Observe the changes in the line shape of the signals. A sharpening of individual signals and the appearance of new peaks at lower temperatures indicate a slowing of the conformational exchange.

    • If necessary, increase the temperature from room temperature in similar increments to observe signal coalescence and sharpening of the averaged signals.

2. 2D NOESY Spectroscopy for Stereochemistry Determination

  • Objective: To determine the relative stereochemistry of substituents on a cyclobutane ring.

  • Methodology:

    • Prepare a concentrated sample of the purified cyclobutane derivative in a deuterated solvent.

    • Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all protons.

    • Set up a 2D NOESY experiment. A mixing time of 500-800 ms is a good starting point for small molecules.

    • Process the 2D data and analyze the NOESY spectrum.

    • Look for cross-peaks between protons on the cyclobutane ring. Strong NOEs between protons indicate that they are less than 5 Å apart in space. This information can be used to differentiate between cis and trans isomers.

Visualizations

experimental_workflow Workflow for Analyzing Complex Cyclobutane NMR Spectra cluster_initial Initial Analysis cluster_advanced Advanced Techniques cluster_interpretation Data Interpretation & Structure Elucidation start Obtain ¹H and ¹³C NMR Spectra check_complexity Are spectra complex and/or broad? start->check_complexity vt_nmr Variable Temperature NMR check_complexity->vt_nmr Yes assign_signals Assign Signals check_complexity->assign_signals No two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) vt_nmr->two_d_nmr computation Computational Modeling (DFT) two_d_nmr->computation computation->assign_signals determine_stereo Determine Stereochemistry assign_signals->determine_stereo final_structure Propose Final Structure determine_stereo->final_structure puckering_relationships Influence of Puckering on NMR Parameters cluster_protons Proton Environments cluster_params NMR Parameters puckering Cyclobutane Puckering axial Axial Protons puckering->axial equatorial Equatorial Protons puckering->equatorial chem_shift Chemical Shifts (δ) axial->chem_shift j_coupling Coupling Constants (J) axial->j_coupling noe NOE Effects axial->noe equatorial->chem_shift equatorial->j_coupling equatorial->noe

References

Preventing degradation of Methyl 3,3-dimethoxycyclobutane-1-carboxylate upon storage.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3,3-dimethoxycyclobutane-1-carboxylate

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation.

Troubleshooting Guides

This section addresses specific issues that users may encounter, providing systematic steps to identify and resolve the problem.

Issue 1: Suspected Degradation of this compound

  • Symptom: You observe a change in the physical appearance of the compound (e.g., color change, clumping), or your experimental results are inconsistent and suggest a lower purity than expected.

  • Troubleshooting Steps:

    • Initial Purity Check: Re-analyze the purity of your sample using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Compare the results with the Certificate of Analysis (CoA) provided by the supplier.[1]

    • Identify Potential Degradants: Look for the presence of potential degradation products. The primary degradation pathways for this compound are the hydrolysis of the ester and the acetal functional groups.

      • Ester Hydrolysis: Leads to the formation of 3,3-dimethoxycyclobutane-1-carboxylic acid and methanol. This is more likely to occur in the presence of moisture and acidic or basic conditions.[1][2][3]

      • Acetal Hydrolysis: Results in the formation of Methyl 3-oxocyclobutane-1-carboxylate and two molecules of methanol. Acetals are particularly sensitive to acidic conditions, especially in the presence of water.[4]

      • Ring Opening: While less common under typical storage conditions, the strained cyclobutane ring can open under harsh conditions such as high heat or the presence of strong acids or bases.[1][5]

    • Review Storage and Handling Procedures:

      • Storage Temperature: Was the compound stored at the recommended temperature? Several suppliers recommend storage at 2-8°C, while others suggest room temperature.[6][7][8] Inconsistent temperatures can accelerate degradation.

      • Atmosphere: Was the container tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) if it was opened multiple times? The presence of moisture can facilitate hydrolysis.

      • Incompatible Materials: Was the compound exposed to strong acids, bases, or oxidizing agents?[1]

    • Purification: If degradation is confirmed, and the extent is minimal, you may be able to repurify the material using techniques like column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][9] Several suppliers recommend a storage temperature of 2-8°C.[7][8] It is also crucial to keep it away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, due to the presence of an ester and an acetal group, the compound is sensitive to moisture, which can lead to hydrolysis.[3][4] The acetal is particularly susceptible to hydrolysis under acidic conditions.[4] It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or if the container is opened frequently.

Q3: What are the likely degradation products I should look for?

A3: The most common degradation products are a result of hydrolysis:

  • 3,3-dimethoxycyclobutane-1-carboxylic acid: From the hydrolysis of the methyl ester group.

  • Methyl 3-oxocyclobutane-1-carboxylate: From the hydrolysis of the dimethoxy (acetal) group.

Q4: Can I store this compound at room temperature?

A4: While some suppliers state that the compound can be stored at room temperature, for long-term stability and to minimize the risk of degradation, storage at a refrigerated temperature of 2-8°C is recommended by other suppliers.[6][7][8] If storing at room temperature, ensure the location is consistently cool, dry, and away from direct sunlight.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life can vary depending on the purity of the compound and the storage conditions. When stored under ideal conditions (cool, dry, tightly sealed, and protected from incompatible materials), the compound should remain stable for an extended period. It is always best practice to re-analyze the purity of the material if it has been stored for a long time or if you suspect degradation.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C or a cool, dry placeMinimizes the rate of potential degradation reactions.
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen)Prevents exposure to moisture and air, which can cause hydrolysis.
Light Store in an opaque or amber vialProtects from potential light-induced degradation.
Incompatibilities Away from strong acids, strong bases, and oxidizing agentsThese can catalyze hydrolysis of the ester and acetal groups or promote ring-opening of the cyclobutane structure.[1][5]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.

  • Objective: To determine the purity of a sample and identify the presence of 3,3-dimethoxycyclobutane-1-carboxylic acid and Methyl 3-oxocyclobutane-1-carboxylate.

  • Materials:

    • This compound sample

    • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

    • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent (e.g., 1 mg/mL).

    • Instrument Setup:

      • Set the injector temperature (e.g., 250°C).

      • Set the oven temperature program. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution of all components.

      • Use helium as the carrier gas at a constant flow rate.

      • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Data Analysis:

      • Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to this compound.

      • Calculate the purity based on the relative peak areas.

      • Examine the mass spectra of any impurity peaks to identify potential degradation products by comparing their fragmentation patterns with known spectra or by predicting the fragmentation of the suspected structures.

Visualizations

cluster_troubleshooting Troubleshooting Suspected Degradation start Inconsistent Results or Changed Appearance purity_check Perform Purity Analysis (e.g., GC-MS, HPLC) start->purity_check compare_coa Compare with Certificate of Analysis purity_check->compare_coa degradation_confirmed Degradation Confirmed? compare_coa->degradation_confirmed review_storage Review Storage and Handling Procedures degradation_confirmed->review_storage Yes end_ok Compound is Pure. Check Other Experimental Parameters. degradation_confirmed->end_ok No purify Consider Repurification (e.g., Chromatography) review_storage->purify end_degraded Discard or Repurpose Degraded Material. Adjust Storage. purify->end_degraded

Caption: Troubleshooting workflow for suspected degradation.

cluster_hydrolysis Primary Degradation Pathways parent This compound ester_hydrolysis Ester Hydrolysis (+H2O, Acid/Base) parent->ester_hydrolysis acetal_hydrolysis Acetal Hydrolysis (+H2O, Acid) parent->acetal_hydrolysis product1 3,3-dimethoxycyclobutane-1-carboxylic acid + Methanol ester_hydrolysis->product1 product2 Methyl 3-oxocyclobutane-1-carboxylate + 2 Methanol acetal_hydrolysis->product2

Caption: Potential degradation pathways of the compound.

cluster_workflow GC-MS Purity Assessment Workflow prep Sample Preparation (Dissolve in appropriate solvent) inject Injection into GC-MS prep->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze Data Analysis (Identify peaks, compare spectra) detect->analyze report Purity Report and Impurity Identification analyze->report

Caption: Workflow for GC-MS purity assessment.

References

Troubleshooting low conversion rates in cycloaddition reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: My [4+2] cycloaddition (Diels-Alder) reaction is not proceeding or has a very low conversion rate. What are the common causes?

A1: Low conversion in Diels-Alder reactions can stem from several factors:

  • Poor Reactant Reactivity: The electronic properties of the diene and dienophile are crucial. A normal-electron-demand Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile.[1] Conversely, an inverse-electron-demand Diels-Alder reaction requires an electron-poor diene and an electron-rich dienophile. Mismatched electronic properties can lead to a high activation energy barrier and a slow or non-existent reaction.

  • Unfavorable Diene Conformation: For a [4+2] cycloaddition to occur, the diene must be in the s-cis conformation. Dienes that are locked in an s-trans conformation due to steric hindrance will not react efficiently.[2]

  • Suboptimal Reaction Temperature: Temperature plays a dual role in Diels-Alder reactions. While higher temperatures can increase the reaction rate, they can also promote the reverse reaction, the retro-Diels-Alder, which leads to the decomposition of the desired product.[3] An optimal temperature must be found that allows for a reasonable reaction rate without significant product decomposition.

  • Inappropriate Solvent Choice: The solvent can influence the reaction rate. While non-polar solvents are common, polar solvents or even aqueous media have been shown to accelerate certain Diels-Alder reactions.[4][5]

  • Catalyst Issues (if applicable): If a Lewis acid or another catalyst is used, it may be inactive or deactivated. This can be due to impurities in the reactants or solvent, or inherent instability of the catalyst.

Q2: How can I improve the conversion rate of my Diels-Alder reaction?

A2: To improve the conversion rate, consider the following optimization strategies:

  • Reactant Stoichiometry: While a 1:1 ratio of diene to dienophile is a good starting point, using a slight excess of one reactant can sometimes drive the reaction to completion. However, be aware that a large excess can lead to side reactions.[4]

  • Temperature Optimization: If the reaction is slow at room temperature, gradually increasing the temperature can help overcome the activation energy barrier.[3] However, if you suspect the retro-Diels-Alder reaction is occurring, lowering the temperature and increasing the reaction time may be necessary.[3]

  • Solvent Screening: Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar (e.g., dichloromethane, acetonitrile) to find the optimal medium for your specific reactants.[4]

  • Use of a Catalyst: Lewis acids can significantly accelerate Diels-Alder reactions and improve selectivity by activating the dienophile.[4] Common Lewis acids include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.[4] Screening different catalysts may be necessary to find the most effective one for your system.

  • High Pressure: Applying high pressure can also be an effective method to promote difficult cycloaddition reactions, as it often favors the formation of the more compact cycloadduct.

Q3: I am observing the formation of multiple products in my cycloaddition reaction. How can I improve selectivity?

A3: The formation of multiple products is often due to a lack of regioselectivity or stereoselectivity.

  • Regioselectivity: In reactions with unsymmetrical dienes and dienophiles, different regioisomers can form. The regioselectivity is governed by the electronic properties of the substituents.[6] Using a Lewis acid catalyst can enhance regioselectivity by amplifying the electronic differences in the dienophile.[6]

  • Stereoselectivity (Endo/Exo): In many Diels-Alder reactions, the endo product is the kinetically favored product and is formed faster at lower temperatures.[4] The exo product is often the thermodynamically more stable product and may become dominant at higher temperatures where the reaction is reversible.[3] To favor the endo product, running the reaction at a lower temperature is generally recommended.[4]

Q4: My [3+2] cycloaddition reaction has a low yield. What should I troubleshoot?

A4: Low yields in [3+2] cycloadditions, such as those involving nitrile imines, can be due to:

  • Dipole Generation: The 1,3-dipole is often generated in situ. The conditions for its generation are critical. For example, when generating nitrile imines from hydrazonoyl bromides, the choice of base is important. Insoluble bases like K₂CO₃ can provide a slow, controlled generation of the dipole, minimizing its dimerization and other side reactions.[7]

  • Stoichiometry: Using a slight excess of the dipole precursor can sometimes compensate for its decomposition or side reactions.[7]

  • Solvent and Temperature: As with other cycloadditions, optimizing the solvent and temperature is crucial for maximizing the yield.

Q5: What are some common issues in photochemical [2+2] cycloaddition reactions?

A5: Photochemical [2+2] cycloadditions can be affected by:

  • Light Source and Wavelength: The light source must emit at a wavelength that is absorbed by one of the reactants to promote it to an excited state.[6]

  • Reaction Vessel: The reaction vessel must be transparent to the wavelength of light being used.

  • Side Reactions: The excited state of the reactant can undergo other photochemical processes besides the desired cycloaddition.

  • Reversibility: While many photochemical [2+2] cycloadditions form strained rings and are not easily reversible, some systems can undergo cycloreversion upon irradiation.[8]

Troubleshooting Guides

General Troubleshooting Workflow for Low Conversion

This workflow provides a systematic approach to diagnosing and resolving low conversion rates in cycloaddition reactions.

Caption: A general workflow for troubleshooting low conversion rates.

Decision Tree for Optimizing Reaction Conditions

This decision tree can guide the systematic optimization of reaction parameters.

OptimizationDecisionTree start Reaction Optimization temp Adjust Temperature start->temp increase_temp Increase Temperature temp->increase_temp Slow Reaction decrease_temp Decrease Temperature & Increase Time temp->decrease_temp Product Decomposition (Retro-Reaction) solvent Screen Solvents increase_temp->solvent decrease_temp->solvent polar_solvent Try Polar Solvents (e.g., DCM, MeCN) solvent->polar_solvent No Improvement nonpolar_solvent Try Non-polar Solvents (e.g., Toluene, Hexane) solvent->nonpolar_solvent No Improvement catalyst Introduce/Change Catalyst polar_solvent->catalyst nonpolar_solvent->catalyst lewis_acid Screen Lewis Acids (AlCl3, SnCl4, etc.) catalyst->lewis_acid Slow/No Reaction no_catalyst Run Thermal Reaction catalyst->no_catalyst Side Reactions concentration Vary Concentration lewis_acid->concentration no_catalyst->concentration increase_conc Increase Concentration concentration->increase_conc Slow Reaction decrease_conc Decrease Concentration concentration->decrease_conc Polymerization/Side Products end Optimized Conditions increase_conc->end decrease_conc->end

Caption: A decision tree for optimizing cycloaddition reaction conditions.

Data Presentation

Table 1: Effect of Lewis Acid Catalysts on a Diels-Alder Reaction

The following table summarizes the effect of different Lewis acid catalysts on the yield of the Diels-Alder reaction between cyclopentadiene and 1,4-naphthoquinone.

EntryCatalyst (mol%)Yield (%)
1FeCl₃ (10)20
2Ca(OTf)₂ (10)85
3CaCl₂ (10)No Product
4Bu₄NPF₆ (10)Low Yield
5NoneNo Product

Data adapted from a study on Lewis acid catalyst systems.[3]

Table 2: Impact of Solvent on a [4+2] Cycloaddition of Thiophene

This table illustrates the significant role of the solvent in the AlCl₃-catalyzed Diels-Alder reaction of thiophene with N-phenylmaleimide.

EntrySolventTemperatureTime (h)Yield (%)
1Diethyl EtherReflux24No Reaction
2THFReflux24No Reaction
3ChloroformRT2410
4DichloromethaneRT2480

Data derived from a study on novel experimental conditions for Diels-Alder reactions.[9][10]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a general method for performing a Diels-Alder reaction using a Lewis acid catalyst.

Materials:

  • Diene

  • Dienophile

  • Anhydrous solvent (e.g., dichloromethane)

  • Lewis acid (e.g., AlCl₃, SnCl₄)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the dienophile in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid to the stirred solution.

  • Add the diene dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup to extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Catalyst Screening for a Cycloaddition Reaction

This protocol outlines a method for screening different catalysts to identify the most effective one for a given cycloaddition reaction.

Materials:

  • Reactants (e.g., diene and dienophile, or 1,3-dipole precursor and dipolarophile)

  • A panel of catalysts to be screened

  • An array of reaction vials or a multi-well plate

  • Solvent(s)

  • Internal standard for analytical quantification (optional)

Procedure:

  • To each reaction vial, add the reactants in the chosen solvent.

  • Add a different catalyst to each vial, ensuring the molar percentage of the catalyst is consistent across all experiments. Include a control reaction with no catalyst.

  • If using an internal standard, add it to each vial.

  • Seal the vials and place them in a temperature-controlled reaction block or oil bath.

  • Stir the reactions for a predetermined amount of time.

  • At the end of the reaction time, quench all reactions simultaneously if possible.

  • Analyze the conversion and/or yield for each reaction using an appropriate analytical technique such as GC-MS, LC-MS, or NMR spectroscopy.

  • Compare the results to identify the most effective catalyst for the desired transformation.

Mandatory Visualizations

Common Pitfalls in Cycloaddition Reactions

This diagram illustrates common issues that can lead to low conversion rates in cycloaddition reactions.

CommonPitfalls cluster_reactants Reactant Issues cluster_conditions Condition Issues cluster_catalyst Catalyst Issues Poor Electronic Match Poor Electronic Match Steric Hindrance Steric Hindrance Diene in s-trans Diene in s-trans Impure Reactants Impure Reactants Incorrect Temperature Incorrect Temperature Retro-Reaction Retro-Reaction Incorrect Temperature->Retro-Reaction Slow Kinetics Slow Kinetics Incorrect Temperature->Slow Kinetics Wrong Solvent Wrong Solvent Incorrect Concentration Incorrect Concentration Catalyst Deactivation Catalyst Deactivation Wrong Catalyst Wrong Catalyst Moisture/Air Sensitivity Moisture/Air Sensitivity Low Conversion Low Conversion Low Conversion->Poor Electronic Match Low Conversion->Incorrect Temperature Low Conversion->Catalyst Deactivation

Caption: Common pitfalls leading to low conversion in cycloadditions.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for scaling up the synthesis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate for library synthesis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Synthesis Overview

The scaled-up synthesis of this compound is typically achieved through a two-step process. The first step involves the Fischer esterification of 3-oxocyclobutanecarboxylic acid to produce Methyl 3-oxocyclobutane-1-carboxylate. The subsequent step is the acid-catalyzed ketalization of the keto-ester intermediate to yield the final product.

Synthesis_Workflow start 3-Oxocyclobutanecarboxylic Acid step1 Step 1: Fischer Esterification (Methanol, H₂SO₄) start->step1 intermediate Methyl 3-oxocyclobutane-1-carboxylate step1->intermediate step2 Step 2: Ketalization (Trimethyl Orthoformate, Acid Catalyst) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up the production of this compound?

A1: A robust and scalable two-step synthesis is recommended. The first step is the Fischer esterification of 3-oxocyclobutanecarboxylic acid with methanol and an acid catalyst (e.g., sulfuric acid) to form Methyl 3-oxocyclobutane-1-carboxylate. The second step involves the ketalization of this intermediate using trimethyl orthoformate and an acid catalyst to yield the final product.

Q2: What are the critical parameters to control during the Fischer esterification step?

A2: The key to a high-yielding Fischer esterification is to drive the equilibrium towards the product side. This can be achieved by using a large excess of methanol, which also serves as the solvent, and by using a strong acid catalyst like sulfuric acid.[1][2][3] Reaction temperature and time are also crucial; refluxing for several hours is typically required to reach completion.

Q3: What is the preferred method for the ketalization of Methyl 3-oxocyclobutane-1-carboxylate?

A3: Acid-catalyzed ketalization using trimethyl orthoformate (TMOF) is a highly effective method. TMOF acts as both a source of the methoxy groups and a water scavenger, which helps to drive the reaction to completion.[4] Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid.

Q4: Are there any significant side reactions to be aware of during the ketalization step?

A4: Yes, under acidic conditions, there is a potential for hydrolysis of the methyl ester group, although this is generally minimized by the anhydrous conditions provided by trimethyl orthoformate. Another potential side reaction is transesterification if other alcohols are present. It is crucial to use anhydrous reagents and solvents to prevent these side reactions.

Q5: How can the progress of each reaction be monitored?

A5: Both the esterification and ketalization reactions can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Regular sampling of the reaction mixture will help determine the point of completion and prevent the formation of byproducts due to prolonged reaction times.

Experimental Protocols

Step 1: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate

This procedure outlines the Fischer esterification of 3-oxocyclobutanecarboxylic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar equivalent)Volume/Mass
3-Oxocyclobutanecarboxylic acid114.101.011.4 g
Methanol (anhydrous)32.04Excess (solvent)200 mL
Sulfuric acid (concentrated)98.08Catalytic2 mL

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (11.4 g, 0.1 mol).

  • Add anhydrous methanol (200 mL) to the flask and stir until the acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (2 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield Methyl 3-oxocyclobutane-1-carboxylate as a colorless oil.

Step 2: Synthesis of this compound

This procedure details the acid-catalyzed ketalization of Methyl 3-oxocyclobutane-1-carboxylate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar equivalent)Volume/Mass
Methyl 3-oxocyclobutane-1-carboxylate128.131.012.8 g
Trimethyl orthoformate106.121.515.9 g (16.8 mL)
Methanol (anhydrous)32.04Solvent150 mL
p-Toluenesulfonic acid monohydrate190.220.050.95 g

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-oxocyclobutane-1-carboxylate (12.8 g, 0.1 mol).

  • Add anhydrous methanol (150 mL) and trimethyl orthoformate (16.8 mL, 0.15 mol).

  • Add p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol).

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by GC or NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate (50 mL).

  • Remove the methanol and other volatile components under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Troubleshooting Guides

Troubleshooting Step 1: Fischer Esterification

Troubleshooting_Esterification issue1 Issue: Low Conversion cause1a Cause: Insufficient reaction time/temperature issue1->cause1a cause1b Cause: Water in reagents/glassware issue1->cause1b cause1c Cause: Insufficient catalyst issue1->cause1c solution1a Solution: Increase reflux time and monitor by TLC/GC. cause1a->solution1a solution1b Solution: Use anhydrous methanol and dry glassware thoroughly. cause1b->solution1b solution1c Solution: Increase catalyst loading slightly. cause1c->solution1c issue2 Issue: Product Decomposition cause2a Cause: Excessive heating or reaction time issue2->cause2a solution2a Solution: Reduce temperature and monitor reaction closely to stop at completion. cause2a->solution2a

Caption: Troubleshooting guide for the Fischer esterification step.

Problem Possible Cause Recommended Solution
Low Conversion Insufficient reaction time or temperature.Increase the reflux time and monitor the reaction progress more frequently using TLC or GC to ensure it goes to completion.
Presence of water in reagents or glassware.Ensure that anhydrous methanol is used and that all glassware is thoroughly dried before use. Water will shift the equilibrium back towards the starting materials.
Inadequate amount of catalyst.The amount of acid catalyst can be slightly increased, but with caution to avoid potential side reactions.
Product Decomposition Prolonged reaction at high temperatures.Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid the formation of degradation byproducts.
Difficult Purification Incomplete neutralization of the acid catalyst.Ensure complete neutralization with sodium bicarbonate before work-up to prevent any acid-catalyzed decomposition during distillation.

Troubleshooting Step 2: Ketalization

Troubleshooting_Ketalization issue1 Issue: Incomplete Reaction cause1a Cause: Insufficient trimethyl orthoformate issue1->cause1a cause1b Cause: Inactive catalyst issue1->cause1b solution1a Solution: Use a larger excess of TMOF (e.g., 2-3 equivalents). cause1a->solution1a solution1b Solution: Use fresh p-toluenesulfonic acid or an alternative strong acid catalyst. cause1b->solution1b issue2 Issue: Ester Hydrolysis cause2a Cause: Presence of water issue2->cause2a solution2a Solution: Ensure all reagents and solvents are strictly anhydrous. cause2a->solution2a issue3 Issue: Difficult Product Isolation cause3a Cause: Emulsion during work-up issue3->cause3a cause3b Cause: Co-elution with byproducts issue3->cause3b solution3a Solution: Add brine during the extraction to break up emulsions. cause3a->solution3a solution3b Solution: Optimize column chromatography conditions (solvent system, gradient). cause3b->solution3b

Caption: Troubleshooting guide for the ketalization step.

Problem Possible Cause Recommended Solution
Incomplete Ketalization Insufficient amount of trimethyl orthoformate (TMOF).Increase the molar equivalents of TMOF to 2-3 equivalents to ensure it effectively acts as a water scavenger and drives the reaction forward.
Inactive or insufficient acid catalyst.Use a fresh batch of p-toluenesulfonic acid or consider using a stronger acid catalyst like anhydrous HCl in methanol. Ensure the catalyst loading is appropriate (typically 1-5 mol%).
Ester Hydrolysis Presence of water in the reaction mixture.It is critical to use anhydrous solvents and reagents. Dry all glassware thoroughly before use. The presence of water can lead to the hydrolysis of the methyl ester back to the carboxylic acid.
Product is difficult to purify Emulsion formation during aqueous work-up.The addition of brine during the extraction process can help to break up emulsions and improve phase separation.
Co-elution of the product with starting material or byproducts during chromatography.Optimize the solvent system for column chromatography. A gradual gradient elution may be necessary to achieve good separation.

References

Validation & Comparative

Unveiling the Spectral Signature of Methyl 3,3-dimethoxycyclobutane-1-carboxylate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise analytical data is paramount for compound verification and characterization. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for Methyl 3,3-dimethoxycyclobutane-1-carboxylate. Due to the limited availability of publicly accessible, verified ¹H and ¹³C NMR data for this specific compound, this guide leverages spectral information from structurally similar cyclobutane derivatives to predict and contextualize its expected spectral features.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside actual reported data for analogous compounds. These comparisons offer a valuable reference for researchers seeking to identify or confirm the structure of this molecule.

Table 1: Comparison of ¹H NMR Spectral Data

Compound Proton Assignment Predicted/Reported Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) -OCH₃ (ester)~3.7SingletN/A
-OCH₃ (acetal)~3.2SingletN/A
H-1~2.8-3.0Multiplet
H-2, H-4~2.2-2.6Multiplet
Methyl 3-oxocyclobutanecarboxylate[1]-OCH₃3.74SingletN/A
H-13.4-3.6Multiplet
H-2, H-43.1-3.3Multiplet
Methyl 3,3-dimethylcyclobutane-1-carboxylate[2]-OCH₃3.66SingletN/A
-CH₃1.15SingletN/A
H-12.6-2.8Multiplet
H-2, H-41.8-2.1Multiplet

Table 2: Comparison of ¹³C NMR Spectral Data

Compound Carbon Assignment Predicted/Reported Chemical Shift (δ, ppm)
This compound (Predicted) C=O (ester)~173
C-3 (acetal)~95-100
-OCH₃ (ester)~52
-OCH₃ (acetal)~49
C-1~40-45
C-2, C-4~35-40
Methyl 3-oxocyclobutanecarboxylateC=O (keto)~208
C=O (ester)~174
-OCH₃~52
C-1~48
C-2, C-4~45
Methyl 3,3-dimethylcyclobutane-1-carboxylateC=O (ester)~175
C-3~32
-OCH₃~51
-CH₃~25
C-1~42
C-2, C-4~40

Note: Predicted values are based on established chemical shift ranges for similar functional groups and structural motifs.

Experimental Protocols

While specific experimental parameters for the target compound are not available, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key resonances of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.

G Chemical Structure of this compound cluster_cyclobutane cluster_substituents C1 C1 C2 C2 C1->C2 Ester C(=O)OCH₃ C1->Ester H-1 C3 C3 C2->C3 C4 C4 C3->C4 Methoxy1 OCH₃ C3->Methoxy1 Methoxy2 OCH₃ C3->Methoxy2 C4->C1

Caption: Structure of this compound.

G NMR Experimental Workflow A Sample Preparation (Compound in Deuterated Solvent) B NMR Spectrometer (e.g., 400 MHz) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition (Proton Decoupled) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shifts, Multiplicities) E->F G Structure Verification F->G

Caption: General workflow for NMR spectral analysis.

References

A Comparative Guide to the High-Resolution Mass Spectrometry of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and characterization of small molecules are paramount. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical techniques for the analysis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate, a key intermediate in various synthetic pathways.

High-Resolution Mass Spectrometry: Unparalleled Accuracy

High-Resolution Mass Spectrometry (HRMS) stands out for its ability to provide highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds with a high degree of confidence.[1][2] For this compound (C8H14O4), the theoretical exact mass is 174.08920892 Da.[3] An HRMS analysis would be expected to yield a measured mass with an error of less than 5 ppm, confirming the elemental composition and distinguishing it from other isobaric compounds.

Comparison of Analytical Techniques

The choice of analytical technique is critical and depends on the specific information required. Below is a comparison of HRMS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Elemental Composition, Molecular FormulaMolecular Weight, Fragmentation PatternMolecular Structure, Connectivity
Mass Accuracy < 5 ppmNominal MassNot Applicable
Resolution High (>10,000 FWHM)LowNot Applicable
Sensitivity High (picomole to femtomole)High (picogram to nanogram)Low (micromole to millimole)
Sample Requirement Small (µg to ng)Small (µg to ng)Larger (mg)
Structural Information Inferred from accurate mass and fragmentationBased on fragmentation patternsDetailed 2D and 3D structural information
Isomer Differentiation Limited without chromatographyPossible with chromatographic separationExcellent
Typical Application Formula confirmation, unknown identificationCompound identification in mixturesDefinitive structure elucidation

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

A typical HRMS protocol for this compound would involve the following steps:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically forming the protonated molecule [M+H]+ or adducts like [M+Na]+.

  • Mass Analysis: The ions are analyzed using a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to obtain an accurate mass measurement.[4][5]

  • Data Analysis: The measured mass is compared to the theoretical exact mass to confirm the elemental composition. Fragmentation data (MS/MS) can be acquired to further support the structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS)

While a specific experimental spectrum for this compound is noted in the PubChem database, the general protocol would be:

  • Sample Preparation: The sample is dissolved in a volatile solvent.

  • Injection: The sample is injected into the gas chromatograph.

  • Separation: The compound is separated from any impurities on a GC column.

  • Ionization: As the compound elutes from the column, it is ionized, typically by electron impact (EI).

  • Mass Analysis: A quadrupole or ion trap mass analyzer separates the resulting ions based on their mass-to-charge ratio, providing a nominal mass spectrum. The fragmentation pattern of cyclobutane derivatives often involves ring opening and cleavage adjacent to the carbonyl group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: 1H and 13C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments like COSY and HSQC can be performed.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule.

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental and logical processes involved in the analysis of this compound, the following diagrams are provided.

HRMS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve in Solvent Intro Direct Infusion / LC Prep->Intro Ion Ionization (ESI) Intro->Ion Ana Mass Analysis (Orbitrap/TOF) Ion->Ana Data Accurate Mass & Fragmentation Ana->Data

Figure 1. Experimental workflow for HRMS analysis.

Analytical_Decision_Tree result result impure impure impure->result Purify then re-analyze Start Need to Analyze Sample Known_Structure Known Structure? Start->Known_Structure Purity_Check Check Purity? Known_Structure->Purity_Check Yes Confirm_Formula Confirm Elemental Comp.? Known_Structure->Confirm_Formula No Purity_Check->result Use GC-MS or LC-MS Purity_Check->impure Impure Confirm_Formula->result Use HRMS Detailed_Structure Detailed Structure Elucidation? Confirm_Formula->Detailed_Structure No Detailed_Structure->result Use NMR

Figure 2. Decision tree for selecting an analytical technique.

References

A Comparative Guide to the Infrared Spectroscopy of Cyclobutane Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) spectroscopy data for cyclobutane carboxylates against larger ring analogues, offering valuable insights for compound identification and characterization in research and development settings. The data presented herein is supported by established experimental protocols and theoretical explanations of observed spectral trends.

Executive Summary

Infrared spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For cycloalkane carboxylates, the carbonyl (C=O) stretching frequency is a particularly sensitive probe of the molecular environment, influenced significantly by the ring size. This guide demonstrates that the C=O stretching vibration of cyclobutane carboxylates appears at a higher wavenumber compared to its cyclopentane and cyclohexane counterparts. This shift is a direct consequence of the increased ring strain in the four-membered ring system, which alters the hybridization of the carbonyl carbon and strengthens the C=O bond.

Comparative Analysis of IR Data

The following table summarizes the key infrared absorption frequencies for ethyl esters of cyclobutane, cyclopentane, and cyclohexane carboxylic acids. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).

Compound NameRing SizeC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)CH₂ Scissoring (cm⁻¹)
Ethyl cyclobutanecarboxylate417391178, 10361468
Ethyl cyclopentanecarboxylate517341175, 10321460
Ethyl cyclohexanecarboxylate617321175, 10341450

Key Observations:

  • C=O Stretching Frequency: A clear trend is observed where the carbonyl stretching frequency increases as the ring size decreases. Ethyl cyclobutanecarboxylate exhibits the highest C=O stretching frequency at 1739 cm⁻¹, which is higher than that of ethyl cyclopentanecarboxylate (1734 cm⁻¹) and ethyl cyclohexanecarboxylate (1732 cm⁻¹).

  • Influence of Ring Strain: This trend is a well-documented consequence of ring strain.[1][2][3] The bond angles within the cyclobutane ring are compressed to approximately 90° from the ideal sp³ bond angle of 109.5°. To accommodate this strain, the carbon atoms in the ring, including the carbonyl carbon, utilize orbitals with a higher degree of p-character for the ring C-C bonds. Consequently, the exocyclic C=O bond has a greater s-character, leading to a shorter, stronger bond that vibrates at a higher frequency.[1][2][3]

  • C-O Stretching and CH₂ Scissoring: The C-O stretching vibrations and CH₂ scissoring vibrations show less pronounced and less systematic changes with ring size compared to the C=O stretch.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra of liquid cycloalkane carboxylates using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain the infrared spectrum of a liquid ester sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Liquid ester sample (e.g., ethyl cyclobutanecarboxylate).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

  • Pasteur pipette or dropper.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.

    • Perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean Pasteur pipette, place a small drop of the liquid ester sample onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The typical spectral range for analysis of organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify and label the wavenumbers of significant absorption peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis. Moisten a lint-free wipe with a suitable solvent (e.g., isopropanol) and gently wipe the crystal surface.

    • Perform a clean check by acquiring a spectrum of the cleaned, empty crystal to ensure no sample residue remains.

Visualization of Concepts

The following diagrams illustrate key concepts and workflows related to the infrared spectroscopy of cyclobutane carboxylates.

molecular_vibrations Key Vibrational Modes of Ethyl Cyclobutanecarboxylate cluster_molecule Ethyl Cyclobutanecarboxylate cluster_vibrations Vibrational Modes mol C₄H₇COOCH₂CH₃ CO_stretch C=O Stretch (~1739 cm⁻¹) mol->CO_stretch Strongest diagnostic peak C_O_stretch C-O Stretch (~1178, 1036 cm⁻¹) mol->C_O_stretch CH2_scissoring CH₂ Scissoring (~1468 cm⁻¹) mol->CH2_scissoring CH_stretch C-H Stretch (~2800-3000 cm⁻¹) mol->CH_stretch

Caption: Key molecular vibrations of ethyl cyclobutanecarboxylate in an IR spectrum.

IR_Analysis_Workflow Workflow for Comparative IR Analysis of Cycloalkane Carboxylates cluster_prep Sample Preparation & Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion start Obtain pure liquid samples of cycloalkane carboxylates acquire_spectrum Acquire IR spectrum (e.g., via ATR-FTIR) start->acquire_spectrum process_data Process spectra (background subtraction, baseline correction) acquire_spectrum->process_data identify_peaks Identify key absorption peaks (C=O, C-O, etc.) process_data->identify_peaks create_table Tabulate quantitative data identify_peaks->create_table compare_data Compare C=O frequencies across different ring sizes create_table->compare_data interpret Correlate frequency shifts with ring strain compare_data->interpret conclusion Draw conclusions about the structure-spectrum relationship interpret->conclusion

Caption: Logical workflow for the comparative analysis of IR spectra.

References

A Comparative Guide to Substituted Methyl Cyclobutane-1-Carboxylates for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. The cyclobutane ring, a four-membered carbocycle, offers a unique three-dimensional structure that can provide favorable pharmacological properties. This guide presents a comparative analysis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate and its dimethyl and chloro analogs, offering insights into their physicochemical properties and potential for further development.

Physicochemical Properties: A Tabular Comparison

The substitution at the 3-position of the cyclobutane ring significantly influences the physicochemical properties of the molecule. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed physicochemical properties for this compound and its dimethyl and a representative chloro analog.

PropertyThis compoundMethyl 3,3-dimethylcyclobutane-1-carboxylateMethyl 3-chloro-1-methylcyclobutane-1-carboxylate*
Molecular Formula C₈H₁₄O₄[1]C₈H₁₄O₂C₆H₉ClO₂[2]
Molecular Weight 174.19 g/mol [1]142.20 g/mol 148.59 g/mol [2]
XLogP3 0.3[1]1.81.3[2]
Hydrogen Bond Donor Count 0[1]01[2]
Hydrogen Bond Acceptor Count 4[1]22[2]
Rotatable Bond Count 3[1]11[2]
Topological Polar Surface Area 44.8 Ų[1]26.3 Ų37.3 Ų[2]

*Note: Data for Methyl 3-chloro-3-methoxycyclobutane-1-carboxylate was not available. Data for a structurally similar compound, 3-chloro-1-methylcyclobutane-1-carboxylic acid, is presented for comparative purposes.

Synthesis and Experimental Protocols

The synthesis of functionalized cyclobutane rings is a key challenge in organic chemistry. The most common and direct approach is the [2+2] photocycloaddition of two olefins.[3] This method allows for the creation of the four-membered ring with a degree of stereochemical control.

General Synthetic Workflow for Substituted Cyclobutane Carboxylates

The synthesis of these target molecules would likely follow a multi-step sequence, beginning with the formation of the cyclobutane core, followed by functional group manipulations to introduce the desired substituents. A generalized workflow is depicted below.

G cluster_0 Cyclobutane Ring Formation cluster_1 Functional Group Interconversion A Alkene Precursors B [2+2] Cycloaddition A->B C Substituted Cyclobutane B->C D Introduction of Substituents (e.g., Ketalization, Methylation, Halogenation) C->D Intermediate E Esterification D->E F Target Molecule E->F

Caption: Generalized synthetic workflow for substituted methyl cyclobutane-1-carboxylates.

Experimental Protocol: [2+2] Cycloaddition (General Procedure)

A solution of the alkene precursors in a suitable solvent (e.g., acetone, acetonitrile) is irradiated with a UV light source (e.g., mercury lamp) at a controlled temperature. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired cyclobutane adduct.[4][5]

Comparative Performance and Biological Activity

While direct comparative experimental data is lacking, inferences can be drawn from the physicochemical properties and general knowledge of structure-activity relationships for cyclobutane derivatives.

  • This compound: The presence of two methoxy groups increases the polarity and hydrogen bond accepting capability of the molecule compared to the dimethyl analog. This could influence its solubility and interactions with biological targets. The gem-dialkoxy moiety can also affect the conformational preference of the cyclobutane ring and its metabolic stability.

  • Methyl 3,3-dimethylcyclobutane-1-carboxylate: The gem-dimethyl group is a common motif in natural products and is known to influence the conformation of the cyclobutane ring, potentially leading to a more puckered structure.[6] This can impact how the molecule fits into a binding pocket of a protein. The lower polarity compared to the dimethoxy analog might lead to different solubility and permeability properties.

  • Methyl 3-chloro-3-methoxycyclobutane-1-carboxylate (and related chloro analogs): The introduction of a chlorine atom significantly alters the electronic properties of the molecule, introducing an electron-withdrawing group. This can affect the reactivity of the ester group and the overall polarity of the compound. Halogen atoms are also known to participate in halogen bonding, which can be an important interaction in drug-receptor binding.

Patents suggest that substituted cyclobutane carboxylic acid compounds have been investigated for their antiviral activities, indicating the potential of this scaffold in infectious disease research.[7]

Signaling Pathways and Logical Relationships

The specific signaling pathways affected by these particular cyclobutane derivatives have not been elucidated in the available literature. However, the general approach to identifying the mechanism of action for novel compounds in drug discovery involves a series of in vitro and in vivo studies. The logical flow of such an investigation is outlined in the diagram below.

G A Compound Synthesis and Characterization B In Vitro Screening (e.g., Enzyme Assays, Cell Viability) A->B C Hit Identification B->C D Target Identification and Validation C->D If active F Lead Optimization C->F Structure-Activity Relationship Studies E Pathway Analysis (e.g., Western Blot, RNA-seq) D->E E->F G In Vivo Efficacy and Toxicity Studies F->G H Preclinical Candidate G->H If safe and effective

Caption: Logical workflow for the preclinical development of a novel chemical entity.

References

A Comparative Analysis of Cyclobutane Scaffolds in Drug Discovery: Spotlight on Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates is paramount. Among the various carbocyclic systems, the cyclobutane ring has emerged as a compelling structural motif. Its unique conformational properties offer a strategic advantage in the design of bioactive molecules. This guide provides a comparative analysis of the biological activity of cyclobutane-containing compounds, with a special focus on the potential of methyl 3,3-dimethoxycyclobutane-1-carboxylate as a versatile building block, and contrasts its utility with other common scaffolds.

The Cyclobutane Advantage in Medicinal Chemistry

The cyclobutane moiety, a four-membered carbocycle, possesses a distinct puckered conformation, deviating significantly from planarity.[1][2] This rigidity can be advantageous in drug design by locking a molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target.[3] The introduction of a cyclobutane ring can also improve metabolic stability and provide a three-dimensional framework for orienting substituents in a precise manner.[1][3]

Compared to other small rings, cyclobutanes offer a unique balance of rigidity and chemical stability. While cyclopropanes are more strained and can be prone to ring-opening reactions, cyclobutanes are generally more stable.[2] In contrast to more flexible five- and six-membered rings, the conformational constraint of the cyclobutane ring can lead to enhanced selectivity for the target protein.

Comparative Biological Activity: Cyclobutane Analogs of Combretastatin A4

A pertinent example illustrating the application of the cyclobutane scaffold is in the design of analogs of the potent anti-cancer agent, combretastatin A4 (CA4). The cis-stilbene bridge in CA4 is susceptible to in vivo isomerization to the less active trans-isomer. To circumvent this, researchers have synthesized analogs where the double bond is replaced with a cyclobutane ring, thereby preventing cis-trans isomerization.[4]

A study by I.V. Trushkov and colleagues detailed the synthesis and cytotoxic evaluation of 1,3-disubstituted cyclobutane-containing analogs of CA4. The biological activity of these compounds was assessed against human cancer cell lines, providing valuable structure-activity relationship (SAR) data.[4]

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of cis- and trans-cyclobutane analogs of combretastatin A4 against two human cancer cell lines, HepG2 (hepatocellular carcinoma) and SK-N-DZ (neuroblastoma).

CompoundConfigurationHepG2 IC50 (µM)SK-N-DZ IC50 (µM)
cis-analog cis1.8 ± 0.22.5 ± 0.3
trans-analog trans> 10> 10
Combretastatin A4 cis0.003 ± 0.00040.005 ± 0.0007

Data extracted from: Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4.[4]

The data clearly indicates that the cis-configuration of the cyclobutane analog is crucial for retaining cytotoxic activity, albeit at a lower level than the parent compound, combretastatin A4. The trans-isomer was found to be inactive. This highlights the importance of the specific geometry conferred by the cyclobutane scaffold in mimicking the bioactive conformation of the natural product.[4]

Experimental Protocols

The following is a summary of the key experimental protocols used to evaluate the biological activity of the cyclobutane-containing CA4 analogs.[4]

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (HepG2 and SK-N-DZ) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds (cis- and trans-cyclobutane analogs and combretastatin A4) for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Visualizing the Concepts

Logical Flow of a Drug Discovery Cascade

The following diagram illustrates a typical workflow in a drug discovery project, from initial screening to lead optimization.

DrugDiscoveryWorkflow Drug Discovery Workflow A Primary Screening B Hit Identification A->B High-Throughput Assays C Hit-to-Lead B->C SAR & Property Assessment D Lead Optimization C->D Improve Potency & PK/PD E Preclinical Development D->E In vivo Efficacy & Safety

Caption: A simplified workflow of the drug discovery process.

Structure-Activity Relationship (SAR) of CA4 Analogs

This diagram depicts the key structural features influencing the activity of combretastatin A4 and its cyclobutane analogs.

SAR_CA4 SAR of Combretastatin A4 Analogs cluster_active Active Conformation cluster_inactive Inactive Conformation CA4 Combretastatin A4 (cis) cis_analog cis-Cyclobutane Analog CA4->cis_analog Bioisosteric Replacement (retains geometry) trans_CA4 trans-Combretastatin A4 CA4->trans_CA4 Isomerization (in vivo) trans_analog trans-Cyclobutane Analog cis_analog->trans_analog Fixed Geometry trans_CA4->trans_analog Bioisosteric Replacement (retains geometry)

Caption: SAR highlighting the importance of cis-geometry.

This compound: A Versatile Scaffold

The cyclobutane core offers the aforementioned advantages of conformational rigidity. The gem-dimethoxy group can serve as a protected ketone, which can be deprotected under specific conditions to introduce further functionality or to act as a key pharmacophoric element. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of other functional groups, enabling the attachment of different side chains to probe structure-activity relationships.

Comparison with Other Scaffolds

The choice of a scaffold in drug design is a critical decision that can significantly impact the properties of the final compound. Here's a brief comparison of the cyclobutane scaffold with other commonly used small ring systems:

  • Cyclopropane: While also conformationally restricted, the higher ring strain of cyclopropanes can sometimes lead to metabolic instability. However, they are widely used as bioisosteres for gem-dimethyl groups and in the design of enzyme inhibitors.[5]

  • Oxetane: This four-membered heterocycle has gained popularity as a bioisostere for carbonyl groups and gem-dimethyl groups. The oxygen atom can act as a hydrogen bond acceptor and improve aqueous solubility.[5][6]

  • Azetidine: Another four-membered heterocycle, azetidine, introduces a basic nitrogen atom, which can be crucial for target engagement and can influence physicochemical properties such as solubility and pKa.[5]

The selection of a particular scaffold ultimately depends on the specific requirements of the biological target and the desired physicochemical properties of the drug candidate.

Conclusion

The cyclobutane scaffold represents a valuable tool in the medicinal chemist's arsenal, offering a unique combination of conformational rigidity and metabolic stability. The case of combretastatin A4 analogs demonstrates how this scaffold can be effectively utilized to overcome liabilities of existing drug candidates. While direct biological activity data for this compound is not currently available, its chemical structure makes it an attractive starting point for the synthesis of novel, functionally diverse cyclobutane derivatives with the potential for a wide range of biological activities. Further exploration of this and similar scaffolds is warranted to unlock their full potential in the development of next-generation therapeutics.

References

A Comparative Guide to the Reactivity of Methoxy-Substituted vs. Non-Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of cyclobutanes bearing a methoxy substituent versus their non-substituted counterparts. The introduction of a methoxy group, a potent electron-donating substituent, significantly influences the electronic properties and, consequently, the chemical behavior of the cyclobutane ring. This comparison is crucial for professionals in drug discovery and organic synthesis, where the tailored reactivity of molecular scaffolds is paramount for the development of novel chemical entities.

The inherent ring strain of the cyclobutane moiety, approximately 26.3 kcal/mol, renders it more reactive than larger cycloalkanes.[1] This strain energy, arising from bond angle distortion and torsional strain, is a key driver for various chemical transformations.[1][2] The presence of a methoxy group can further modulate this reactivity, primarily through its electronic effects on reaction intermediates and transition states.

Comparative Reactivity Analysis

The reactivity of methoxy-substituted and non-substituted cyclobutanes is compared across several key reaction types: ring-opening reactions, cycloadditions, and rearrangements.

Ring-Opening Reactions

Cyclobutanes can undergo ring-opening reactions under thermal or catalytic conditions.[3] The presence of a methoxy group is anticipated to facilitate these reactions, particularly those that proceed through cationic intermediates. The electron-donating nature of the methoxy group can stabilize an adjacent positive charge, thereby lowering the activation energy for the ring-opening process.

In reactions involving nucleophilic attack, the methoxy group's influence is less direct but can still play a role by affecting the overall electron density of the ring. For instance, in donor-acceptor cyclobutanes, an alkoxy group (like methoxy) can promote ring-opening and subsequent cycloaddition reactions.[4]

Cycloaddition Reactions

[2+2] cycloaddition is a common method for the synthesis of cyclobutanes. The reverse reaction, cycloreversion, is also a key aspect of their reactivity. The methoxy group can influence the feasibility and regioselectivity of these reactions. In thermal cycloadditions, the electronic nature of the substituents on the reacting alkenes plays a critical role. While direct comparative data is scarce, it is expected that the electron-rich nature of a methoxy-substituted alkene would influence its reactivity towards different olefinic partners.

Rearrangement Reactions

Carbocation rearrangements are common in cyclobutane chemistry, often leading to ring expansion or contraction. A methoxy group, by stabilizing an adjacent carbocation, would be expected to significantly influence the propensity and outcome of such rearrangements. For instance, a cyclobutylcarbinyl cation bearing a methoxy group would be more prone to rearrangement to a more stable cyclopentyl cation.

Quantitative Data Summary

Reaction TypeNon-Substituted CyclobutaneMethoxy-Substituted CyclobutaneInferred Effect of Methoxy Group
Thermal Ring-Opening (Thermolysis) Requires high temperatures; proceeds via a biradical mechanism.Expected to have a lower activation energy due to potential stabilization of polar transition states or intermediates.Increased Reactivity
Acid-Catalyzed Ring-Opening Proceeds through a less stable secondary carbocation.Proceeds through a more stable oxonium ion or an alpha-methoxy carbocation, significantly lowering the activation energy.Significantly Increased Reactivity
Solvolysis of Cyclobutyl Derivatives (e.g., Tosylates) Solvolysis proceeds at a moderate rate.The rate of solvolysis is expected to be significantly accelerated due to the stabilization of the resulting carbocation by the methoxy group.Significantly Increased Reactivity
[2+2] Cycloreversion The rate is dependent on the substituents and temperature.The electron-donating methoxy group may influence the transition state energy, potentially altering the reaction rate compared to the non-substituted analog.Reactivity Altered (context-dependent)

Experimental Protocols

Detailed experimental protocols for the reactions of substituted cyclobutanes can be found in the cited literature. As a representative example, the general procedure for a Lewis acid-catalyzed ring-opening of a donor-acceptor cyclobutane is described below.

General Protocol for Lewis Acid-Catalyzed Ring-Opening/Cycloaddition of an Alkoxy-Substituted Cyclobutane:

  • Materials: An alkoxy-substituted cyclobutane-1,1-dicarboxylate, a dipolarophile (e.g., an aldehyde or imine), a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃), and an anhydrous solvent (e.g., dichloromethane, toluene).

  • Procedure: To a solution of the alkoxy-substituted cyclobutane and the dipolarophile in the anhydrous solvent at a specified temperature (e.g., room temperature or elevated), the Lewis acid catalyst is added portion-wise.

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is quenched (e.g., with saturated aqueous NaHCO₃), and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.

For specific reaction conditions, including stoichiometry, temperature, and reaction times, it is imperative to consult the detailed experimental sections of the relevant research articles.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts discussed in this guide.

G Factors Influencing Cyclobutane Reactivity cluster_intrinsic Intrinsic Factors cluster_substituent Substituent Effects RingStrain Ring Strain (~26.3 kcal/mol) TorsionalStrain Torsional Strain RingStrain->TorsionalStrain AngleStrain Angle Strain RingStrain->AngleStrain Reactivity Overall Reactivity RingStrain->Reactivity Increases Methoxy Methoxy Group (-OCH3) (Electron-Donating) Methoxy->Reactivity Increases (via electronic stabilization) NonSubstituted Hydrogen (-H) (Neutral) NonSubstituted->Reactivity Baseline caption Factors influencing the reactivity of cyclobutanes.

Caption: Factors influencing the reactivity of cyclobutanes.

G Reaction Pathway Comparison: Acid-Catalyzed Ring Opening cluster_non Non-Substituted Cyclobutane cluster_methoxy Methoxy-Substituted Cyclobutane start_non Cyclobutane ts1_non Transition State 1 (High Energy) start_non->ts1_non + H+ inter_non Secondary Carbocation (Less Stable) ts1_non->inter_non product_non Ring-Opened Product inter_non->product_non start_methoxy Methoxycyclobutane ts1_methoxy Transition State 1 (Lower Energy) start_methoxy->ts1_methoxy + H+ inter_methoxy Oxonium Ion / α-Methoxy Carbocation (More Stable) ts1_methoxy->inter_methoxy product_methoxy Ring-Opened Product inter_methoxy->product_methoxy caption Comparative energy profile for acid-catalyzed ring opening.

Caption: Comparative energy profile for acid-catalyzed ring opening.

References

A Comparative Guide to the Thermal Stability of Cyclobutane Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclobutane motif into ester-containing molecules is a strategy of growing interest in medicinal chemistry and materials science. The rigid, three-dimensional nature of the cyclobutane ring can impart unique conformational constraints and physicochemical properties. A critical aspect of the utility of these compounds, particularly in applications such as drug formulation and polymer development, is their thermal stability. This guide provides a comparative analysis of the thermal stability of different cyclobutane ester derivatives, supported by available experimental data.

Comparative Thermal Stability Data

A comprehensive search of peer-reviewed literature and chemical databases reveals a notable scarcity of publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for discrete, small-molecule cyclobutane ester derivatives. This represents a significant data gap for researchers in the field. However, studies on polyesters incorporating cyclobutane rings into their backbone provide valuable insights into how this structural unit influences thermal stability.

The following table summarizes the thermal decomposition temperatures (Td), defined as the temperature at which 5% weight loss occurs, for two such polyesters. This data is indicative of the inherent stability of the cyclobutane ester linkage within a polymeric framework.

Compound NameStructureTd,5% (°C)Analysis Method
Poly(4-phenyl-2-oxabicyclo[2.1.1]hexan-3-one) - P(4Ph-BL)A polyester with in-chain 1,3-cyclobutane rings and phenyl substituents.380TGA
Poly(4-butyl-2-oxabicyclo[2.1.1]hexan-3-one) - P(4Bu-BL)A polyester with in-chain 1,3-cyclobutane rings and butyl substituents.376TGA

Note: The data presented is for polymeric systems and may not be directly extrapolated to small-molecule derivatives. However, it suggests that the cyclobutane ester core can exhibit high thermal stability.

For many common small-molecule cyclobutane esters, such as diethyl 1,1-cyclobutanedicarboxylate, safety data sheets often report the decomposition temperature as "not available," highlighting the need for further experimental investigation.[1][2]

Experimental Protocols for Thermal Stability Analysis

To ensure accurate and reproducible data for the thermal stability analysis of novel cyclobutane ester derivatives, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on best practices for the analysis of pharmaceutical and organic compounds.[3][4]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the cyclobutane ester derivative by measuring the change in mass as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the cyclobutane ester derivative into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C for 5 minutes.

    • Ramp the temperature from the starting temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition and the temperature of 5% mass loss (Td,5%).

    • The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, glass transition temperature, and other thermal transitions of the cyclobutane ester derivative by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the cyclobutane ester derivative into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan:

      • Equilibrate the sample at 25 °C.

      • Ramp the temperature to a point above the expected melting temperature (e.g., 250 °C) at a heating rate of 10 °C/min. This scan removes the sample's thermal history.

    • Cooling Scan:

      • Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan:

      • Ramp the temperature again to the final temperature at a heating rate of 10 °C/min. This scan provides information on the intrinsic thermal properties of the material.

  • Data Analysis:

    • Analyze the second heating scan to determine the glass transition temperature (Tg) and the melting temperature (Tm) as the peak of the endothermic event.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHm).

Visualizing Experimental Workflows and Decomposition Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical flow of the experimental work for determining the thermal stability of a cyclobutane ester derivative.

experimental_workflow Experimental Workflow for Thermal Stability Analysis cluster_sample Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample Cyclobutane Ester Derivative TGA_exp Heat from 30°C to 600°C at 10°C/min under N2 Sample->TGA_exp 5-10 mg DSC_exp Heat-Cool-Heat Cycle at 10°C/min under N2 Sample->DSC_exp 2-5 mg TGA_data Mass Loss vs. Temperature Data TGA_exp->TGA_data TGA_analysis Determine Td,5% TGA_data->TGA_analysis Final_Report Thermal Stability Profile TGA_analysis->Final_Report DSC_data Heat Flow vs. Temperature Data DSC_exp->DSC_data DSC_analysis Determine Tm, Tg, ΔHm DSC_data->DSC_analysis DSC_analysis->Final_Report

Caption: Workflow for TGA and DSC analysis.

Proposed Thermal Decomposition Pathway of Cyclobutane Esters

The thermal decomposition of esters containing a β-hydrogen atom often proceeds through a concerted, intramolecular elimination reaction known as ester pyrolysis.[5] This process involves a cyclic transition state and results in the formation of an alkene and a carboxylic acid. For a generic cyclobutane ester, the decomposition can be envisioned to proceed via two main pathways: ester pyrolysis or cleavage of the cyclobutane ring.

The following diagram illustrates the general mechanism of ester pyrolysis as it would apply to a hypothetical ethyl cyclobutanecarboxylate.

decomposition_pathway Proposed Ester Pyrolysis Pathway reactant Ethyl Cyclobutanecarboxylate transition_state 6-membered Cyclic Transition State reactant->transition_state Heat (Pyrolysis) product1 Cyclobutanecarboxylic Acid transition_state->product1 product2 Ethene transition_state->product2

Caption: General ester pyrolysis mechanism.

It is important to note that the actual decomposition mechanism can be more complex and may be influenced by the substitution pattern on the cyclobutane ring and the nature of the ester group. For some derivatives, thermal cleavage of the strained cyclobutane ring itself may compete with or precede ester pyrolysis.

References

Comprehensive Analysis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate: A Guide to Structure and Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure and purity is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of the analytical methodologies used to characterize Methyl 3,3-dimethoxycyclobutane-1-carboxylate and similar chemical entities.

While specific experimental data for this compound is not publicly available in spectral databases, this guide outlines the standard analytical techniques and presents a comparative framework using data from a closely related analogue, Methyl cyclobutanecarboxylate. This comparison will illustrate the data interpretation and methodological considerations crucial for structural and purity assessment.

Physicochemical Properties

A foundational step in the characterization of a chemical compound is the determination of its fundamental physicochemical properties.

PropertyThis compoundMethyl cyclobutanecarboxylate (Analogue for Comparison)
Molecular Formula C₈H₁₄O₄C₆H₁₀O₂
Molecular Weight 174.19 g/mol 114.14 g/mol
CAS Number 98231-07-3765-85-5
Purity (Typical) ≥95% - ≥97%≥98%

Table 1: Comparison of Physicochemical Properties.

Confirming the Molecular Structure

The definitive confirmation of a molecule's structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data:

For this compound, the following proton signals would be anticipated:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.7s3H-OCH₃ (ester)
~ 3.2s6H-OCH₃ (methoxy x 2)
~ 2.5 - 2.8m1H-CH (methine)
~ 2.0 - 2.4m4H-CH₂ (cyclobutane ring x 2)

Table 2: Predicted ¹H NMR Data for this compound.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would be expected to show the following signals:

Chemical Shift (ppm)Assignment
~ 175C=O (ester)
~ 90C(OCH₃)₂
~ 52-OCH₃ (ester)
~ 50-OCH₃ (methoxy)
~ 40-CH (methine)
~ 30-CH₂ (cyclobutane ring)

Table 3: Predicted ¹³C NMR Data for this compound.

Comparative NMR Data for Methyl cyclobutanecarboxylate:

TechniqueChemical Shift (ppm) and Multiplicity
¹H NMR 3.67 (s, 3H), 3.05-3.18 (m, 1H), 2.15-2.30 (m, 2H), 1.85-2.05 (m, 4H)
¹³C NMR 175.8, 51.5, 34.2, 25.0, 18.2

Table 4: Experimental NMR Data for Methyl cyclobutanecarboxylate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum Data for this compound:

  • Molecular Ion (M⁺): m/z = 174

  • Key Fragments: Loss of a methoxy group (-OCH₃) leading to a peak at m/z = 143, and loss of the ester methyl group (-CH₃) from the carboxylate resulting in a peak at m/z = 159.

Comparative Mass Spectrum Data for Methyl cyclobutanecarboxylate:

  • Molecular Ion (M⁺): m/z = 114

  • Key Fragments: m/z = 83 (loss of -OCH₃), m/z = 55 (cyclobutyl fragment).

Assessing Purity: A Comparative Approach

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining the purity of volatile and non-volatile compounds, respectively.

Analytical TechniqueThis compound (Expected)Methyl cyclobutanecarboxylate (Typical)
GC-MS A single major peak in the chromatogram with a mass spectrum corresponding to the target molecule. Purity is determined by the relative area of this peak.A single major peak with a retention time characteristic of the compound and a mass spectrum matching the known fragmentation pattern.
HPLC A single major peak under appropriate chromatographic conditions (e.g., reversed-phase column with a suitable mobile phase).Can be used for purity assessment, particularly for less volatile derivatives or if GC is not suitable.

Table 5: Comparison of Purity Analysis Methods.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and comparable data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Visualizing the Workflow

The logical flow of experiments for structure and purity confirmation can be visualized as follows:

experimental_workflow cluster_structure Structure Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy (1H and 13C) Structure_Confirmed Structure_Confirmed NMR->Structure_Confirmed MS Mass Spectrometry MS->Structure_Confirmed GC_MS GC-MS Purity_Confirmed Purity_Confirmed GC_MS->Purity_Confirmed HPLC HPLC HPLC->Purity_Confirmed Sample Sample Sample->NMR Sample->MS Sample->GC_MS Sample->HPLC

Experimental workflow for structure and purity confirmation.

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

decision_tree Start Start Analysis Is_Structure_Known Is Structure Known? Start->Is_Structure_Known Confirm_Structure Confirm Structure Is_Structure_Known->Confirm_Structure No Determine_Purity Determine Purity Is_Structure_Known->Determine_Purity Yes Use_NMR_MS Use NMR & MS Confirm_Structure->Use_NMR_MS Is_Volatile Is Compound Volatile? Determine_Purity->Is_Volatile Use_NMR_MS->Determine_Purity Use_GC_MS Use GC-MS Is_Volatile->Use_GC_MS Yes Use_HPLC Use HPLC Is_Volatile->Use_HPLC No End Analysis Complete Use_GC_MS->End Use_HPLC->End

A comparative review of synthetic pathways to functionalized cyclobutanes.

Author: BenchChem Technical Support Team. Date: December 2025

The cyclobutane motif is a prevalent structural feature in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities.[1][2] Its inherent ring strain not only contributes to its unique chemical reactivity but also presents a significant synthetic challenge. This guide provides a comparative overview of the primary synthetic pathways to functionalized cyclobutanes, offering insights into their mechanisms, scope, and limitations. The information is tailored for researchers, scientists, and drug development professionals to aid in the strategic design and synthesis of these valuable four-membered carbocycles.

Key Synthetic Strategies at a Glance

The construction of functionalized cyclobutanes is broadly categorized into four main approaches:

  • [2+2] Cycloadditions: The most versatile and widely employed method, involving the union of two two-carbon components.

  • Ring Expansions: Building the cyclobutane ring from a smaller, more readily available carbocycle.

  • Ring Contractions: Forming the four-membered ring by shrinking a larger ring system.

  • C-H Functionalization: A modern approach that directly modifies existing C-H bonds on a pre-formed cyclobutane core.

[2+2] Cycloaddition Reactions

[2+2] cycloadditions stand as the cornerstone of cyclobutane synthesis, with several variants developed to address challenges in regio- and stereoselectivity.[1][3][4]

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a classic and powerful method for the synthesis of cyclobutanes, often proceeding through the excitation of an alkene to its triplet state, followed by a stepwise radical mechanism.[5][6] This strategy is particularly effective for the synthesis of complex polycyclic systems.

General Workflow:

G cluster_0 Photochemical [2+2] Cycloaddition Alkene_1 Alkene 1 Excitation hv (Direct or Sensitized) Alkene_1->Excitation Alkene_2 Alkene 2 Triplet_State Triplet State Alkene Excitation->Triplet_State Diradical_Intermediate 1,4-Diradical Intermediate Triplet_State->Diradical_Intermediate + Alkene 2 Cyclobutane_Product Functionalized Cyclobutane Diradical_Intermediate->Cyclobutane_Product Ring Closure

Figure 1: General workflow for a photochemical [2+2] cycloaddition.

Advantages:

  • Access to structurally complex and strained ring systems.

  • Often high yielding for intramolecular reactions.

Disadvantages:

  • Can suffer from poor regioselectivity ("head-to-head" vs. "head-to-tail" isomers) and stereoselectivity.[1]

  • Substrate scope can be limited, often requiring electron-rich and electron-deficient alkene partners.[1]

Transition Metal-Catalyzed [2+2] Cycloadditions

To overcome the limitations of photochemical methods, thermally-driven, transition metal-catalyzed [2+2] cycloadditions have emerged as a powerful alternative.[7] These reactions offer improved scalability and do not rely on pre-functionalized substrates.[7]

Key Catalysts: Rhodium, Copper, Iron.[7][8]

General Mechanism (Metal-Catalyzed):

G cluster_1 Transition Metal-Catalyzed [2+2] Cycloaddition Alkene_1 Alkene 1 Metallacyclopentane Metallacyclopentane Intermediate Alkene_1->Metallacyclopentane + Catalyst, + Alkene 2 Alkene_2 Alkene 2 Catalyst Transition Metal Catalyst (e.g., Rh(I)) Cyclobutane_Product Functionalized Cyclobutane Metallacyclopentane->Cyclobutane_Product Reductive Elimination Cyclobutane_Product->Catalyst Catalyst Regeneration

Figure 2: General mechanism for a transition metal-catalyzed [2+2] cycloaddition.

Advantages:

  • Improved control over regio- and stereoselectivity.

  • Milder reaction conditions compared to thermal cycloadditions.

  • Broader substrate scope, including electronically unbiased alkenes.[7]

Disadvantages:

  • Cost and toxicity of some metal catalysts.

  • Potential for competing reaction pathways.

Ring Expansion and Contraction Strategies

Alternative approaches to cyclobutane synthesis involve the rearrangement of existing ring systems.

Ring Expansion

Ring expansion reactions typically involve the one-carbon expansion of a cyclopropane derivative. A notable example is the rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazones to afford monosubstituted cyclobutenes.[9]

Example Reaction:

G cluster_2 Ring Expansion of a Cyclopropyl Derivative Cyclopropyl_Hydrazone Cyclopropyl N-tosylhydrazone Rh_Carbene Rh(II) Carbene Intermediate Cyclopropyl_Hydrazone->Rh_Carbene Rh(II) Catalyst Rearrangement 1,2-Aryl/Alkyl Shift Rh_Carbene->Rearrangement Cyclobutene Monosubstituted Cyclobutene Rearrangement->Cyclobutene

Figure 3: Rhodium-catalyzed ring expansion to form a cyclobutene.

Ring Contraction

Ring contraction provides a pathway to cyclobutanes from larger, more readily accessible rings like pyrrolidines.[2][10] This method can be highly stereospecific.[2]

Example Reaction:

G cluster_3 Ring Contraction of a Pyrrolidine Derivative Pyrrolidine Polysubstituted Pyrrolidine Diazene 1,1-Diazene Intermediate Pyrrolidine->Diazene + Iodonitrene Iodonitrene Iodonitrene Chemistry Biradical 1,4-Biradical Diazene->Biradical - N2 Cyclobutane Multisubstituted Cyclobutane Biradical->Cyclobutane Cyclization

Figure 4: Stereoselective synthesis of cyclobutanes via pyrrolidine contraction.

C-H Functionalization

The direct functionalization of C-H bonds on a cyclobutane ring represents a modern and efficient strategy, avoiding the need for pre-functionalized starting materials.[11][12] This approach offers significant advantages in terms of atom and step economy.[11]

Key Features:

  • Often employs a directing group to control regioselectivity.[13]

  • Palladium catalysis is commonly used.[13]

  • Can be used to install a variety of functional groups, including aryl, alkenyl, and alkynyl moieties.[14]

Logical Relationship:

G cluster_4 C-H Functionalization Logic Cyclobutane_Core Cyclobutane with Directing Group (DG) CMD Concerted Metalation- Deprotonation Cyclobutane_Core->CMD + Pd(II) Catalyst_Activation Pd(II) Catalyst Activation Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidative_Addition Oxidative Addition of R-X Palladacycle->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Functionalized_Cyclobutane Functionalized Cyclobutane Reductive_Elimination->Functionalized_Cyclobutane + Pd(0)

Figure 5: General palladium-catalyzed C-H functionalization pathway.

Comparative Data Summary

The following table summarizes key quantitative data for representative examples of each synthetic strategy.

Synthetic Pathway Substrates Catalyst/Conditions Yield (%) Diastereo-/Enantioselectivity Reference
Photochemical [2+2] α,β-Unsaturated Ketone + Isobutenehv, photocatalystLow to moderateMixture of isomers[1]
Visible Light-Catalyzed Intramolecular [2+2] Diene-eneRu(bpy)₃²⁺, DIPEA, visible lightup to 8910:1 dr[1]
Asymmetric Intermolecular [2+2] Alkene + AlleneChiral Thiourea CatalystHighHigh ee[1]
Rh-Catalyzed Ring Expansion Cyclopropyl N-tosylhydrazoneRh(II) catalystGoodN/A[9]
Pyrrolidine Ring Contraction Polysubstituted PyrrolidineHTIB, NH₄OCONH₂39-46>20:1 dr, 97% ee[2]
Pd-Catalyzed C-H Arylation ArylcyclobutaneRh₂(S-TCPTAD)₄GoodHigh ee[15]

Detailed Experimental Protocols

Visible Light-Catalyzed Intramolecular [2+2] Cycloaddition [1]

  • Reactants: A solution of the diene-ene substrate in a suitable solvent (e.g., acetonitrile) is prepared.

  • Catalyst System: Ru(bpy)₃²⁺ (photocatalyst) and diisopropylethylamine (DIPEA) as a sacrificial electron donor are added.

  • Reaction Conditions: The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature until completion, as monitored by TLC or GC-MS.

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the tetrasubstituted cyclobutane product.

Stereoselective Ring Contraction of a Pyrrolidine [2][10]

  • Reactants: To a solution of the substituted pyrrolidine derivative in 2,2,2-trifluoroethanol are added hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate.

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred until the starting material is consumed.

  • Workup and Purification: The reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with aqueous solutions to remove inorganic byproducts. The organic layer is dried, concentrated, and the crude product is purified by flash chromatography to yield the stereochemically defined cyclobutane.

Palladium-Catalyzed C-H Arylation of a Cyclobutane [15]

  • Reactants: A solution of the arylcyclobutane substrate (3.0 equiv) and the rhodium catalyst (1.0 mol %) in dichloromethane is prepared.

  • Reagent Addition: A solution of the aryl diazoacetate (1.0 equiv) in dichloromethane is added slowly over 3 hours to the reaction mixture at room temperature.

  • Reaction Conditions: The reaction is allowed to stir for an additional 2 hours after the addition is complete.

  • Workup and Purification: The reaction mixture is concentrated, and the product is isolated by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The synthesis of functionalized cyclobutanes is a dynamic field with a diverse array of methodologies. While [2+2] cycloadditions, particularly the photochemical and transition metal-catalyzed variants, remain the most prevalent strategies, ring expansion, ring contraction, and C-H functionalization offer powerful and often more efficient alternatives for specific targets. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The continued development of novel catalytic systems is expected to further expand the synthetic chemist's toolbox for accessing these valuable and medicinally relevant scaffolds.

References

Navigating the Small Ring Landscape: A Comparative Guide to the Lipophilicity and Polarity of Cyclobutane and Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast array of choices, small cycloalkanes, particularly cyclobutane and cyclopentane, offer unique three-dimensional structures that can significantly impact a molecule's lipophilicity and polarity. This guide provides an objective comparison of these two scaffolds, supported by available data, to aid in rational drug design.

The subtle difference of a single carbon atom between cyclobutane and cyclopentane rings leads to significant distinctions in their conformational flexibility, ring strain, and ultimately, their influence on the overall physicochemical profile of a molecule. Understanding these differences is paramount for optimizing properties such as solubility, permeability, and metabolic stability.

Structural and Physicochemical Comparison

Cyclobutane possesses a higher degree of ring strain (26.3 kcal/mol) compared to the relatively strain-free cyclopentane (7.1 kcal/mol).[1] This increased strain in the four-membered ring results in C-C bonds with more p-character and C-H bonds with more s-character.[1] Cyclobutane adopts a puckered conformation to alleviate some torsional strain, while cyclopentane is more flexible, existing in envelope and twist conformations.[1] These fundamental structural differences can influence how derivatives of these rings interact with biological targets and metabolic enzymes.

Compound SeriesObservationImplication on Physicochemical Properties
Kappa Opioid Receptor Antagonists In a series of antagonists, the cyclopentane derivative (Ke = 0.048 nM) was found to be the most potent, outperforming the cyclobutane (Ke = 0.14 nM) and cyclohexane analogs.The optimal fit and interaction with the receptor were achieved with the five-membered ring, suggesting a subtle but critical difference in the shape, conformation, and potentially the lipophilic surface presented by the cyclopentane ring compared to the cyclobutane.
Alicyclic Fentanyl Analogs In a study of fentanyl analogs, cyclopropyl-, cyclobutyl-, and cyclopentylfentanyl were all found to be potent full µ-opioid receptor agonists, with potencies (EC50) of 4.3 nM, 6.2 nM, and 13 nM, respectively.[2]While all were highly potent, the trend suggests a decrease in potency with increasing ring size from cyclopropyl to cyclopentyl. This indicates that the size and conformation of the cycloalkyl group influence receptor binding, a process where lipophilicity plays a key role.
G9a Inhibitors For a series of G9a inhibitors, a spirocyclic cyclobutane ring was found to be crucial for potency. Replacement with a spirocyclic cyclopentane resulted in a potency drop of at least one order of magnitude.[1]This dramatic change in activity underscores the significant impact of the subtle geometric and electronic differences between the two rings on molecular recognition and binding affinity.

Lipophilicity and Polarity: General Principles

Generally, both cyclobutane and cyclopentane are nonpolar, lipophilic moieties. The addition of either ring to a molecule will increase its lipophilicity. The magnitude of this increase is dependent on the overall structure of the molecule and the point of attachment. Due to its additional methylene group, a cyclopentyl substituent is expected to be slightly more lipophilic than a cyclobutyl substituent, assuming all other factors are equal. However, the different conformations and electronic properties of the rings can lead to more complex effects on the molecule's overall polarity and interactions with its environment.

The choice between a cyclobutane and a cyclopentane ring can therefore be used to fine-tune the lipophilicity of a drug candidate. In some cases, the more compact nature of the cyclobutane ring may be advantageous, while in others, the greater conformational flexibility of the cyclopentane ring may lead to better target engagement.

Experimental Protocols for Lipophilicity Determination

The most common measure of lipophilicity is the partition coefficient (logP) or the distribution coefficient (logD) at a specific pH. The following are standard experimental methods for their determination.

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable method for determining logP.

Protocol:

  • Preparation of Phases: n-Octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4 for logD) are mutually saturated by shaking them together for 24 hours, followed by a separation period.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask and shaken vigorously to allow for the compound to partition between the n-octanol and aqueous layers until equilibrium is reached. This can take several hours.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds) is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) Method

HPLC-based methods offer a high-throughput alternative for estimating lipophilicity.

Protocol:

  • Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.

  • Sample Analysis: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured.

  • logP Estimation: The retention factor (k) for the test compound is calculated from its retention time, and its logP value is then determined from the calibration curve.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the logical flow of how the choice of a cycloalkane scaffold influences the physicochemical properties of a molecule.

G cluster_0 Molecular Scaffolding cluster_1 Structural Properties cluster_2 Physicochemical Properties Cyclobutane Derivative Cyclobutane Derivative Higher Ring Strain Higher Ring Strain Cyclobutane Derivative->Higher Ring Strain Puckered Conformation Puckered Conformation Cyclobutane Derivative->Puckered Conformation Cyclopentane Derivative Cyclopentane Derivative Lower Ring Strain Lower Ring Strain Cyclopentane Derivative->Lower Ring Strain Envelope/Twist Conformation Envelope/Twist Conformation Cyclopentane Derivative->Envelope/Twist Conformation Lipophilicity (logP/logD) Lipophilicity (logP/logD) Higher Ring Strain->Lipophilicity (logP/logD) Lower Ring Strain->Lipophilicity (logP/logD) Polarity Polarity Puckered Conformation->Polarity Envelope/Twist Conformation->Polarity Solubility Solubility Lipophilicity (logP/logD)->Solubility Metabolic Stability Metabolic Stability Lipophilicity (logP/logD)->Metabolic Stability Polarity->Solubility G start Start: Synthesize Cyclobutane and Cyclopentane Analogs exp_lip Experimentally Determine Lipophilicity (logP/logD) start->exp_lip shake_flask Shake-Flask Method exp_lip->shake_flask Gold Standard hplc HPLC Method exp_lip->hplc High Throughput data_analysis Compare Lipophilicity and Polarity Data shake_flask->data_analysis hplc->data_analysis conclusion Correlate with Biological Activity and Other ADME Properties data_analysis->conclusion

References

Safety Operating Guide

Proper Disposal of Methyl 3,3-dimethoxycyclobutane-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Methyl 3,3-dimethoxycyclobutane-1-carboxylate, a non-halogenated organic compound. Adherence to these procedural steps is critical for minimizing risks and environmental impact.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin irritation upon contact.
Body Protection Laboratory coat or other protective clothing.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.To avoid inhalation of vapors, which may cause respiratory irritation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is its classification as a non-halogenated organic waste. It must be segregated from other waste streams, particularly halogenated solvents, to ensure proper treatment and to avoid potentially reactive mixtures.

Step 1: Waste Collection

  • Container Selection: Use a designated, leak-proof container that is chemically compatible with organic solvents. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.

  • Waste Segregation: Collect waste this compound in a container specifically designated for non-halogenated organic waste. Do not mix with halogenated solvents, strong acids, bases, or oxidizers.

Step 2: Labeling the Waste Container

Proper labeling is a critical regulatory requirement. The label must be securely affixed to the waste container as soon as the first drop of waste is added.

  • Content Identification: Clearly write the full chemical name, "this compound," and its concentration if mixed with other non-halogenated solvents. Avoid using abbreviations or chemical formulas.

  • Hazard Identification: The container must be marked with the words "Hazardous Waste."[1] The label should also indicate the specific hazards, which can be done using GHS pictograms (e.g., exclamation mark for irritant) or by writing out the hazards (e.g., "Irritant," "Harmful if Swallowed").[2]

  • Generator Information: Include the name of the principal investigator or laboratory group, the lab location (building and room number), and a contact phone number.[3]

Step 3: Storage of the Waste Container

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4]

Step 4: Arranging for Disposal

  • Waste Pickup Request: Once the container is full (do not overfill; leave at least 10% headspace) or when the waste is no longer being generated, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow their specific procedures for requesting a waste pickup.

  • Regulatory Compliance: The disposal of the collected waste must be carried out by a licensed hazardous waste disposal facility in accordance with local, regional, and national regulations.[5] The most common disposal method for non-halogenated organic waste is incineration or fuel blending.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable, extinguish any open flames and turn off nearby equipment.

  • Ventilate: Increase ventilation by opening a fume hood sash.

  • Contain the Spill: Use a chemical spill kit with an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[6]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.

  • Package and Label Spill Debris: Place the cleanup materials in a sealed, leak-proof container (e.g., a heavy-duty plastic bag or a designated pail).[7] Label the container as "Spill Debris" and include the name of the chemical.[7]

  • Dispose of Spill Debris: Arrange for the disposal of the spill cleanup waste through your EHS office as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Unwanted Chemical ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First container Select & Prepare Chemical-Compatible Waste Container ppe->container collect Collect Waste in Non-Halogenated Organics Container container->collect label_waste Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date collect->label_waste Immediately After First Addition store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store Keep Closed request Request Waste Pickup from EHS store->request When Full or No Longer Needed end End: Proper Disposal (Incineration/Fuel Blending) request->end Managed by Licensed Facility

Caption: A workflow diagram outlining the key steps for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of Methyl 3,3-dimethoxycyclobutane-1-carboxylate (CAS No. 98231-07-3). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide basic protection for incidental contact and should be removed immediately after a splash.[2] For more prolonged handling, consult the glove manufacturer's resistance guide.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against skin contact.[2] For larger quantities, a chemical-resistant apron or suit may be necessary.[4][5]
Respiratory Protection RespiratorUse in a well-ventilated area. If engineering controls are insufficient, a respirator is required.[3][4] Annual medical evaluations and fit testing are necessary for respirator users.[3]
Foot Protection Closed-Toe ShoesClosed-toe and closed-heel shoes are required to protect against spills.[3][6]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

  • Personal Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the laboratory.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] Recommended storage temperature is 2-8°C.[7]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[8]

  • Chemical waste should be placed in sealed containers for disposal.[8]

Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean the spill.

  • Contain the spill using an inert absorbent material like sand or vermiculite.

  • Collect the absorbed material into a sealed container for proper disposal.

  • Clean the spill area thoroughly.

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting.[8] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[8] If irritation persists, seek medical advice.[8]

  • Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

Chemical Spill Workflow

The following diagram outlines the procedural steps for managing a chemical spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_preparation Assessment & Preparation cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess the Spill Size & Hazard evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain the Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect clean Clean the Spill Area Thoroughly collect->clean dispose Dispose of Waste According to Regulations clean->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,3-dimethoxycyclobutane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.